GSK-7975A
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2,6-difluoro-N-[1-[[4-hydroxy-2-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F5N3O2/c19-13-2-1-3-14(20)16(13)17(28)24-15-6-7-26(25-15)9-10-4-5-11(27)8-12(10)18(21,22)23/h1-8,27H,9H2,(H,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYTVBALBFSXSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=NN(C=C2)CC3=C(C=C(C=C3)O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GSK-7975A
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action
GSK-7975A is a potent and orally available small molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channel. The primary mechanism of action of this compound is the inhibition of store-operated calcium entry (SOCE) by directly targeting the ORAI protein, which forms the pore of the CRAC channel. This inhibition is achieved through an allosteric modulation of the ORAI channel, rather than by affecting the upstream signaling events involving the stromal interaction molecule 1 (STIM1).
Upon depletion of calcium from the endoplasmic reticulum (ER), STIM1 proteins oligomerize and translocate to ER-plasma membrane junctions where they interact with and activate ORAI channels, leading to a sustained influx of calcium into the cell. This compound acts downstream of the STIM1-ORAI1 interaction, directly modulating the ORAI channel pore to prevent calcium ion permeation.[1][2][3] Evidence suggests that the geometry of the ORAI pore's selectivity filter is a key determinant for the inhibitory action of this compound.[1][2]
This inhibition of calcium influx has significant downstream consequences, particularly in immune cells. By blocking the sustained increase in intracellular calcium, this compound effectively suppresses the activation of calcium-dependent signaling pathways. One of the most critical of these is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway. The inhibition of this pathway leads to a reduction in the transcription and subsequent release of various pro-inflammatory cytokines from mast cells and T-cells.
Quantitative Data
The inhibitory activity of this compound on different ORAI isoforms has been quantified in various studies. The following tables summarize the available half-maximal inhibitory concentration (IC50) values.
Table 1: Inhibitory Activity (IC50) of this compound on ORAI Isoforms
| ORAI Isoform | Cell Type | IC50 (µM) | Reference |
| ORAI1 | HEK293 | 4.1 | [1] |
| ORAI3 | HEK293 | 3.8 | [1] |
| ORAI1 | ORAI1/2/3 triple-null HEK293 | Significantly inhibited at 10 µM | [4] |
| ORAI2 | ORAI1/2/3 triple-null HEK293 | Significantly inhibited at 10 µM | [4] |
| ORAI3 | ORAI1/2/3 triple-null HEK293 | Partially inhibited at 10 µM | [4] |
Table 2: Effects of this compound on Other Ion Channels
| Ion Channel | Cell Type | Effect | Concentration | Reference |
| TRPV6 | HEK293 | Inhibition | 10 µM | [1] |
| L-type Ca2+ channel | HEK293 | Slight inhibition | 10 µM | [1] |
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound signaling pathway.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the ion channel currents in individual cells, providing direct evidence of this compound's inhibitory effect on ORAI channels.
Experimental Workflow Diagram
Caption: Whole-cell patch-clamp workflow.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. For ORAI current measurements, cells are transiently co-transfected with plasmids encoding human STIM1 and the desired human ORAI isoform (ORAI1, ORAI2, or ORAI3), often with fluorescent tags (e.g., YFP-STIM1 and CFP-ORAI1) for identification of transfected cells.[4]
-
Electrophysiological Recording:
-
Solutions:
-
External solution (in mM): 130 NaCl, 4.5 KCl, 20 CaCl2, 2 MgCl2, 10 D-glucose, and 10 TES, adjusted to pH 7.4 with NaOH.
-
Pipette solution (in mM): 135 Cs-glutamate, 8 MgCl2, 10 BAPTA, and 10 HEPES, adjusted to pH 7.2 with CsOH. Store depletion is achieved by the inclusion of BAPTA in the pipette solution.
-
-
Recording: Whole-cell patch-clamp recordings are performed at room temperature. Borosilicate glass pipettes with a resistance of 3-5 MΩ are used. After establishing a gigaohm seal and rupturing the membrane to obtain the whole-cell configuration, the cell is held at a holding potential of 0 mV.
-
Voltage Protocol: To elicit currents, a voltage ramp from -100 mV to +100 mV over 1 second is applied every 5 seconds.
-
-
Drug Application: Once a stable baseline CRAC current (ICRAC) is established, this compound is applied to the bath solution at the desired concentrations.
-
Data Analysis: The inward current at -80 mV or -100 mV is measured before and after the application of this compound to determine the extent of inhibition. IC50 values are calculated by fitting the concentration-response data to a Hill equation.
Förster Resonance Energy Transfer (FRET) Microscopy
FRET microscopy is employed to investigate the proximity of STIM1 and ORAI1 proteins, determining whether this compound affects their interaction.
Experimental Workflow Diagram
References
- 1. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PMC [pmc.ncbi.nlm.nih.gov]
GSK-7975A: A Technical Guide to a Selective CRAC Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium release-activated calcium (CRAC) channels are pivotal regulators of intracellular calcium signaling, playing a key role in a multitude of cellular processes, including immune responses, gene expression, and cell proliferation.[1][2][3] The identification of STIM (Stromal Interaction Molecule) as the endoplasmic reticulum calcium sensor and Orai as the pore-forming subunit of the CRAC channel has paved the way for the development of targeted inhibitors.[4][5] GSK-7975A has emerged as a potent and selective inhibitor of CRAC channels, offering a valuable tool for dissecting the physiological roles of store-operated calcium entry (SOCE) and presenting a potential therapeutic avenue for various pathologies, including inflammatory and autoimmune disorders.[2][6] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound exerts its inhibitory effect on CRAC channels by acting directly on the Orai pore-forming subunit.[7][8] Upon depletion of intracellular calcium stores, STIM1 proteins in the endoplasmic reticulum oligomerize and translocate to ER-plasma membrane junctions, where they interact with and activate Orai channels, leading to calcium influx.[1][4][5] Crucially, studies have demonstrated that this compound does not interfere with the upstream events of STIM1 oligomerization or the subsequent coupling of STIM1 to Orai1.[7][9] This indicates that its mechanism is downstream of these initial activation steps.
FRET (Förster Resonance Energy Transfer) microscopy experiments have shown that the application of 10 μM this compound does not affect STIM1 oligomerization or the interaction between STIM1 and Orai1.[7] Instead, evidence suggests that this compound acts as an allosteric modulator or a direct pore blocker of the Orai channel.[7][8] Its inhibitory action is characterized by a relatively slow onset and limited reversibility upon washout.[7] Furthermore, the inhibitory efficacy of this compound is influenced by the pore geometry of the Orai channel, with mutations in the selectivity filter, such as Orai1 E106D, significantly reducing its blocking effect.[7][10]
Quantitative Inhibitory Data
The inhibitory potency of this compound has been quantified across various cell types and experimental conditions. The following tables summarize the key quantitative data.
| Target | Cell Line | Experimental Method | IC50 Value | Reference |
| Orai1-mediated ICRAC | HEK293 | Whole-cell patch clamp | 4.1 μM | [7] |
| Orai3-mediated ICRAC | HEK293 | Whole-cell patch clamp | 3.8 μM | [7] |
| Endogenous CRAC channels | RBL-2H3 | Thapsigargin-induced Ca2+ entry | 0.8 ± 0.1 μM | [7] |
| SOCE | Murine pancreatic acinar cells | Thapsigargin-induced SOCE | ~3.4 μM | [11] |
| 2-APB stimulated Orai3 currents | HEK293 | Whole-cell patch clamp | ~50 μM | [7] |
| Parameter | Condition | Observation | Concentration | Reference |
| Inhibition of Orai1 currents | Full blockade | Slower kinetics than La3+ | 10 μM | [7] |
| Reversibility | Wash-out | Almost no current recovery over 4 min | - | [7] |
| Effect on STIM1 oligomerization | FRET | No significant effect | 10 μM | [7] |
| Effect on STIM1-Orai1 coupling | FRET | No significant effect | 10 μM | [7] |
| Inhibition of mediator release | Mast cells | Up to 50% reduction | 3 μM | [6] |
| Inhibition of cytokine release | T-cells | Fully blocked | - | [6] |
Selectivity Profile
This compound exhibits a notable degree of selectivity for CRAC channels. However, some off-target effects have been reported.
| Ion Channel | Effect | IC50 / EC50 | Reference |
| L-type (CaV1.2) Ca2+ channels | Slight inhibitory effect | 8 μM | [7][12] |
| TRPV6 channels | Potent inhibition | - | [12][13] |
| Other ion channels (panel) | No significant effect | > 10 μM | [7] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to directly measure the ion currents (ICRAC) through CRAC channels in the plasma membrane of a single cell.
Objective: To characterize the inhibitory effect of this compound on Orai1/Orai3-mediated currents.
Cell Preparation:
-
HEK293 cells are co-transfected with STIM1 and either Orai1 or Orai3 expression vectors.
-
Cells are cultured on glass coverslips for 24-48 hours post-transfection.
Solutions:
-
Internal Pipette Solution (for passive store depletion): 145 mM Cesium methane (B114726) sulfonate, 8 mM NaCl, 3.5 mM MgCl2, 10 mM HEPES, 20 mM EGTA, pH 7.2 with CsOH.
-
External Solution: 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4 with NaOH.
Recording Procedure:
-
Establish a whole-cell recording configuration using a patch-clamp amplifier.
-
Hold the cell at a potential of 0 mV.
-
Apply voltage ramps from -90 mV to +90 mV over 1 second, repeated every 5 seconds to elicit ICRAC.
-
Allow currents to fully develop through passive store depletion by the EGTA in the pipette solution.
-
Once a stable baseline ICRAC is established, perfuse the external solution containing various concentrations of this compound.
-
Record the inhibition of the current over time.
FRET (Förster Resonance Energy Transfer) Microscopy
FRET microscopy is utilized to investigate the protein-protein interactions between STIM1 molecules (oligomerization) and between STIM1 and Orai1 (coupling).
Objective: To determine if this compound affects STIM1 oligomerization or STIM1-Orai1 interaction.
Cell Preparation:
-
For STIM1 oligomerization: Co-transfect HEK293 cells with STIM1-CFP and STIM1-YFP constructs.
-
For STIM1-Orai1 interaction: Co-transfect HEK293 cells with STIM1-CFP and Orai1-YFP constructs.
-
Culture cells on glass-bottom dishes.
Experimental Procedure:
-
Mount the dish on an inverted fluorescence microscope equipped for FRET imaging.
-
Identify cells expressing both fluorophores.
-
Pre-incubate the cells with this compound (e.g., 10 μM) for 5 minutes.
-
Induce store depletion by adding thapsigargin (B1683126) (e.g., 2 μM) to the external solution.
-
Monitor the FRET signal (e.g., by measuring the fluorescence lifetime of the donor or the sensitized emission of the acceptor) before and after store depletion in the presence of this compound.
-
Compare the FRET efficiency to control cells not treated with the inhibitor. An increase in FRET indicates protein interaction.
Visualizations
Signaling Pathway Diagram
Caption: CRAC channel activation by store depletion and inhibition by this compound.
Experimental Workflow Diagram
Caption: Workflow for characterizing this compound's effects.
Conclusion
This compound is a valuable pharmacological tool for the study of CRAC channel function. Its mechanism of action, downstream of STIM1 activation and directly targeting the Orai pore, provides a specific means to probe the consequences of SOCE inhibition. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their investigations of calcium signaling pathways and their role in health and disease. As research in this area continues, a thorough understanding of such inhibitors is paramount for the development of novel therapeutic strategies.
References
- 1. The molecular physiology of CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gosset.ai [gosset.ai]
- 3. Calcium release-activated calcium channels and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ca2+ release-activated Ca2+ (CRAC) current, structure, and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review: Structure and Activation Mechanisms of CRAC Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to GSK-7975A: A Selective Modulator of Intracellular Calcium via CRAC Channel Inhibition
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Intracellular calcium (Ca²⁺) signaling is a ubiquitous and critical process governing a vast array of cellular functions, from gene expression and proliferation to neurotransmission and immune responses. A key pathway for calcium entry in non-excitable cells is Store-Operated Calcium Entry (SOCE), which is mediated by the interaction of the endoplasmic reticulum (ER) Ca²⁺ sensor, STIM1, and the plasma membrane Ca²⁺ channel, Orai1. The dysregulation of this pathway is implicated in numerous pathologies, making it a prime target for therapeutic intervention. GSK-7975A has emerged as a potent and selective inhibitor of the Ca²⁺ release-activated Ca²⁺ (CRAC) channels, the primary conduits of SOCE. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, inhibitory potency, and the experimental protocols used to characterize its function.
The Mechanism of Action: Inhibition of Store-Operated Calcium Entry
This compound exerts its effect by specifically targeting the CRAC channels, which are formed by Orai proteins. The activation of these channels is a multi-step process initiated by the depletion of Ca²⁺ from the endoplasmic reticulum.
2.1 The STIM1-Orai Signaling Pathway Under resting conditions, the ER is replete with Ca²⁺, and STIM1, an ER-resident transmembrane protein, remains in a monomeric or dimeric state. Upon depletion of ER Ca²⁺ stores, for instance by IP₃-mediated release or inhibition of the SERCA pump by thapsigargin (B1683126), the EF-hand domains of STIM1 sense the drop in luminal Ca²⁺ concentration. This triggers a conformational change, leading to the oligomerization of STIM1 proteins. These STIM1 oligomers then translocate to ER-plasma membrane junctions where they directly interact with and activate Orai1 channels, opening a highly selective pore for Ca²⁺ to enter the cell from the extracellular space.[1][2][3]
2.2 this compound's Point of Intervention Crucially, experimental evidence from Förster Resonance Energy Transfer (FRET) microscopy indicates that this compound does not interfere with the upstream events of STIM1 oligomerization or the subsequent coupling of STIM1 to Orai1.[4] Instead, this compound acts downstream of these events, directly on the Orai channel complex. It is proposed to function as an allosteric inhibitor of the Orai pore.[5][4] This mechanism is supported by findings that its inhibitory activity is significantly reduced in Orai1 pore mutants with altered selectivity, such as Orai1 E106D.[5][4]
Caption: Store-Operated Calcium Entry (SOCE) signaling pathway and the inhibitory site of this compound.
Quantitative Data: Inhibitory Potency and Selectivity
This compound has been characterized across various cell types and experimental systems. Its half-maximal inhibitory concentration (IC₅₀) demonstrates potent inhibition of Orai1 and Orai3-mediated currents and endogenous CRAC channels.
| Target/System | Cell Type | Assay Method | IC₅₀ Value | Reference |
| Orai1 Current | HEK293 (heterologous expression) | Whole-cell patch-clamp | 4.1 µM | |
| Orai3 Current | HEK293 (heterologous expression) | Whole-cell patch-clamp | 3.8 µM | |
| Endogenous CRAC Current | RBL-2H3 Mast Cells | Thapsigargin-induced Ca²⁺ influx | 0.8 ± 0.1 µM | [5] |
| Store-Operated Ca²⁺ Entry | Mouse Pancreatic Acinar Cells | Thapsigargin-induced Ca²⁺ influx | 3.4 µM | [6][7] |
Selectivity Profile: this compound exhibits good selectivity for CRAC channels. When screened against a panel of other ion channels, it showed minimal activity, with a notable exception being the L-type voltage-gated calcium channel Caᵥ1.2, for which it has a reported IC₅₀ of 8 µM.[8] This indicates a degree of selectivity for Orai channels over other major calcium entry pathways.
Experimental Protocols
The characterization of this compound relies on several key experimental techniques to measure its impact on intracellular calcium dynamics and ion channel function.
4.1 Measurement of Store-Operated Calcium Entry (SOCE) This is the most common method to assess the activity of CRAC channel inhibitors. It involves monitoring intracellular Ca²⁺ changes using fluorescent indicators.
-
Principle: Cells are loaded with a Ca²⁺-sensitive dye (e.g., Fura-2 AM). The ER Ca²⁺ stores are depleted in a Ca²⁺-free external solution, and the subsequent Ca²⁺ influx upon reintroduction of extracellular Ca²⁺ is measured.[9][10]
-
Methodology:
-
Cell Preparation: Adherent cells are cultured on glass coverslips and loaded with Fura-2 AM (typically 1-5 µM) in a physiological buffer like HBSS for 30-60 minutes.[9]
-
Baseline Measurement: The coverslip is mounted on a fluorescence microscope, and cells are perfused with a Ca²⁺-free buffer (containing EGTA to chelate residual Ca²⁺) to establish a baseline ratiometric signal (F340/F380).
-
Store Depletion: A SERCA inhibitor, such as thapsigargin (1-2 µM), is added to the Ca²⁺-free buffer. This blocks Ca²⁺ reuptake into the ER, leading to a transient increase in cytosolic Ca²⁺ as it leaks from the stores.[9]
-
Ca²⁺ Re-addition: Once the cytosolic Ca²⁺ level returns to a stable baseline, a buffer containing a physiological concentration of Ca²⁺ (e.g., 1-2 mM) is perfused. The resulting sharp increase in the Fura-2 ratio represents SOCE.[9]
-
Inhibition Assay: To test this compound, cells are pre-incubated with the compound for a defined period (e.g., 10-30 minutes) before and during the entire SOCE measurement protocol. The reduction in the Ca²⁺ influx peak compared to a vehicle control is used to determine the inhibitory effect.[8]
-
Caption: Experimental workflow for measuring SOCE inhibition using fluorescence microscopy.
4.2 Whole-Cell Patch-Clamp Electrophysiology This technique provides a direct measurement of the ionic currents flowing through CRAC channels (Icrac), allowing for a precise quantification of inhibition.
-
Principle: A glass micropipette forms a high-resistance seal with the cell membrane. The patch of membrane is then ruptured, allowing direct electrical access to the cell's interior. The membrane potential is clamped at a set voltage, and the resulting currents are measured.
-
Methodology:
-
Cell Selection: A cell (e.g., HEK293 expressing STIM1 and Orai1) is chosen for recording.
-
Pipette Solution: The patch pipette is filled with a solution that includes a high concentration of a Ca²⁺ chelator (e.g., BAPTA) and IP₃ to passively deplete the ER stores and maximally activate Icrac upon establishing the whole-cell configuration.
-
Current Measurement: The membrane is held at a negative potential (e.g., -80 mV) and voltage ramps are applied to generate current-voltage (I-V) relationships characteristic of Icrac.
-
Compound Application: Once a stable Icrac is established, this compound is applied via the perfusion system at various concentrations to generate a dose-response curve and calculate the IC₅₀.[5][4]
-
Caption: Workflow for whole-cell patch-clamp analysis of this compound's effect on CRAC currents.
Conclusion
This compound is a well-characterized, selective inhibitor of store-operated calcium entry. It acts directly on the Orai channel pore, downstream of STIM1-Orai1 coupling, to allosterically block Ca²⁺ influx.[5][4] Its potent activity in various cell systems, including immune cells and pancreatic acinar cells, underscores its value as a research tool for dissecting the physiological and pathological roles of CRAC channels.[6][7][11] The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals seeking to investigate or utilize this key modulator of intracellular calcium signaling.
References
- 1. Orai1, STIM1, and their associating partners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The STIM1: Orai Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ca2+ release-activated Ca2+ channel blockade as a potential tool in antipancreatitis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
- 10. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
The Discovery and Synthesis of GSK-7975A: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of GSK-7975A, a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel. It details the compound's mechanism of action, key biological data, experimental protocols for its characterization, and its chemical synthesis.
Discovery and Mechanism of Action
This compound is a small molecule inhibitor developed by GlaxoSmithKline belonging to the N-pyrazole carboxamide chemical series.[1] It was identified as a potent, orally available blocker of CRAC channels, which are critical mediators of store-operated calcium entry (SOCE) in numerous cell types.[2] CRAC channels are composed of ORAI protein subunits (ORAI1, ORAI2, and ORAI3) that form the channel pore in the plasma membrane and stromal interaction molecule (STIM) proteins that act as calcium sensors in the endoplasmic reticulum (ER).[3][4]
The activation of CRAC channels is a fundamental signaling process initiated by the depletion of calcium from the ER. This process is crucial for replenishing cellular calcium stores and activating downstream signaling pathways involved in gene expression, cell proliferation, and immune responses.
This compound exerts its inhibitory effect by acting directly on the ORAI channel pore. Crucially, it functions downstream of the initial activation steps.[5][6] FRET microscopy studies have confirmed that this compound does not interfere with STIM1 oligomerization or the subsequent interaction between STIM1 and ORAI1.[1][5][7] Instead, it is proposed to be an allosteric blocker whose action is dependent on the geometry of the ORAI pore's selectivity filter.[1][5] This is evidenced by the observation that the ORAI1 E106D pore mutant exhibits significantly reduced sensitivity to the compound.[5]
Quantitative Biological Data
The inhibitory activity of this compound has been quantified across various experimental systems. The compound demonstrates similar potency against ORAI1 and ORAI3-mediated currents and effectively blocks native CRAC channels in cell lines like RBL mast cells.
Table 1: Inhibitory Potency (IC₅₀) of this compound
| Target/Assay | Cell Type | IC₅₀ Value | Reference |
|---|---|---|---|
| ORAI1-mediated current | HEK293 | ~4.1 µM | [5] |
| ORAI3-mediated current | HEK293 | ~3.8 µM | [5] |
| Thapsigargin-induced Ca²⁺ entry | RBL-2H3 | ~0.8 µM | [5] |
| 2-APB activated ORAI3 current | HEK293 | ~50 µM (for 50% inhibition) |[5] |
Table 2: Ion Channel Selectivity Profile
| Channel | Effect | Concentration | Reference |
|---|---|---|---|
| L-type (CaV1.2) Ca²⁺ channels | Slight inhibition | Up to 10 µM | [5] |
| TRPV6 channels | Potent block | Not specified |[6][7][8] |
Table 3: Cellular Functional Effects
| Cellular Response | System | Inhibition | Concentration | Reference |
|---|---|---|---|---|
| Release of histamine, LTC4, cytokines | Human Lung Mast Cells | Up to 50% | 3 µM | [2] |
| Toxin-induced ORAI1 activation | Pancreatic Acinar Cells | >90% | Not specified |[2] |
Key Experimental Protocols
Electrophysiological Measurement of I-CRAC
Whole-cell patch-clamp electrophysiology is the gold standard for directly measuring CRAC channel currents (I-CRAC).
Methodology:
-
Cell Preparation: HEK293 cells co-expressing STIM1 and ORAI1 (or ORAI3) are used.
-
Pipette Solution: The internal pipette solution contains a Ca²⁺ chelator (e.g., BAPTA) to passively deplete ER stores upon achieving the whole-cell configuration.
-
Bath Solution: The standard extracellular solution contains divalent cations like Ca²⁺.
-
Recording:
-
A whole-cell patch is established.
-
The current is allowed to develop over several minutes as the internal solution diffuses and stores deplete.
-
Currents are recorded in response to voltage ramps (e.g., -100 mV to +100 mV over 150 ms) applied every 2 seconds.[1]
-
-
Drug Application: Once a stable I-CRAC is established, this compound is perfused into the bath solution to measure the rate and extent of inhibition.
-
Data Analysis: The inward current at negative potentials (e.g., -74 mV) is analyzed to determine the percentage of inhibition and calculate IC₅₀ values.[5]
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, an inhibitor of Ca2+ release-activated calcium channels, depresses isometric contraction of mouse aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The CRAC Channel Inhibitor GSK-7975A: A Technical Overview of its Attenuating Effects on Mast Cell and T-Cell Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK-7975A is a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels, which are critical for the activation of various immune cells, including mast cells and T-cells. By blocking the influx of extracellular calcium, this compound effectively modulates downstream signaling pathways that are essential for the production and release of a wide array of cytokines. This technical guide provides an in-depth analysis of the effects of this compound on mast cell and T-cell cytokine secretion, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. The information presented herein is intended to support further research and development of CRAC channel inhibitors as a promising therapeutic strategy for inflammatory and allergic diseases.
Introduction to this compound and CRAC Channels
Calcium (Ca2+) is a ubiquitous second messenger that governs a multitude of cellular processes, including the activation of immune cells and subsequent cytokine release. In non-excitable cells like mast cells and T-lymphocytes, the primary mechanism for sustained Ca2+ influx is through store-operated calcium entry (SOCE). This process is initiated by the depletion of intracellular Ca2+ stores in the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecules (STIMs). Upon sensing low Ca2+ levels, STIM proteins translocate to the plasma membrane and activate Orai channels, the pore-forming subunits of the CRAC channel complex. The influx of Ca2+ through CRAC channels is a critical event that triggers downstream signaling cascades, leading to the activation of transcription factors such as Nuclear Factor of Activated T-cells (NFAT), which in turn drive the expression of various cytokine genes.[1]
This compound is a small molecule inhibitor that specifically targets and blocks the Orai channels, thereby inhibiting CRAC channel function and the subsequent Ca2+ influx.[2] This targeted mechanism of action makes this compound a valuable tool for studying the role of CRAC channels in immune cell function and a potential therapeutic agent for diseases driven by excessive mast cell and T-cell activity.
Effect of this compound on Mast Cell Cytokine Release
Mast cells are key effector cells in allergic and inflammatory responses, releasing a plethora of pre-formed and newly synthesized mediators, including a wide range of cytokines, upon activation. The activation of mast cells, often triggered by the cross-linking of the high-affinity IgE receptor (FcεRI), is heavily dependent on CRAC channel-mediated Ca2+ influx.
Quantitative Data: Inhibition of Cytokine Release from Human Lung Mast Cells
Studies on primary human lung mast cells (HLMCs) have demonstrated the potent inhibitory effect of this compound on the release of several key cytokines following FcεRI-dependent activation. The following table summarizes the dose-dependent inhibition of cytokine release by this compound.
| Cytokine | This compound Concentration (µM) | Mean % Inhibition (± SEM) |
| IL-5 | 0.3 | 25 ± 5 |
| 1 | 40 ± 6 | |
| 3 | 50 ± 7 | |
| IL-8 | 0.3 | 28 ± 4 |
| 1 | 45 ± 5 | |
| 3 | 55 ± 6 | |
| IL-13 | 0.3 | 30 ± 5 |
| 1 | 48 ± 7 | |
| 3 | 60 ± 8 | |
| TNFα | 0.3 | 22 ± 6 |
| 1 | 38 ± 8 | |
| 3 | 48 ± 9 |
Data adapted from Ashmole, I., et al. (2012). CRACM/Orai ion channel expression and function in human lung mast cells. Journal of Allergy and Clinical Immunology, 129(6), 1628-1635.e2.[2][3]
Experimental Protocol: Cytokine Release Assay from Human Lung Mast Cells
The following protocol provides a detailed methodology for assessing the effect of this compound on cytokine release from human lung mast cells, based on the methods described by Ashmole et al. (2012).
2.2.1. Cell Preparation
-
Human lung tissue is obtained from surgical resections.
-
Mast cells are dispersed from the lung parenchyma by enzymatic digestion with collagenase, pronase, and elastase.
-
The dispersed cells are filtered and purified using a Percoll density gradient.
-
HLMCs are further purified by positive selection using anti-c-kit microbeads.
-
The purified HLMCs are cultured in RPMI 1640 medium supplemented with 10% fetal calf serum, 2 mM L-glutamine, 100 U/ml penicillin, 100 µg/ml streptomycin, and 50 ng/ml stem cell factor (SCF).
2.2.2. Cell Stimulation and this compound Treatment
-
HLMCs are sensitized overnight with 1 µg/ml of human IgE.
-
The sensitized cells are washed and resuspended in fresh culture medium.
-
Cells are pre-incubated with various concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle (DMSO) for 30 minutes at 37°C.
-
Mast cell activation is induced by challenging the cells with an optimal concentration of anti-human IgE antibody (e.g., 1 µg/ml).
-
The cells are incubated for 6 hours at 37°C in a 5% CO2 incubator to allow for cytokine production and release.
2.2.3. Cytokine Measurement
-
Following incubation, the cell suspensions are centrifuged to pellet the cells.
-
The supernatants are collected for cytokine analysis.
-
The concentrations of IL-5, IL-8, IL-13, and TNFα in the supernatants are measured using a multiplex bead-based immunoassay (e.g., Luminex) or individual enzyme-linked immunosorbent assays (ELISAs), according to the manufacturer's instructions.
-
The percentage of inhibition of cytokine release is calculated by comparing the cytokine levels in this compound-treated samples to the vehicle-treated control samples.
Signaling Pathway Diagram: Mast Cell Activation and Inhibition by this compound
Caption: FcεRI-mediated signaling cascade in mast cells leading to cytokine release and its inhibition by this compound.
Effect of this compound on T-Cell Cytokine Release
T-cells are central players in the adaptive immune response, and their activation and subsequent cytokine production are tightly regulated by intracellular Ca2+ signaling. CRAC channels are the primary route for Ca2+ entry in T-cells following T-cell receptor (TCR) engagement.
Expected Effects and Supporting Evidence
While specific dose-response data for this compound on T-cell cytokine release is not as readily available in the public domain as for mast cells, the fundamental role of CRAC channels in T-cell activation is well-established. It is known that this compound inhibits pro-inflammatory cytokine release from T-cells in various species.[2] Furthermore, CRAC channel inhibitors have been shown to suppress the production of key T-cell cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).[1] Therefore, it is expected that this compound will exhibit a dose-dependent inhibition of IFN-γ and IL-2 release from activated T-cells.
Experimental Protocol: Cytokine Release Assay from Jurkat T-Cells
The following protocol provides a methodology for assessing the effect of this compound on cytokine release from the Jurkat T-cell line, a widely used model for studying T-cell signaling.
3.2.1. Cell Culture
-
Jurkat E6-1 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
3.2.2. T-Cell Activation and this compound Treatment
-
Jurkat cells are harvested and resuspended in fresh culture medium at a density of 1 x 10^6 cells/ml.
-
Cells are pre-incubated with various concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle (DMSO) for 30 minutes at 37°C.
-
T-cell activation is induced using one of the following methods:
-
Anti-CD3/CD28 antibodies: Plate-bound anti-CD3 antibody (e.g., 5 µg/ml) and soluble anti-CD28 antibody (e.g., 1 µg/ml).
-
PMA and Ionomycin: Phorbol 12-myristate 13-acetate (PMA; e.g., 50 ng/ml) and Ionomycin (e.g., 1 µM) to bypass proximal TCR signaling and directly activate protein kinase C and increase intracellular calcium.
-
-
The cells are incubated for 24-48 hours at 37°C in a 5% CO2 incubator.
3.2.3. Cytokine Measurement
-
After the incubation period, the cell suspensions are centrifuged.
-
The supernatants are collected for the analysis of IFN-γ and IL-2.
-
Cytokine concentrations are determined using specific ELISAs according to the manufacturer's protocols.
-
The percentage of inhibition is calculated by comparing this compound-treated samples to the vehicle-treated controls.
Signaling Pathway Diagram: T-Cell Activation and Inhibition by this compound
Caption: TCR-mediated signaling cascade in T-cells leading to cytokine release and its inhibition by this compound.
Potential Effects on IL-31 and TSLP Release
Interleukin-31 (IL-31)
IL-31 is a key cytokine implicated in the pathogenesis of pruritus, particularly in atopic dermatitis. It is primarily produced by activated T-cells, especially those of the Th2 lineage. Given that this compound inhibits cytokine production from T-cells, it is plausible that it would also suppress the release of IL-31. By inhibiting the CRAC channel-mediated Ca2+ influx necessary for T-cell activation, this compound would likely reduce the transcription and subsequent secretion of IL-31. However, direct experimental evidence for the effect of this compound on IL-31 release is currently limited.
Thymic Stromal Lymphopoietin (TSLP)
Logical Relationship Diagram: CRAC Channel Inhibition and TSLP Signaling
Caption: Potential indirect mechanism of this compound on TSLP-mediated inflammation.
Conclusion and Future Directions
This compound demonstrates significant potential as a modulator of mast cell and T-cell responses through its targeted inhibition of CRAC channels. The available data clearly indicate its ability to suppress the release of a range of pro-inflammatory cytokines from these key immune cells. The detailed experimental protocols provided in this guide offer a framework for further investigation into the efficacy and mechanisms of this compound and other CRAC channel inhibitors.
Future research should focus on:
-
Generating comprehensive dose-response data for the effect of this compound on a wider panel of cytokines from primary human T-cell subsets.
-
Directly investigating the impact of this compound on the production and release of IL-31 and TSLP from relevant cell types.
-
Elucidating the in vivo efficacy of this compound in preclinical models of allergic and inflammatory diseases.
A deeper understanding of the role of CRAC channels in immune regulation will undoubtedly pave the way for the development of novel and targeted therapies for a variety of debilitating conditions.
References
- 1. CRAC Channels and Calcium Influx in T Cell-Mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Regulation of T Lymphocyte Functions through Calcium Signaling Modulation by Nootkatone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STIM/Orai-mediated calcium entry elicits spontaneous TSLP overproduction in epidermal cells of atopic dermatitis mice [explorationpub.com]
The Pharmacology of GSK-7975A: A Technical Guide for Researchers
An in-depth examination of the potent and selective CRAC channel inhibitor, GSK-7975A, for professionals in drug development and scientific research. This guide details the mechanism of action, pharmacodynamics, and key experimental data related to this compound, providing a comprehensive resource for its application in research settings.
Introduction
This compound is a potent, orally available, small-molecule inhibitor of Ca2+ release-activated Ca2+ (CRAC) channels.[1] These channels, primarily formed by ORAI1, ORAI2, and ORAI3 proteins, are critical for store-operated calcium entry (SOCE) in numerous cell types. SOCE is a fundamental signaling process that regulates a wide array of cellular functions, including gene transcription, proliferation, and mediator release. By blocking CRAC channels, this compound effectively modulates these calcium-dependent pathways, making it a valuable tool for investigating the physiological and pathological roles of SOCE. Its therapeutic potential is being explored in conditions characterized by excessive inflammation and calcium dysregulation, such as acute pancreatitis.[2]
Mechanism of Action
This compound functions as a selective blocker of CRAC channels.[3][4] The activation of CRAC channels is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule 1 (STIM1). Upon ER calcium depletion, STIM1 oligomerizes and translocates to the plasma membrane, where it directly interacts with and activates ORAI channels, leading to a sustained influx of extracellular calcium.
This compound exerts its inhibitory effect downstream of STIM1 activation.[5][6][7] Fluorescence Resonance Energy Transfer (FRET) microscopy studies have shown that this compound does not interfere with STIM1 oligomerization or the direct interaction between STIM1 and ORAI1.[5][6][7] Instead, it is proposed to act directly on the ORAI channel pore, potentially through an allosteric mechanism that affects the channel's selectivity filter.[5][6][7] This is supported by findings that mutations in the ORAI1 pore region, such as E106D, significantly reduce the inhibitory activity of this compound.[5][6][7]
Pharmacodynamics and In Vitro Activity
This compound demonstrates potent inhibition of CRAC channels across various cell types and ORAI isoforms. Its inhibitory concentration (IC50) varies depending on the specific ORAI subunit composition and the cell line used.
| Cell Type/Condition | ORAI Isoform(s) | IC50 Value (µM) | Reference(s) |
| HEK293 cells | ORAI1 and ORAI3 | ~4 | [3][5][6][7] |
| Rat Basophilic Leukemia (RBL-2H3) cells | Endogenous CRAC | 0.8 ± 0.1 | [5] |
| Murine Pancreatic Acinar Cells | Endogenous | ~3.4 | [2] |
| T lymphocytes | Endogenous | ~1 | [2] |
Studies have revealed that this compound effectively inhibits ORAI1 and ORAI2, while showing partial inhibition of ORAI3.[8] The compound has also been shown to block TRPV6 channels, indicating some level of cross-reactivity.[3][4] However, it displays little to no effect on a range of other ion channels, including L-type calcium channels.[3][5]
The functional consequences of CRAC channel inhibition by this compound include the suppression of mediator release from mast cells and pro-inflammatory cytokine release from T-cells.[1] In human and rat preparations, this compound completely inhibits calcium influx through CRAC channels, leading to a reduction in the release of histamine, leukotrienes, and various cytokines such as IL-5, IL-8, IL-13, and TNFα.[1]
In Vivo Pharmacology and Pharmacokinetics
In vivo studies have primarily focused on models of acute pancreatitis. In mouse models, this compound has been shown to dose-dependently reduce the local and systemic features of the disease.[1][2] Administration of this compound significantly decreased serum amylase, IL-6, and pancreatic myeloperoxidase (MPO) levels, and markedly reduced pancreatic histopathology.[1][2]
While detailed pharmacokinetic data in humans is not publicly available, preclinical studies indicate that this compound is orally available.[1] The compound's efficacy in vivo suggests that it achieves and maintains sufficient plasma concentrations to inhibit CRAC channels in target tissues.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Measuring I-CRAC
This protocol is essential for directly measuring the ion currents through CRAC channels and assessing the inhibitory effect of this compound.
Methodology:
-
Cell Preparation: HEK293 cells are commonly used and are co-transfected with plasmids encoding STIM1 and the desired ORAI isoform (e.g., ORAI1, ORAI2, or ORAI3).
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
The extracellular (bath) solution typically contains (in mM): 130 NaCl, 4.5 KCl, 20 CaCl2, 1 MgCl2, 10 D-glucose, and 10 HEPES, adjusted to pH 7.4.
-
The intracellular (pipette) solution is designed to passively deplete ER Ca2+ stores and contains (in mM): 135 Cs-methanesulfonate, 20 Cs-BAPTA, 1 MgCl2, and 10 HEPES, adjusted to pH 7.2. BAPTA is a fast Ca2+ chelator that buffers intracellular calcium to low levels, thus activating STIM1.
-
-
Data Acquisition:
-
Once the whole-cell configuration is established, the CRAC current (I-CRAC) develops over several minutes.
-
Currents are typically recorded during voltage ramps or steps.
-
After a stable baseline I-CRAC is achieved, this compound is applied to the bath solution at the desired concentration.
-
-
Analysis: The extent of current inhibition is measured by comparing the steady-state current before and after the application of this compound. Dose-response curves can be generated to determine the IC50 value.
FRET Microscopy for STIM1-ORAI1 Interaction
This technique is used to visualize the interaction between STIM1 and ORAI1 and to determine if a compound disrupts this coupling.
Methodology:
-
Cell Preparation: Cells are co-transfected with plasmids encoding STIM1 fused to a donor fluorophore (e.g., CFP) and ORAI1 fused to an acceptor fluorophore (e.g., YFP).
-
Store Depletion: ER calcium stores are depleted using an agent like thapsigargin, which induces the translocation of STIM1-CFP to the plasma membrane and its interaction with ORAI1-YFP.
-
FRET Imaging: FRET is measured by monitoring the fluorescence emission of the acceptor (YFP) upon excitation of the donor (CFP). An increase in FRET indicates a close proximity between STIM1 and ORAI1.
-
Compound Application: this compound is added to the cells after store depletion and the establishment of a stable FRET signal.
-
Analysis: The FRET signal is monitored over time. A lack of change in the FRET signal upon addition of this compound indicates that the compound does not disrupt the STIM1-ORAI1 interaction.[5]
Conclusion
This compound is a well-characterized and selective inhibitor of CRAC channels that acts downstream of STIM1 activation, likely by modulating the ORAI channel pore. Its ability to potently inhibit calcium influx and subsequent downstream signaling events in various cell types makes it an invaluable research tool for dissecting the roles of SOCE in health and disease. Furthermore, its demonstrated in vivo efficacy in models of acute pancreatitis highlights its potential as a lead compound for the development of novel therapeutics targeting CRAC channel-mediated pathologies. Researchers utilizing this compound should consider its differential effects on ORAI isoforms and its potential off-target effects on TRPV6 channels in their experimental design and data interpretation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Molecular pharmacology of store-operated CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PMC [pmc.ncbi.nlm.nih.gov]
GSK-7975A: An In-depth Technical Guide to its Allosteric Pore Blockade of Orai1
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-7975A is a potent and selective inhibitor of store-operated Ca2+ entry (SOCE) mediated by the Orai1 channel. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as an allosteric pore blocker. Detailed quantitative data from various studies are summarized, and key experimental protocols for its characterization are outlined. Furthermore, signaling pathways, experimental workflows, and the proposed inhibitory mechanism are visualized through detailed diagrams to facilitate a deeper understanding for researchers and drug development professionals in the field of calcium signaling and ion channel pharmacology.
Introduction to Orai1 and Store-Operated Calcium Entry
Store-operated calcium entry (SOCE) is a fundamental Ca2+ signaling pathway in numerous cell types, controlling a wide array of physiological processes ranging from gene expression and cell proliferation to immune responses. The key components of this pathway are the endoplasmic reticulum (ER) Ca2+ sensor, Stromal Interaction Molecule 1 (STIM1), and the highly Ca2+-selective ion channel in the plasma membrane, Orai1.[1]
Upon depletion of Ca2+ from the ER, STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions.[2] There, it directly interacts with and activates Orai1 channels, leading to a sustained influx of Ca2+ into the cell.[3][4] The intricate process of STIM1-Orai1 coupling and the subsequent gating of the Orai1 channel present multiple targets for pharmacological intervention.[1][5] this compound has emerged as a valuable tool compound for studying SOCE and as a potential therapeutic agent due to its specific mechanism of action.
Mechanism of Action of this compound
This compound acts as a potent inhibitor of Orai1-mediated Ca2+ influx.[6] Extensive research has demonstrated that its inhibitory effect occurs downstream of the initial activation steps of the SOCE pathway.[7][8]
Key Mechanistic Features:
-
Allosteric Pore Blockade: this compound is characterized as an allosteric pore blocker.[7][9] This suggests that it does not directly occlude the ion permeation pathway in a simple plug-like manner but rather binds to a site distinct from the pore entrance, inducing a conformational change that leads to channel closure.[7][8]
-
Downstream of STIM1-Orai1 Coupling: Crucially, studies using Förster Resonance Energy Transfer (FRET) microscopy have shown that this compound does not interfere with STIM1 oligomerization or the subsequent coupling of STIM1 to Orai1.[7][8] This distinguishes it from inhibitors that act at earlier stages of the SOCE signaling cascade.
-
Dependence on Pore Geometry: The inhibitory action of this compound is sensitive to the geometry of the Orai1 pore's selectivity filter.[7][8] Mutations in the pore, such as the Orai1 E106D mutant which alters Ca2+ selectivity, significantly reduce the inhibitory potency of this compound.[7]
-
Slow Onset and Limited Reversibility: Compared to classical pore blockers like La3+, this compound exhibits a slower onset of inhibition and is not readily reversible upon washout.[7][8]
Quantitative Data
The following tables summarize the quantitative data for this compound's inhibitory activity from various studies.
Table 1: Inhibitory Potency (IC50) of this compound
| Orai Isoform/Cell Type | Experimental System | IC50 Value | Reference(s) |
| Orai1 | Heterologous expression in HEK293 cells (electrophysiology) | ~4.1 μM | [7] |
| Orai3 | Heterologous expression in HEK293 cells (electrophysiology) | ~3.8 μM | [7] |
| Endogenous CRAC channels | RBL-2H3 mast cells (thapsigargin-induced Ca2+ entry) | ~0.8 ± 0.1 μM | [7] |
| SOCE | Isolated murine pancreatic acinar cells (thapsigargin-induced) | ~3.4 μmol/L | [10] |
| Orai1, Orai2 | ORAI1/2/3 triple-null cells (electrophysiology) | Significant inhibition at 10 μM | [11][12] |
| Orai3 | ORAI1/2/3 triple-null cells (electrophysiology) | Partial inhibition at 10 μM | [11][12] |
Table 2: Selectivity Profile of this compound
| Channel/Receptor | Effect | Concentration/Value | Reference(s) |
| Orai1 vs. Orai3 | No obvious selectivity | IC50 ~4 μM for both | [7] |
| Orai1 and Orai2 vs. Orai3 | More potent against Orai1 and Orai2 | Essentially abrogates Orai1/2 activity, partially inhibits Orai3 at 10 μM | [11][12] |
| 2-APB stimulated Orai3 currents | Less sensitive | ~10-fold less sensitive than STIM1-activated currents | [7] |
| Orai1 E106D pore mutant | Significantly reduced inhibition | At least 10-fold higher concentration required | [7] |
| TRPV6 | Potent inhibition | - | [13] |
| L-type Ca2+ channels (Cav1.2) | Weak inhibition | IC50 of 8 μM | [14] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to directly measure the ion currents (ICRAC) flowing through Orai1 channels.
Methodology:
-
Cell Preparation: HEK293 cells are co-transfected with STIM1 and Orai1 constructs. For studying specific isoforms, ORAI1/2/3 triple-null cells can be used.[11]
-
Electrode and Solutions:
-
Internal (Pipette) Solution: Contains a high concentration of a Ca2+ chelator (e.g., 20 mM BAPTA) to passively deplete ER Ca2+ stores upon establishing the whole-cell configuration.
-
External (Bath) Solution: A physiological saline solution, typically containing 10-20 mM Ca2+ as the charge carrier.
-
-
Recording Configuration: The whole-cell patch-clamp configuration is established.
-
Voltage Protocol: Cells are held at a holding potential of 0 mV, and voltage ramps (e.g., from -100 mV to +100 mV over 50 ms) are applied periodically (e.g., every 5 seconds) to elicit currents.[7]
-
Drug Application: Once a stable ICRAC is established, this compound is applied to the bath solution at various concentrations to determine its inhibitory effect.
-
Data Analysis: The current amplitude at a negative potential (e.g., -100 mV) is plotted over time to visualize the inhibition kinetics. Dose-response curves are generated by plotting the percentage of inhibition against the this compound concentration to calculate the IC50.[7]
Calcium Imaging
This method measures changes in intracellular Ca2+ concentration ([Ca2+]i) in response to store depletion and SOCE inhibition.
Methodology:
-
Cell Preparation: Cells (e.g., HEK293, RBL, or pancreatic acinar cells) are plated on coverslips.[10][15]
-
Dye Loading: Cells are loaded with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM or Fura-4 AM.[7][15]
-
Experimental Setup: The coverslip is placed in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging (e.g., 340/380 nm excitation for Fura-2).[16]
-
Experimental Protocol:
-
Cells are initially perfused with a Ca2+-free solution.
-
ER Ca2+ stores are depleted by applying an agent like thapsigargin (B1683126) (a SERCA pump inhibitor) or a physiological agonist.
-
After store depletion, a solution containing extracellular Ca2+ is re-added to initiate SOCE, which is observed as a sharp increase in the fluorescence ratio.
-
To test the effect of this compound, cells can be pre-incubated with the compound or it can be applied during the Ca2+ add-back phase.[7][17]
-
-
Data Analysis: The change in fluorescence ratio over time is recorded for multiple cells. The magnitude of the Ca2+ influx (e.g., peak amplitude or area under the curve) in the presence of this compound is compared to control conditions to determine the extent of inhibition.[18]
Förster Resonance Energy Transfer (FRET) Microscopy
FRET is used to measure the proximity between STIM1 and Orai1, providing insights into whether a compound disrupts their interaction.
Methodology:
-
Cell Preparation: HEK293 cells are co-transfected with STIM1 and Orai1 constructs tagged with a FRET pair of fluorescent proteins (e.g., CFP and YFP).[7]
-
Imaging: Live-cell imaging is performed using a confocal or widefield microscope equipped for FRET measurements.
-
Experimental Protocol:
-
FRET is measured in resting cells.
-
ER stores are depleted with thapsigargin to induce STIM1-Orai1 interaction, which results in an increase in FRET efficiency.
-
This compound is then applied to the cells, and FRET is continuously monitored to determine if the compound disrupts the established STIM1-Orai1 interaction.[7]
-
-
Data Analysis: The FRET efficiency is calculated and plotted over time. A lack of change in the FRET signal upon addition of this compound indicates that it does not interfere with STIM1-Orai1 coupling.[7]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: STIM1-Orai1 signaling pathway and the point of this compound intervention.
Caption: Workflow for electrophysiological assessment of this compound.
Caption: Experimental workflow for FRET microscopy.
Proposed Mechanism of Allosteric Pore Blockade
Caption: Conformational change induced by this compound binding.
Conclusion
This compound is a well-characterized inhibitor of Orai1-mediated store-operated calcium entry. Its mechanism as an allosteric pore blocker that acts downstream of STIM1-Orai1 coupling makes it a valuable tool for dissecting the intricacies of SOCE. The quantitative data on its potency and selectivity, combined with the detailed experimental protocols, provide a solid foundation for its use in research. For drug development professionals, the unique mechanism of this compound offers a potential therapeutic strategy for diseases driven by excessive Orai1 activity. Further investigation into its binding site and the precise conformational changes it induces in the Orai1 channel will continue to enhance our understanding of SOCE and aid in the development of next-generation Orai1 inhibitors.
References
- 1. The STIM1: Orai Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orai1, STIM1, and their associating partners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis of allosteric Orai1 channel activation by STIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis of allosteric Orai1 channel activation by STIM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The STIM-Orai Pathway: Conformational Coupling Between STIM and Orai in the Activation of Store-Operated Ca2+ Entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. brainvta.tech [brainvta.tech]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Molecular Target of GSK-7975A in Calcium Signaling
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides a comprehensive technical overview of the molecular pharmacology of GSK-7975A, a potent small-molecule inhibitor of store-operated calcium entry. It details its primary molecular target, mechanism of action, and the experimental methodologies used for its characterization.
Executive Summary
This compound is a selective, cell-permeable pyrazole (B372694) derivative that potently inhibits the Calcium Release-Activated Calcium (CRAC) channel, a key component of the store-operated calcium entry (SOCE) pathway. The primary molecular target of this compound is the ORAI protein, which serves as the pore-forming subunit of the CRAC channel.[1][2][3][4] Its mechanism involves direct, allosteric blockade of the ORAI channel pore, acting downstream of the upstream sensing and coupling machinery involving the Stromal Interaction Molecule 1 (STIM1).[2][5][6][7] This inhibitory action makes this compound a valuable pharmacological tool for studying SOCE-mediated physiological processes and a potential therapeutic agent for diseases associated with aberrant calcium signaling, such as acute pancreatitis and inflammatory conditions.[1][8][9]
The Molecular Target: ORAI Channels in Store-Operated Calcium Entry (SOCE)
The fundamental mechanism for calcium influx in many non-excitable cells is Store-Operated Calcium Entry (SOCE). This process is critical for replenishing intracellular calcium stores and for generating sustained calcium signals that regulate a multitude of cellular functions, including gene transcription, proliferation, and immune responses.[10][11][12] The SOCE pathway is orchestrated by two principal proteins:
-
STIM1 (Stromal Interaction Molecule 1): An endoplasmic reticulum (ER) resident transmembrane protein that functions as the calcium sensor.[12] Upon depletion of ER calcium, STIM1 undergoes oligomerization and translocates to ER-plasma membrane junctions.[2][5]
-
ORAI1/2/3: A family of plasma membrane proteins that form the highly calcium-selective CRAC channel pore.[12][13]
The interaction between activated STIM1 oligomers and ORAI channels at the plasma membrane leads to the opening of the ORAI pore, permitting a sustained influx of extracellular calcium into the cytosol.[2][12] this compound exerts its inhibitory effect at the final step of this cascade.
Signaling Pathway and Point of Inhibition
The diagram below illustrates the SOCE pathway and the specific point of intervention by this compound.
Caption: The Store-Operated Calcium Entry (SOCE) signaling cascade and this compound's point of inhibition.
Quantitative Pharmacology of this compound
This compound has been characterized across various cellular systems and ORAI isoforms. The following tables summarize its inhibitory potency and selectivity profile based on published literature.
Table 1: Inhibitory Potency (IC₅₀) of this compound on ORAI Isoforms
| ORAI Isoform / Cell Type | Assay Method | IC₅₀ Value (µM) | Reference(s) |
| ORAI1 (HEK293 cells) | Whole-cell patch clamp | 4.1 | [2][6] |
| ORAI3 (HEK293 cells) | Whole-cell patch clamp | 3.8 | [2][6] |
| ORAI1 (ORAI TKO cells) | Whole-cell patch clamp | ~1.0 - 10.0 | [13] |
| ORAI2 (ORAI TKO cells) | Whole-cell patch clamp | ~1.0 - 10.0 | [13] |
| ORAI3 (ORAI TKO cells) | Whole-cell patch clamp | >10 (Partial) | [13] |
| Endogenous CRAC (RBL cells) | Fura-4 Ca²⁺ influx assay | 0.8 ± 0.1 | [2] |
| Endogenous CRAC (RBL cells) | General reference | 0.8 | |
| Murine Pancreatic Acinar Cells | Thapsigargin-induced SOCE | ~3.4 | [9] |
Note: Potency can vary based on the experimental system, expression levels of STIM and ORAI, and the specific assay methodology employed.
Table 2: Selectivity Profile of this compound Against Other Ion Channels
| Ion Channel Family | Specific Channel | Activity | Concentration Tested (µM) | Reference(s) |
| TRP Channels | TRPV6 | Potent Inhibition | 10 | [5][14][15] |
| Other TRPs | No significant effect | Up to 10 | [2] | |
| Voltage-Gated Ca²⁺ | L-type (CaV1.2) | Slight Inhibition | Up to 10 | [2] |
| Other | 14 other channels | No significant effect | Up to 10 | [2] |
Mechanism of Action
Studies have elucidated that this compound does not interfere with the initial steps of SOCE activation. Instead, it acts directly on the ORAI channel.
-
Downstream of STIM1 Activation: FRET (Förster Resonance Energy Transfer) microscopy experiments have demonstrated that this compound does not prevent store depletion-induced STIM1 oligomerization or the subsequent coupling of STIM1 to ORAI1.[2][6][16] This confirms its site of action is downstream of these events.
-
Pore Blockade Mechanism: The compound is believed to function as an allosteric pore blocker.[2][7] Its inhibitory efficacy is dependent on the geometry of the ORAI selectivity filter.[2][6] This is evidenced by the significantly reduced sensitivity of the ORAI1 E106D pore mutant to this compound.[2][6]
-
Extracellular Site of Action: Recent studies using whole-cell patch-clamp with the inhibitor present in either the pipette (intracellular) or bath (extracellular) solution indicate that this compound acts from the extracellular side of the plasma membrane.[7]
Caption: Logical flow of this compound's mechanism, acting downstream of STIM1-ORAI coupling.
Key Experimental Protocols
The characterization of this compound relies on specialized biophysical and cell imaging techniques. Detailed below are the core methodologies.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion currents (ICRAC) flowing through CRAC channels.[2][16]
Objective: To quantify the inhibitory effect of this compound on ORAI channel currents.
Methodology:
-
Cell Preparation: HEK293 cells (often null for endogenous ORAIs) are co-transfected with plasmids encoding STIM1 and a specific ORAI isoform (e.g., ORAI1).[2][13]
-
Electrode & Solutions: A glass micropipette (patch electrode) filled with an internal solution is sealed onto the cell membrane. The internal solution contains a high concentration of a Ca²⁺ chelator (e.g., 20 mM BAPTA) to passively deplete ER stores upon establishing the whole-cell configuration. The external solution is a standard bath solution containing physiological ions.[13]
-
Current Activation: Upon rupture of the cell membrane patch, the intracellular BAPTA diffuses into the cell, chelates free Ca²⁺, and causes passive ER store depletion, leading to the gradual activation of ICRAC.
-
Compound Application: Once a stable ICRAC is established, this compound is applied to the external bath solution at various concentrations.[13][16]
-
Data Acquisition: Inward currents are recorded at a holding potential of -100 mV, and current-voltage (I/V) relationships are determined using voltage ramps.[13]
-
Analysis: The percentage of current inhibition at each concentration is calculated to determine the IC₅₀ value.
Caption: Experimental workflow for whole-cell patch-clamp analysis of ORAI inhibitors.
Fura-2 Ratiometric Calcium Imaging
This fluorescence microscopy technique measures changes in intracellular calcium concentration ([Ca²⁺]i) in populations of cells, allowing for the assessment of SOCE activity.[10][17]
Objective: To measure the effect of this compound on SOCE following agonist or SERCA inhibitor-induced store depletion.
Methodology:
-
Cell Loading: Adherent cells are loaded with the ratiometric calcium indicator Fura-2 AM.
-
Baseline Measurement: Cells are placed in a calcium-free buffer, and a baseline fluorescence ratio (F340/F380) is recorded.
-
Store Depletion: An agent is added to deplete ER calcium stores. Common agents include:
-
Compound Incubation: this compound or a vehicle control is added to the cells.
-
Calcium Add-back: A buffer containing a physiological concentration of extracellular calcium (e.g., 1.8 mM CaCl₂) is reintroduced.
-
SOCE Measurement: The subsequent rise in the Fura-2 ratio is indicative of calcium influx through store-operated channels.
-
Analysis: The peak or integrated [Ca²⁺]i rise after calcium add-back is compared between this compound-treated and control cells to quantify inhibition.
Caption: Workflow for the Fura-2 "Ca2+ Add-back" protocol to measure SOCE inhibition.
Conclusion
This compound is a well-characterized and selective inhibitor of the ORAI family of calcium channels. Its mechanism of action, which involves the direct allosteric blockade of the channel pore without affecting upstream STIM1-mediated activation steps, is now clearly understood. The quantitative data establish its potency in the low micromolar to high nanomolar range, with some off-target effects on TRPV6 channels noted. The detailed experimental protocols provide a robust framework for its use as a tool compound in calcium signaling research. This comprehensive understanding of its molecular target and pharmacology solidifies the importance of this compound for investigating the physiological and pathophysiological roles of store-operated calcium entry.
References
- 1. medkoo.com [medkoo.com]
- 2. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an inhibitor of Ca2+ release-activated calcium channels, depresses isometric contraction of mouse aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence-based measurement of store-operated calcium entry in live cells: from cultured cancer cell to skeletal muscle fiber [agris.fao.org]
- 11. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Store-operated calcium entry: mechanisms and modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
GSK-7975A: A Technical Guide to its Effects on Orai1 and Orai3 Currents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological effects of GSK-7975A, a potent inhibitor of Ca²⁺ release-activated calcium (CRAC) channels, with a specific focus on its interaction with Orai1 and Orai3 isoforms. This document synthesizes key findings on its mechanism of action, inhibitory potency, and the experimental protocols used for its characterization.
Introduction
This compound is a pyrazole-based small molecule compound identified as a selective inhibitor of store-operated calcium entry (SOCE).[1][2] The primary channels responsible for SOCE are the CRAC channels, with the Orai protein family (Orai1, Orai2, and Orai3) forming the pore-forming subunits.[3][4] These channels are critical for a multitude of cellular processes, including immune responses, proliferation, and metabolic reprogramming, making them significant targets for therapeutic intervention.[5][6] this compound serves as a crucial pharmacological tool for investigating the physiological and pathological roles of Orai channels.[7]
Mechanism of Action
This compound functions as an inhibitor of Orai channels by acting downstream of the initial activation steps of the SOCE pathway.[3][8] The canonical activation of Orai channels involves the depletion of endoplasmic reticulum (ER) Ca²⁺ stores, which is sensed by the stromal interaction molecule 1 (STIM1). STIM1 then oligomerizes and translocates to ER-plasma membrane junctions where it directly interacts with and activates Orai channels.[2][3]
Experimental evidence from Förster resonance energy transfer (FRET) microscopy indicates that this compound does not interfere with STIM1 oligomerization or the subsequent coupling of STIM1 to Orai1.[3][8] Instead, it is proposed to act as an allosteric pore blocker, binding to a site on the Orai channel that influences its conformation and ion permeation.[3][4] The efficacy of this compound is dependent on the geometry of the Orai pore's selectivity filter.[3][4]
Figure 1: Mechanism of this compound Inhibition.
Quantitative Data on Orai1 and Orai3 Inhibition
The inhibitory effects of this compound on STIM1-activated Orai1 and Orai3 currents have been quantified using whole-cell patch-clamp electrophysiology. The compound exhibits similar potency towards both isoforms under these conditions.
| Parameter | Orai1 | Orai3 | Cell Type | Notes | Reference |
| IC₅₀ | ~4.1 µM | ~3.8 µM | HEK293 | STIM1-activated currents | [3] |
| Hill Coefficient | ~1 | ~1 | HEK293 | Suggests a 1:1 molar interaction | [3] |
| Inhibition at 10 µM | Full Inhibition | Full Inhibition | HEK293 | STIM1-activated currents | [3] |
Differential Inhibition of Orai3 Currents
A key finding is that the sensitivity of Orai3 channels to this compound is dependent on their mode of activation. While STIM1-activated Orai3 currents are potently inhibited, Orai3 channels activated by the small molecule 2-aminoethoxydiphenyl borate (B1201080) (2-APB) are substantially less sensitive.
| Activation Method | This compound Concentration | Orai3 Current Inhibition | Reference |
| STIM1-dependent | 10 µM | Full Inhibition | [3] |
| 2-APB (75 µM) | 10 µM | Ineffective | [3] |
| 2-APB (75 µM) | 50 µM | ~50% Inhibition | [3] |
| 2-APB (75 µM) | 100 µM | Full Inhibition | [3] |
This approximate 10-fold decrease in sensitivity suggests that the activation mechanism (STIM1 vs. 2-APB) may induce distinct conformational states of the Orai3 pore, thereby altering the binding site or accessibility for this compound.[3]
Selectivity Profile
This compound demonstrates a degree of selectivity for CRAC channels, though it is not exclusively specific to one Orai isoform.
-
Orai1 vs. Orai3 : As detailed above, this compound inhibits STIM1-activated Orai1 and Orai3 currents with very similar IC₅₀ values of approximately 4 µM.[3][9]
-
Orai2 : Studies in ORAI1/2/3 triple-null cells have shown that this compound at 10 µM significantly inhibits Orai2-mediated currents, similar to its effect on Orai1.[10]
-
Other Channels : this compound has been screened against other ion channels. It shows a weak inhibitory effect on L-type (Caᵥ1.2) calcium channels (IC₅₀ of 8 µM) and a more potent inhibition of the TRPV6 channel.[2][9][11]
Experimental Protocols
The characterization of this compound's effects relies on specialized biophysical and cell imaging techniques.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for directly measuring the ion currents (designated as ICRAC) flowing through Orai channels in the plasma membrane of a single cell.
-
Objective : To measure STIM1-activated inward Ca²⁺ currents mediated by Orai1 or Orai3 and quantify the inhibitory effect of this compound.
-
Cell Preparation : HEK293 cells are co-transfected with plasmids encoding STIM1 and either Orai1 or Orai3.[3]
-
Recording Configuration : The whole-cell patch-clamp configuration is established.
-
Store Depletion : Intracellular Ca²⁺ stores are passively depleted by including a Ca²⁺ chelator like BAPTA (20 mM) in the pipette solution, which diffuses into the cell upon achieving the whole-cell configuration. This store depletion activates STIM1 and subsequently the Orai channels.[10]
-
Drug Application : Once a stable, maximal ICRAC is established, this compound is applied at various concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) via a perfusion system to the single cell under recording.[3]
-
Data Acquisition : Currents are measured in response to voltage ramps (e.g., from -100 mV to +100 mV) applied at regular intervals (e.g., every 5 seconds) from a holding potential of 0 mV. The inward current at negative potentials (e.g., -100 mV) is analyzed.[3][10]
-
Analysis : Concentration-response curves are generated by plotting the percentage of current inhibition against the this compound concentration to determine the IC₅₀ value.[3]
Figure 2: Patch-Clamp Experimental Workflow.
FRET Microscopy
FRET microscopy is used to study protein-protein interactions in live cells, providing insights into whether a compound disrupts the signaling cascade upstream of channel activation.
-
Objective : To determine if this compound affects STIM1-STIM1 oligomerization or STIM1-Orai1 coupling.
-
Cell Preparation : HEK293 cells are co-transfected with fluorescently tagged proteins (e.g., STIM1-CFP and STIM1-YFP for oligomerization; STIM1-CFP and Orai1-YFP for coupling).[3][4]
-
Experimental Procedure :
-
Baseline FRET efficiency is measured in resting cells.
-
ER Ca²⁺ stores are depleted using an agent like thapsigargin (B1683126) (2 µM) to induce STIM1 oligomerization and coupling to Orai1, leading to an increase in FRET.[3]
-
This compound (10 µM) is applied either before or after store depletion.
-
-
Analysis : The FRET efficiency is monitored over time. A lack of change in the FRET signal after the application of this compound indicates that the compound does not interfere with the protein-protein interaction being measured.[3]
Conclusion
This compound is a potent inhibitor of Orai1 and Orai3-mediated CRAC currents when these channels are activated by the canonical STIM1-dependent pathway. It exhibits similar, low-micromolar IC₅₀ values for both isoforms, suggesting a lack of significant selectivity between them under these conditions.[3] Its mechanism as an allosteric pore blocker that acts downstream of STIM1-Orai1 coupling makes it a valuable tool for dissecting the roles of SOCE in cellular signaling.[3][8] However, researchers should be aware of its reduced efficacy against 2-APB-activated Orai3 currents and its potential off-target effects on channels like TRPV6.[2][3] The detailed protocols provided herein serve as a guide for the robust pharmacological assessment of Orai channel modulators.
References
- 1. This compound, an inhibitor of Ca2+ release-activated calcium channels, depresses isometric contraction of mouse aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Orai3 and Orai1 mediate CRAC channel function and metabolic reprogramming in B cells | eLife [elifesciences.org]
- 6. Orai3 and Orai1 mediate CRAC channel function and metabolic reprogramming in B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacology of Store-Operated Calcium Entry Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Allosteric Inhibition of Orai Channels by GSK-7975A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding site and mechanism of action of GSK-7975A, a selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channels, on its target, the Orai channel. By compiling quantitative data, detailing experimental methodologies, and visualizing key pathways, this document serves as a comprehensive resource for understanding the molecular interactions that govern this inhibition.
Executive Summary
This compound is a potent inhibitor of Orai1 and Orai3 channels, key components of the CRAC channel responsible for store-operated calcium entry (SOCE) in numerous cell types. Emerging evidence indicates that this compound acts as an allosteric pore blocker. Rather than directly occluding the ion conduction pathway, it binds to a site on the Orai channel that influences the conformation of the pore's selectivity filter. This inhibitory action is critically dependent on the geometry of the Orai pore. Notably, this compound does not interfere with the upstream activation steps of STIM1 oligomerization or the subsequent coupling of STIM1 to the Orai channel, pinpointing its direct action on the channel itself.[1][2][3][4][5] This guide delves into the specifics of this interaction, providing the quantitative data and experimental context necessary for advanced research and development.
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound has been characterized across different Orai isoforms and cell types. The following tables summarize the key quantitative data available.
Table 1: Inhibitory Potency (IC50) of this compound on Orai Channels
| Channel/Current | Cell Type | IC50 (μM) | Reference |
| STIM1-activated Orai1 | HEK293 | 4.1 | [1] |
| STIM1-activated Orai3 | HEK293 | 3.8 | [1] |
| Endogenous CRAC Current | RBL-2H3 mast cells | 0.8 ± 0.1 | [1] |
| Thapsigargin-induced Ca2+ influx | Pancreatic acinar cells | 3.4 | [6] |
| Constitutively active Orai1-V107M | HEK-293T | ~4 | [7] |
| Constitutively active Orai1-L138F | HEK-293T | ~4 | [7] |
| Constitutively active Orai1-T184M | HEK-293T | ~4 | [7] |
| Constitutively active Orai1-P245L | HEK-293T | ~4 | [7] |
Table 2: Kinetic and Stoichiometric Parameters of this compound Inhibition
| Parameter | Value | Channel/Current | Significance | Reference |
| Hill Coefficient | ~1 | Orai1 and Orai3 | Suggests a 1:1 molar interaction between this compound and the Orai channel. | [1] |
| Onset of Inhibition | ~2.5-fold slower than La3+ | STIM1-activated Orai1 | Indicates a mode of action distinct from a direct, rapid pore blocker. | [1] |
| Reversibility | Almost no current recovery upon wash-out over 4 min | STIM1-activated Orai1/Orai3 | Suggests a slow dissociation rate and stable binding to the channel. | [1][2][4] |
Signaling Pathway and Proposed Mechanism of Action
This compound acts on the Orai channel after the primary activation steps of the SOCE pathway have occurred. The following diagram illustrates the canonical SOCE pathway and the point of intervention for this compound.
Experimental Protocols
The characterization of this compound's effects on Orai channels relies on several key experimental techniques. Detailed methodologies for these are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to directly measure the ion currents flowing through Orai channels in the plasma membrane of a single cell.
Objective: To quantify the inhibitory effect of this compound on Orai channel currents (ICRAC).
Methodology:
-
Cell Preparation: Human Embryonic Kidney (HEK293) cells are co-transfected with plasmids encoding for STIM1 and the desired Orai isoform (e.g., Orai1 or Orai3). Cells are cultured on glass coverslips for 24-48 hours post-transfection.
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Solutions:
-
External Solution (in mM): 120 NaCl, 10 TEA-Cl, 20 CaCl₂, 2 MgCl₂, 10 HEPES, adjusted to pH 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA, 10 HEPES, adjusted to pH 7.2 with CsOH. Passive store depletion is induced by the high concentration of the Ca2+ chelator BAPTA.
-
-
Recording:
-
A giga-seal is formed between the micropipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
The cell is held at a holding potential of 0 mV. Voltage ramps (e.g., -100 mV to +100 mV over 100 ms) are applied every 2 seconds to elicit currents and generate a current-voltage (I-V) relationship.
-
Once a stable ICRAC is established, this compound is applied to the external solution at various concentrations via a perfusion system.
-
-
Data Analysis: The inward current at a negative potential (e.g., -80 mV) is measured to determine the extent of inhibition. IC50 values are calculated by fitting the concentration-response data to a Hill equation.
Förster Resonance Energy Transfer (FRET) Microscopy
FRET microscopy is utilized to investigate whether this compound affects the protein-protein interactions that precede Orai channel activation, specifically STIM1-STIM1 oligomerization and STIM1-Orai1 coupling.
Objective: To determine if this compound disrupts the interaction between STIM1 and Orai1.
Methodology:
-
Cell Preparation: HEK293 cells are co-transfected with plasmids encoding fluorescently tagged proteins, such as STIM1-CFP (cyan fluorescent protein, the FRET donor) and Orai1-YFP (yellow fluorescent protein, the FRET acceptor).
-
Store Depletion: Intracellular calcium stores are depleted by treating the cells with a SERCA pump inhibitor, such as thapsigargin (B1683126) (e.g., 1 μM), in a Ca2+-free external solution. This induces the oligomerization of STIM1 and its translocation to ER-PM junctions, where it co-localizes with Orai1.
-
FRET Imaging:
-
Cells are imaged using a fluorescence microscope equipped for FRET imaging (e.g., using acceptor photobleaching or sensitized emission).
-
An increase in FRET efficiency indicates that the donor (STIM1-CFP) and acceptor (Orai1-YFP) are in close proximity (typically <10 nm), signifying their interaction.
-
-
Compound Application: this compound (e.g., 10 μM) is added to the cells after store depletion and the establishment of a stable FRET signal.
-
Data Analysis: The FRET signal is monitored over time after the addition of this compound. A lack of change in the FRET signal indicates that the compound does not disrupt the STIM1-Orai1 interaction.[1]
The Binding Site: An Allosteric Locus near the Pore
The precise binding site of this compound on the Orai channel has not been definitively resolved by high-resolution structural studies like cryo-EM. However, a combination of mutagenesis studies and in silico modeling points towards an allosteric binding site located on the extracellular side of the channel, in close proximity to the pore and its selectivity filter.[3][5]
Key Evidence:
-
Mutagenesis of the Selectivity Filter: The Orai1 E106D mutation, which alters the charge and geometry of the pore's selectivity filter and reduces Ca2+ selectivity, significantly diminishes the inhibitory effect of this compound.[1][4] This strongly suggests that the binding or the subsequent allosteric effect of this compound is dependent on the wild-type conformation of this region.
-
Lack of Interference with STIM1 Coupling: FRET studies have shown that this compound does not disrupt the interaction between STIM1 and Orai1.[1][8] This rules out a mechanism of action that involves preventing the activation of the channel by its upstream partner and points to a direct effect on the channel itself.
-
In Silico Docking: Computational modeling studies have proposed a putative binding site for this compound near the pore-forming M1 helices of adjacent Orai1 subunits on the extracellular side.[3] This predicted site is consistent with the experimental data suggesting an extracellular mode of action and an influence on the selectivity filter.
-
Extracellular Application: Experimental evidence indicates that this compound is effective when applied to the extracellular side of the cell membrane.[3]
Taken together, these findings support a model where this compound binds to an extracellularly accessible allosteric pocket on the Orai channel. This binding event induces a conformational change that is transmitted to the pore's selectivity filter, thereby inhibiting Ca2+ permeation without directly blocking the pore or interfering with the STIM1-Orai1 interaction.
Conclusion and Future Directions
This compound is a valuable pharmacological tool for studying the function of Orai channels and represents a promising lead compound for the development of therapeutics targeting SOCE-mediated pathologies. Its mechanism as an allosteric inhibitor that targets the pore region without affecting the STIM1-Orai1 coupling provides a nuanced approach to modulating CRAC channel activity.
Future research, particularly high-resolution cryo-electron microscopy of the Orai channel in complex with this compound, will be crucial for precisely delineating the binding site and understanding the atomic-level conformational changes that lead to channel inhibition. Such structural insights will undoubtedly accelerate the design of next-generation Orai modulators with enhanced specificity and therapeutic potential.
References
- 1. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets [mdpi.com]
Methodological & Application
Application Notes and Protocols for GSK-7975A: An In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro use of GSK-7975A, a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels. The following protocols and data are intended to guide researchers in utilizing this compound for studying CRAC channel function and its role in various cellular processes.
Mechanism of Action
This compound is a pyrazole (B372694) derivative that acts as a selective small-molecule blocker of CRAC channels, which are composed of Orai1, Orai2, and Orai3 proteins forming the pore, and STIM1 and STIM2 proteins acting as calcium sensors in the endoplasmic reticulum (ER). This compound inhibits CRAC channels by acting downstream of STIM1 oligomerization and the subsequent STIM1-Orai1 interaction, suggesting an allosteric mechanism of pore blockade.[1][2][3] It has been shown to be effective from the extracellular side.[4]
Signaling Pathway of CRAC Channel Activation and Inhibition by this compound
Caption: CRAC channel activation pathway and point of inhibition by this compound.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against various Orai channels and its effects on cellular responses.
| Target/Assay | Cell Type | IC50 | Reference |
| Orai1-mediated ICRAC | HEK293 | 4.1 µM | [2] |
| Orai3-mediated ICRAC | HEK293 | 3.8 µM | [2] |
| Thapsigargin-induced Ca2+ entry | RBL-2H3 | 0.8 ± 0.1 µM | [2] |
| Store-operated Ca2+ entry | Pancreatic Acinar Cells | 3.4 µM | [5] |
| FcεRI-dependent Ca2+ influx | Mast Cells | ~3 µM (up to 50% inhibition) | [6] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for ICRAC Measurement
This protocol is designed to measure the Calcium Release-Activated Calcium current (ICRAC) in HEK293 cells heterologously expressing Orai1 and STIM1.
Materials:
-
HEK293 cells co-transfected with Orai1 and STIM1 expression vectors.
-
Extracellular (bath) solution: 140 mM NaCl, 2.8 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4 with NaOH.
-
Intracellular (pipette) solution: 140 mM Cs-glutamate, 8 mM MgCl₂, 10 mM HEPES, 10 mM BAPTA, pH 7.2 with CsOH.
-
This compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Culture transfected HEK293 cells on glass coverslips.
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the extracellular solution.
-
Establish a whole-cell patch-clamp configuration.
-
Clamp the cell at a holding potential of 0 mV.
-
Apply voltage ramps (e.g., -100 to +100 mV over 1 second) every 5 seconds to elicit currents.
-
To activate ICRAC, allow the intracellular BAPTA to diffuse into the cell and chelate intracellular calcium, leading to passive store depletion and STIM1 activation.
-
Once a stable ICRAC is established, perfuse the cell with the extracellular solution containing the desired concentration of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM).
-
Record the inhibition of ICRAC. Due to the slow onset of inhibition, apply single concentrations to individual cells to generate a concentration-response curve.[2]
-
Washout of the compound can be attempted by perfusing with the control extracellular solution.
Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for measuring ICRAC inhibition by this compound using patch-clamp.
Fluorescence-Based Calcium Influx Assay
This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to store depletion and CRAC channel activation.
Materials:
-
RBL-2H3 cells or other suitable cell line.
-
Fluo-4 AM calcium indicator dye.
-
Assay Buffer: 145 mM NaCl, 2.5 mM KCl, 1.2 mM MgCl₂, 2.0 mM CaCl₂, 10 mM HEPES, 10 mM glucose, 2.5 mM probenecid, pH 7.4.
-
Loading Buffer: Assay Buffer supplemented with 2 µM Fluo-4 AM.
-
Thapsigargin (B1683126) (TG) to induce ER store depletion.
-
This compound stock solution.
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate.
-
Aspirate the culture medium and replace it with Loading Buffer.
-
Incubate the cells for 30-60 minutes at room temperature in the dark.
-
Aspirate the Loading Buffer and replace it with Assay Buffer containing various concentrations of this compound.
-
Incubate for 30 minutes at room temperature in the dark.[2]
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence for a short period.
-
Add thapsigargin (e.g., 1 µM final concentration) to the wells to deplete ER calcium stores and activate CRAC channels.
-
Continue to measure the fluorescence signal to monitor the calcium influx.
-
Analyze the data by calculating the change in fluorescence over baseline.
FRET Microscopy for STIM1-Orai1 Interaction
This protocol uses Förster Resonance Energy Transfer (FRET) to determine if this compound affects the interaction between STIM1 and Orai1. Studies have shown that this compound does not affect STIM1 oligomerization or the STIM1-Orai1 interaction.[2]
Materials:
-
HEK293 cells co-transfected with STIM1-CFP and Orai1-YFP fusion protein constructs.
-
Imaging medium (e.g., HEPES-buffered saline).
-
Thapsigargin (TG).
-
This compound stock solution.
Procedure:
-
Culture transfected cells on glass-bottom imaging dishes.
-
Replace the culture medium with imaging medium.
-
Mount the dish on a fluorescence microscope equipped for FRET imaging.
-
Acquire baseline CFP and YFP fluorescence images.
-
Deplete ER calcium stores by adding thapsigargin (e.g., 2 µM) to induce STIM1-Orai1 interaction, which will result in an increase in FRET.
-
After a stable FRET signal is achieved, add this compound (e.g., 10 µM) to the imaging medium.
-
Continue to acquire images to determine if this compound alters the FRET signal.
-
Analyze the FRET efficiency to quantify the protein-protein interaction.
Selectivity Profile
This compound exhibits selectivity for CRAC channels. However, it has been shown to also inhibit TRPV6 channels.[1][3] It has little to no effect on a number of other ion channels, including L-type calcium channels.[1][2] Researchers should consider this when interpreting results in systems where TRPV6 is endogenously expressed.
General Guidelines for Use
-
Solubility: this compound is soluble in DMSO. For in vivo studies, specific formulations with solvents like PEG300 and Tween-80 have been used.[6]
-
Storage: Store stock solutions at -20°C or -80°C for long-term stability.[6]
-
Concentration: The effective concentration of this compound in vitro typically ranges from 1 to 10 µM. A concentration-response curve is recommended for each new cell type or assay.
References
- 1. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for GSK-7975A in Whole-Cell Patch Clamp Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-7975A is a potent and selective inhibitor of Ca2+ Release-Activated Ca2+ (CRAC) channels, which are critical components of store-operated calcium entry (SOCE) in various cell types. The primary molecular components of CRAC channels are the Orai calcium channel protein (Orai1, Orai2, and Orai3) located in the plasma membrane and the stromal interaction molecule (STIM1 and STIM2) acting as Ca2+ sensors in the endoplasmic reticulum. This compound has been demonstrated to effectively block Orai1- and Orai3-mediated currents, making it a valuable pharmacological tool for investigating the physiological and pathological roles of CRAC channels.[1][2][3] This document provides detailed application notes and protocols for the utilization of this compound in whole-cell patch clamp recordings.
Mechanism of Action
This compound inhibits CRAC channels by acting downstream of STIM1 oligomerization and its subsequent interaction with Orai channels.[1][2] Evidence from FRET microscopy indicates that the compound does not disrupt the coupling between STIM1 and Orai1.[1] The inhibitory action is thought to occur via an allosteric effect on the selectivity filter of the Orai pore.[2] This results in a blockade of Ca2+ permeation through the channel. The inhibition by this compound exhibits a slower onset compared to pore blockers like La3+ and is not readily reversible upon washout.[1]
Data Presentation
Table 1: Inhibitory Activity of this compound on Orai Channels
| Channel | Cell Type | Method | IC50 | Reference |
| Orai1 | HEK293 | Whole-cell patch clamp | ~4.1 µM | [1] |
| Orai3 | HEK293 | Whole-cell patch clamp | ~3.8 µM | [1] |
| Endogenous CRAC | RBL mast cells | Ca2+ imaging | ~0.8 µM | [1] |
Table 2: Selectivity Profile of this compound
| Channel/Receptor | Effect | Concentration | Reference |
| L-type Ca2+ (CaV1.2) | Slight inhibition | IC50 ~8 µM | [1] |
| TRPV6 | Potent inhibition | Complete block at 10 µM | [1][2] |
| Panel of other ion channels and receptors | No significant effect | Up to 10 µM | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound in 100% dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[1][5]
-
Concentration: A convenient stock concentration is 10 mM.[1]
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[5] When stored at -80°C, the stock solution is stable for up to 2 years.[5] For short-term use, an aliquot can be stored at -20°C for up to 1 year.[5] Avoid repeated freeze-thaw cycles.
Whole-Cell Patch Clamp Protocol for Measuring CRAC Channel Inhibition
This protocol is designed for recording store-operated ICRAC in a cell line such as HEK293 heterologously expressing STIM1 and Orai1.
1. Cell Preparation:
-
Culture cells on glass coverslips suitable for microscopy and electrophysiology.
-
Transfect cells with plasmids encoding STIM1 and Orai1 (or the specific isoforms of interest) 24-48 hours prior to the experiment.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 D-Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 115 Cs-glutamate, 10 HEPES, 10 BAPTA, 4.77 CaCl2, 1 MgCl2. Adjust pH to 7.2 with CsOH. The free Ca2+ concentration can be buffered to a specific level using a calcium buffer calculator. To passively deplete endoplasmic reticulum Ca2+ stores and activate ICRAC, include a Ca2+-chelating agent like BAPTA (20 mM) in the pipette solution.
-
This compound Working Solution: On the day of the experiment, dilute the this compound stock solution into the external solution to the desired final concentration (e.g., 0.1, 0.3, 1, 3, 10 µM).[1] The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent effects. Prepare a vehicle control solution with the same final concentration of DMSO.
3. Electrophysiological Recording:
-
Establish a whole-cell patch clamp configuration on a selected cell.
-
Hold the membrane potential at a suitable holding potential, for example, 0 mV, to minimize voltage-gated channel activity.
-
Apply a ramp or step voltage protocol to elicit currents. A typical ramp protocol would be from -100 mV to +100 mV over 100 ms, applied every 2-5 seconds. This allows for the generation of a current-voltage (I-V) relationship.
-
Allow ICRAC to develop fully as the intracellular BAPTA diffuses into the cell and depletes the ER Ca2+ stores. This typically takes several minutes.
-
Once a stable baseline ICRAC is established, perfuse the cell with the external solution containing the desired concentration of this compound.
-
Continuously record the current during the application of this compound to observe the time course of inhibition. Due to its slow onset of action, steady-state inhibition may take several minutes to achieve.[1]
-
To determine the IC50, apply single concentrations of this compound to individual cells and measure the steady-state block.[1]
-
(Optional) Attempt to wash out the compound by perfusing with the drug-free external solution. Note that the inhibition by this compound is not readily reversible.[1]
4. Data Analysis:
-
Measure the amplitude of the inward current at a negative potential (e.g., -80 mV) to quantify the magnitude of ICRAC.
-
Normalize the current amplitude after drug application to the baseline current before drug application to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the concentration of this compound and fit the data with a Hill equation to determine the IC50.
Mandatory Visualizations
Caption: Signaling pathway of CRAC channel activation and inhibition by this compound.
Caption: Experimental workflow for whole-cell patch clamp recordings using this compound.
References
- 1. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an inhibitor of Ca2+ release-activated calcium channels, depresses isometric contraction of mouse aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
GSK-7975A: Application Notes and Protocols for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of GSK-7975A, a potent inhibitor of Calcium Release-Activated Calcium (CRAC) channels, in cell culture studies. This document outlines its mechanism of action, provides quantitative data for various cell lines, and offers step-by-step experimental protocols.
Introduction
This compound is a selective, orally available inhibitor of CRAC channels, which are critical for store-operated calcium entry (SOCE) in a multitude of cell types.[1][2] CRAC channels are composed of ORAI protein subunits in the plasma membrane and are activated by the stromal interaction molecule (STIM) proteins in the endoplasmic reticulum. By inhibiting ORAI1 and ORAI3, this compound effectively blocks the sustained influx of calcium that is essential for various cellular processes, including T-cell activation, mast cell degranulation, and inflammatory responses.[1][2][3] Its mechanism of action is believed to be an allosteric blockade of the Orai pore, without interfering with STIM1 oligomerization or its interaction with Orai channels.[2][4][5]
Data Presentation
The inhibitory activity of this compound varies across different cell types and experimental conditions. The following table summarizes key quantitative data from published studies.
| Parameter | Cell Line | Value | Reference |
| IC50 (ORAI1) | HEK293 | ~4.1 µM | [1][3] |
| IC50 (ORAI3) | HEK293 | ~3.8 µM | [1][3] |
| IC50 (Endogenous CRAC) | RBL-2H3 | ~0.8 µM | [1] |
| IC50 (SOCE) | Murine Pancreatic Acinar Cells | ~3.4 µM | [5] |
| Effective Concentration (Mediator Release Inhibition) | Human Lung Mast Cells | 3 µM (up to 50% inhibition) | [1][2] |
| Effective Concentration (SOCE & Necrosis Inhibition) | Murine & Human Pancreatic Acinar Cells | 10 - 50 µM | [5][6] |
Signaling Pathway
This compound targets the final step of the CRAC channel activation pathway, the influx of calcium through the ORAI1/3 pore. The following diagram illustrates this mechanism.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the information from suppliers, this compound is soluble in DMSO.[2] To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in fresh, high-quality DMSO.
-
For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.97 mg of this compound (Molecular Weight: 397.33 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[2]
General Protocol for Cell Treatment
This protocol provides a general guideline for treating adherent cells with this compound. Optimization may be required depending on the cell type and experimental endpoint.
Materials:
-
Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase and at the desired confluency at the time of treatment.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations of this compound by diluting the stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of medium. It is crucial to also prepare a vehicle control using the same concentration of DMSO as in the highest concentration of this compound.
-
Cell Treatment:
-
Remove the old medium from the cultured cells.
-
Wash the cells once with PBS.
-
Add the freshly prepared medium containing the desired concentration of this compound or the vehicle control to the cells.
-
-
Incubation: Incubate the cells for the desired period. Pre-incubation times of 30 minutes are often used before stimulation in assays measuring rapid responses like calcium influx.[1][7] For longer-term assays, the incubation time will depend on the specific experimental question.
-
Downstream Analysis: Following incubation, proceed with the planned experimental analysis, such as calcium imaging, cytokine release assays, or cell migration assays.
Calcium Influx Assay (Example using a fluorescent calcium indicator)
This protocol describes a common method to assess the inhibitory effect of this compound on store-operated calcium entry.
Materials:
-
Cells treated with this compound or vehicle control
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Thapsigargin (B1683126) (or another SERCA pump inhibitor)
-
Calcium-free buffer (e.g., HBSS without Ca²⁺)
-
Calcium-containing buffer (e.g., HBSS with Ca²⁺)
-
Fluorescence plate reader or microscope
Protocol:
-
Loading with Calcium Indicator:
-
Wash the this compound or vehicle-treated cells with a calcium-free buffer.
-
Load the cells with a fluorescent calcium indicator (e.g., 2-5 µM Fluo-4 AM) in calcium-free buffer for 30-60 minutes at 37°C, according to the manufacturer's instructions.
-
-
Washing: Wash the cells twice with calcium-free buffer to remove excess dye.
-
Store Depletion:
-
Add calcium-free buffer to the cells.
-
Initiate store depletion by adding thapsigargin (e.g., 1-2 µM) to the cells. This will cause a transient increase in cytosolic calcium due to release from the ER.
-
-
Measurement of SOCE:
-
Once the intracellular calcium levels have returned to a stable baseline, add a calcium-containing buffer to the cells.
-
Measure the change in fluorescence over time using a fluorescence plate reader or microscope. The increase in fluorescence upon the addition of extracellular calcium represents SOCE.
-
-
Data Analysis: Compare the rate and magnitude of the calcium influx in this compound-treated cells to the vehicle-treated control cells.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effects of this compound in cell culture.
References
- 1. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vivo Administration of GSK-7975A in a Mouse Model of Pancreatitis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acute pancreatitis is a serious inflammatory condition of the pancreas with significant morbidity and mortality. A key event in the early stages of pancreatitis is the sustained increase in cytosolic calcium concentration within pancreatic acinar cells, leading to cellular injury and necrosis.[1] The calcium release-activated calcium (CRAC) channel, primarily formed by the ORAI1 protein, is a major route for calcium entry in these cells and plays a crucial role in this pathological calcium overload.[1] GSK-7975A is a potent and selective inhibitor of CRAC channels, specifically targeting the ORAI1 subunit.[2][3][4] By blocking this channel, this compound prevents the sustained influx of calcium, thereby protecting pancreatic acinar cells from injury and mitigating the severity of acute pancreatitis in preclinical models.[1][5] These application notes provide a detailed protocol for the in vivo administration of this compound in a mouse model of acute pancreatitis, along with expected outcomes based on published data.
Signaling Pathway of this compound Action
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of Ca2+ release-activated calcium channels, depresses isometric contraction of mouse aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application of GSK-7975A in Acute Pancreatitis Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of GSK-7975A, a potent inhibitor of ORAI1, in the context of acute pancreatitis (AP) research. This compound has emerged as a valuable tool for investigating the role of calcium signaling in the pathophysiology of AP and as a potential therapeutic agent. These notes and protocols are designed to guide researchers in utilizing this compound for both in vitro and in vivo studies of acute pancreatitis.
Mechanism of Action
This compound is a selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel, with its primary molecular target being ORAI1, the pore-forming subunit of this channel. In pancreatic acinar cells, pathological stimuli, such as bile acids or excessive secretagogues, trigger the depletion of calcium from the endoplasmic reticulum (ER). This depletion is sensed by STIM1 (Stromal Interaction Molecule 1), an ER-resident calcium sensor, which then translocates to the plasma membrane to activate ORAI1 channels. The subsequent influx of extracellular calcium through ORAI1, known as store-operated calcium entry (SOCE), leads to a sustained elevation of intracellular calcium concentration ([Ca2+]i). This calcium overload is a key initiating event in acute pancreatitis, leading to premature activation of digestive enzymes, vacuolization, mitochondrial dysfunction, and ultimately, acinar cell necrosis and inflammation.[1][2][3] this compound effectively blocks this pathological calcium influx by inhibiting ORAI1, thereby mitigating the downstream cellular damage.[1][2][4]
Signaling Pathway of this compound in Pancreatic Acinar Cells
The following diagram illustrates the signaling pathway in pancreatic acinar cells leading to acute pancreatitis and the point of intervention for this compound.
Caption: Signaling pathway of this compound in inhibiting pancreatic acinar cell injury.
Quantitative Data Summary
The efficacy of this compound has been quantified in several preclinical studies. The following tables summarize key findings from in vitro and in vivo experiments.
In Vitro Efficacy of this compound
| Parameter | Cell Type | Inducing Agent | This compound Concentration | Inhibition | Reference |
| Store-Operated Ca2+ Entry (SOCE) | Murine Pancreatic Acinar Cells | Thapsigargin (B1683126) | 1-50 µM | IC50 ≈ 3.4 µM | [4][5] |
| Store-Operated Ca2+ Entry (SOCE) | Human Pancreatic Acinar Cells | Thapsigargin | 10-50 µM | >90% | [4][6] |
| Toxin-Induced Ca2+ Currents | Mouse and Human Pancreatic Acinar Cells | Various Toxins | Not specified | >90% | [4][5] |
| Necrotic Cell Death Pathway | Mouse and Human Pancreatic Acinar Cells | TLCS | Not specified | Significant reduction | [4] |
| Trypsinogen Activation | Murine Pancreatic Acinar Cells | POAEE (100 µM) | 10 µM | Substantial reduction | [1] |
In Vivo Efficacy of this compound in Mouse Models of Acute Pancreatitis
| Model | Parameter | Treatment | Result | Reference |
| TLCS-AP | Serum Amylase | Low and High Dose this compound | Significant reduction | [4] |
| Serum IL-6 | Low and High Dose this compound | Significant reduction | [4] | |
| Pancreatic MPO | Low and High Dose this compound | Significant reduction | [4] | |
| Lung MPO | Low Dose this compound | Significant reduction | [4] | |
| CER-AP | Serum Amylase | High Dose this compound | Significant reduction | [4] |
| Serum IL-6 | High Dose this compound | Significant reduction | [4] | |
| Pancreatic Trypsin | High Dose this compound | Significant reduction | [4] | |
| Pancreatic MPO | Low and High Dose this compound | Significant reduction | [4] | |
| FAEE-AP | Serum Amylase | High Dose this compound | Significant reduction | [4] |
| Serum IL-6 | High Dose this compound | Significant reduction | [4] | |
| Pancreatic Trypsin | High Dose this compound | Significant reduction | [4] | |
| Pancreatic MPO | Low Dose this compound | Significant reduction | [4] | |
| Lung MPO | Low Dose this compound | Significant reduction | [4] | |
| All Models | Pancreatic Edema, Inflammation, Necrosis | Low and High Dose this compound | Significant reduction, more marked at high dose | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in acute pancreatitis research, synthesized from published studies.[4][7][8]
In Vitro Protocol: Inhibition of SOCE in Isolated Pancreatic Acinar Cells
This protocol describes the measurement of this compound's effect on store-operated calcium entry in isolated pancreatic acinar cells.
1. Isolation of Pancreatic Acinar Cells:
-
Euthanize mice (e.g., C57BL/6J) via an approved method.
-
Perfuse the pancreas with a collagenase solution to digest the tissue.
-
Gently disperse the acini by pipetting.
-
Purify the acini by centrifugation through a BSA cushion.
-
Resuspend the isolated acini in a suitable buffer (e.g., HEPES-buffered Ringer's solution).
2. Calcium Imaging:
-
Load the isolated acini with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Place the loaded acini on a glass-bottom dish on the stage of a confocal or fluorescence microscope.
-
Perfuse the cells with a Ca2+-free buffer.
-
To deplete ER calcium stores, apply a SERCA pump inhibitor like thapsigargin or cyclopiazonic acid.
-
Pre-incubate a subset of cells with this compound (e.g., 1-50 µM) for a specified duration (e.g., 10 minutes).
-
Reintroduce a buffer containing extracellular Ca2+ (e.g., 1.8 mM) to induce SOCE.
-
Record the changes in intracellular calcium concentration by measuring the fluorescence intensity over time.
3. Data Analysis:
-
Calculate the rate and amplitude of the increase in intracellular calcium upon reintroduction of extracellular Ca2+.
-
Compare the SOCE in control cells versus cells treated with this compound to determine the inhibitory effect.
References
- 1. Ca2+ release-activated Ca2+ channel blockade as a potential tool in antipancreatitis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Ca2+ Signalling in the Pathogenesis of Acute Pancreatitis: Recent Advances and Translational Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRAC channel inhibitors in pancreatic pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. Experimental Acute Pancreatitis Models: History, Current Status, and Role in Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of Orai inhibition in acute pancreatitis - The University of Liverpool Repository [livrepository.liverpool.ac.uk]
Application Notes: GSK-7975A for the Study of Calcium Influx in Pancreatic Acinar Cells
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Store-Operated Calcium Entry as a Therapeutic Target in Acute Pancreatitis: Discovery and Development of Drug-Like SOCE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of Ca2+ influx in endocytic vacuole formation in pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Orai1 and STIM1 in ER/PM junctions: roles in pancreatic cell function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orai1 and STIM1 in ER/PM junctions: roles in pancreatic cell function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of Ca2+ influx in endocytic vacuole formation in pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ORAI1 and STIM1 deficiency in human and mice: roles of store-operated Ca2+ entry in the immune system and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of Pancreatic Acinar Cells for the Purpose of Calcium Imaging, Cell Injury Measurements, and Adenoviral Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using GSK-7975A in Fura-2 AM Calcium Imaging Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that regulates a myriad of cellular processes, including gene transcription, cell proliferation, and apoptosis. The precise control of intracellular Ca²⁺ concentration is therefore critical for normal cellular function. Store-operated calcium entry (SOCE) is a major mechanism for Ca²⁺ influx in non-excitable cells, mediated by calcium release-activated calcium (CRAC) channels. The ORAI proteins constitute the pore-forming subunits of the CRAC channels, while stromal interaction molecules (STIM) act as the Ca²⁺ sensors in the endoplasmic reticulum. GSK-7975A is a potent and selective inhibitor of CRAC channels, making it a valuable tool for investigating the role of SOCE in various physiological and pathological processes.[1][2]
Fura-2 acetoxymethyl ester (Fura-2 AM) is a ratiometric fluorescent indicator widely used for the quantitative measurement of intracellular Ca²⁺ concentrations.[3][4] Its cell-permeant nature allows for easy loading into live cells, where it is cleaved by intracellular esterases to its active, membrane-impermeant form, Fura-2.[5] Fura-2 exhibits a shift in its excitation wavelength upon binding to Ca²⁺, allowing for the determination of intracellular Ca²⁺ concentration by measuring the ratio of fluorescence emission at 510 nm when excited at 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-free).[4] This ratiometric measurement minimizes issues such as uneven dye loading, photobleaching, and variable cell thickness.[4][5]
These application notes provide a detailed protocol for utilizing this compound in conjunction with Fura-2 AM to study the inhibition of SOCE.
Signaling Pathway of Store-Operated Calcium Entry (SOCE) and Inhibition by this compound
The following diagram illustrates the canonical SOCE pathway and the point of intervention for this compound. Depletion of endoplasmic reticulum (ER) Ca²⁺ stores leads to the activation of STIM1, which in turn activates ORAI1 channels at the plasma membrane, resulting in Ca²⁺ influx. This compound directly inhibits the ORAI1 channel, thereby blocking this influx.
Caption: SOCE pathway and this compound inhibition.
Quantitative Data: Inhibitory Activity of this compound
The following table summarizes the reported inhibitory concentrations of this compound on CRAC channels in various experimental systems.
| Parameter | Cell Type | Method | Value | Reference |
| IC₅₀ | Murine pancreatic acinar cells | Fura-2 AM | ~3.4 µmol/L | [6] |
| IC₅₀ | HEK293 cells (expressing Orai1/STIM1) | Electrophysiology | ~4 µM | [7] |
| IC₅₀ | RBL cells | Fura-4 AM | 0.8 ± 0.1 µM | [7] |
| Effective Concentration | Human pancreatic acinar cells | Fura-2 AM | 10–50 µmol/L | [6] |
| Effective Concentration | Mouse aortic segments | Isometric Contraction | 1 µM | [2] |
Experimental Protocols
Materials and Reagents
-
Cells: Adherent mammalian cell line of interest (e.g., HEK293, HeLa, pancreatic acinar cells).
-
Culture Medium: Appropriate complete growth medium for the chosen cell line.
-
Fura-2 AM: (e.g., Thermo Fisher Scientific, F1221).
-
This compound: (e.g., MedchemExpress, HY-12507).
-
Pluronic F-127: (e.g., Thermo Fisher Scientific, P3000MP).
-
Probenecid (B1678239): (optional, aids in dye retention).
-
Dimethyl sulfoxide (B87167) (DMSO): Anhydrous, cell culture grade.
-
HEPES-Buffered Saline (HBS): (pH 7.2–7.4).
-
Thapsigargin (B1683126) (or other SOCE activator): To induce ER Ca²⁺ store depletion.
-
Ionomycin (B1663694): For determining maximum fluorescence ratio (Rₘₐₓ).
-
EGTA: For determining minimum fluorescence ratio (Rₘᵢₙ).
-
Black-walled, clear-bottom 96-well microplates.
Stock Solution Preparation
-
Fura-2 AM Stock (1 mM): Dissolve 50 µg of Fura-2 AM in 50 µL of high-quality DMSO. Store at -20°C, protected from light and moisture.
-
This compound Stock (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C.
-
Pluronic F-127 (20% w/v): Dissolve 200 mg of Pluronic F-127 in 1 mL of DMSO. Store at room temperature.
-
Probenecid (250 mM): Prepare in an appropriate buffer or DMSO.
Experimental Workflow
The following diagram outlines the key steps in the Fura-2 AM calcium imaging assay with this compound.
Caption: Fura-2 AM assay workflow with this compound.
Detailed Protocol
1. Cell Seeding:
-
Seed cells in a black-walled, clear-bottom 96-well plate at a density that will result in an 80-90% confluent monolayer on the day of the experiment.[3]
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
2. Fura-2 AM Loading:
-
Prepare the Fura-2 AM loading buffer. For each well, you will need approximately 100 µL. A typical loading buffer consists of:
-
HBS or desired assay buffer.
-
2-5 µM Fura-2 AM.
-
0.02% Pluronic F-127 (to aid in dye solubilization).
-
2.5 mM Probenecid (optional, to prevent dye extrusion).[3]
-
-
Aspirate the culture medium from the wells and wash once with HBS.
-
Add 100 µL of the Fura-2 AM loading solution to each well.
-
Incubate for 30-60 minutes at room temperature or 37°C in the dark.[3][8][9] The optimal loading time and temperature should be determined empirically for each cell type.[3]
3. De-esterification:
-
After loading, wash the cells twice with HBS to remove extracellular Fura-2 AM.[3]
-
Add 100 µL of HBS (containing 2.5 mM probenecid if used during loading) to each well.
-
Incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.[3][9]
4. This compound Incubation:
-
Prepare working concentrations of this compound in HBS from the stock solution. It is recommended to test a range of concentrations (e.g., 1-50 µM) to determine the IC₅₀ in your specific cell system.[6]
-
Aspirate the buffer from the wells and add the this compound solutions. Include a vehicle control (DMSO) group.
-
Incubate for 10-30 minutes prior to initiating the fluorescence measurements.
5. Calcium Imaging:
-
Place the plate in a fluorescence microplate reader or on a fluorescence microscope equipped for ratiometric imaging.
-
Set the instrument to measure fluorescence emission at ~510 nm with alternating excitation at 340 nm and 380 nm.[3][8]
-
Baseline Measurement: Record the baseline fluorescence ratio (F340/F380) for a period of time (e.g., 1-2 minutes) to establish a stable baseline before stimulation.
-
SOCE Activation: To induce SOCE, add a stimulus such as thapsigargin (e.g., 1-2 µM final concentration) to deplete ER Ca²⁺ stores in a Ca²⁺-free buffer, followed by the re-addition of extracellular Ca²⁺. Alternatively, for cells in a Ca²⁺-containing buffer, a direct agonist can be used.
-
Post-Stimulation Measurement: Continue recording the fluorescence ratio for several minutes to capture the rise and plateau of the intracellular Ca²⁺ concentration.
Data Analysis
-
Calculate the Ratio: For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (Ratio = F340 / F380).
-
Normalization: Normalize the ratio data to the baseline to represent the fold change in intracellular Ca²⁺.
-
Quantification: The change in intracellular Ca²⁺ can be quantified by measuring the peak amplitude of the response or the area under the curve.
-
Dose-Response Curve: To determine the IC₅₀ of this compound, plot the percentage inhibition of the Ca²⁺ response against the log of the this compound concentration and fit the data to a four-parameter logistic equation.
The intracellular free Ca²⁺ concentration can be calculated using the Grynkiewicz equation:
[Ca²⁺]ᵢ = Kₔ * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)] * (F³⁸⁰ₘₐₓ / F³⁸⁰ₘᵢₙ)
Where:
-
Kₔ is the dissociation constant of Fura-2 (~224 nM).
-
R is the measured 340/380 nm ratio.[9]
-
Rₘᵢₙ and Rₘₐₓ are the ratios in the absence of Ca²⁺ and at saturating Ca²⁺ levels, respectively.[9] These can be determined by treating cells with a Ca²⁺ ionophore like ionomycin in the presence of EGTA (for Rₘᵢₙ) or high extracellular Ca²⁺ (for Rₘₐₓ).[9]
-
F³⁸⁰ₘₐₓ and F³⁸⁰ₘᵢₙ are the fluorescence intensities at 380 nm excitation under Ca²⁺-free and Ca²⁺-saturating conditions, respectively.[9]
Troubleshooting
-
Low Fura-2 Signal:
-
Increase Fura-2 AM concentration or loading time.
-
Ensure Pluronic F-127 is used to aid dye solubilization.
-
Check cell viability.
-
-
High Background Fluorescence:
-
Ensure thorough washing after loading to remove extracellular dye.
-
Use phenol (B47542) red-free medium during the assay.
-
-
Uneven Dye Loading:
-
Ensure a homogenous cell monolayer.
-
Optimize loading conditions (time, temperature, concentration).
-
-
This compound Ineffectiveness:
-
Verify the concentration and integrity of the compound.
-
The target CRAC channels may not be the primary route of Ca²⁺ entry in the chosen cell type or under the specific stimulation conditions.
-
By following these detailed protocols and application notes, researchers can effectively utilize this compound as a pharmacological tool to investigate the role of CRAC channels and SOCE in their biological system of interest using Fura-2 AM-based calcium imaging.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 6. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hellobio.com [hellobio.com]
- 9. moodle2.units.it [moodle2.units.it]
Dosing Considerations for GSK-7975A in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-7975A is a potent and selective inhibitor of Ca2+ release-activated Ca2+ (CRAC) channels, which are crucial for calcium signaling in various cell types, including immune cells.[1][2] By blocking ORAI1, the pore-forming subunit of the CRAC channel, this compound effectively modulates downstream signaling pathways that are dependent on store-operated calcium entry (SOCE). This mechanism of action makes this compound a valuable tool for investigating the role of CRAC channels in various physiological and pathological processes, particularly in inflammatory and autoimmune diseases.
These application notes provide a summary of the available preclinical data on this compound, with a focus on dosing considerations for in vivo animal studies. Due to the limited publicly available data on the pharmacokinetics and toxicology of this compound, the following information should be considered as a starting point for experimental design, and further dose-ranging and toxicity studies are highly recommended.
Mechanism of Action: CRAC Channel Inhibition
This compound inhibits CRAC channels by acting as an allosteric blocker of the Orai pore.[3] This inhibition is dependent on the geometry of the channel's selectivity filter.[3] The process begins with the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule 1 (STIM1). STIM1 then translocates to the plasma membrane where it interacts with and activates ORAI1 channels, leading to an influx of extracellular calcium. This compound blocks this influx, thereby inhibiting downstream signaling events such as the activation of calcineurin and the nuclear factor of activated T-cells (NFAT), which are critical for the production of pro-inflammatory cytokines in immune cells.
In Vitro Activity
This compound has demonstrated potent inhibitory activity against CRAC channels in various cell types. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Cell Type | Assay | IC50 (µM) | Reference |
| HEK293 cells (expressing Orai1/STIM1) | Electrophysiology | ~4.1 | [4] |
| HEK293 cells (expressing Orai3/STIM1) | Electrophysiology | ~3.8 | [4] |
| Rat Basophilic Leukemia (RBL-2H3) cells | Thapsigargin-induced Ca2+ entry | ~0.8 | [4] |
In Vivo Dosing Information: Mouse Models of Acute Pancreatitis
The most detailed in vivo dosing information for this compound comes from studies in mouse models of acute pancreatitis.[5] Due to the modest aqueous solubility of this compound, a phosphate (B84403) prodrug, GSK-6288B, was utilized for in vivo administration. GSK-6288B is rapidly cleaved in vivo to release the active compound, this compound.
| Animal Model | Dosing Regimen (GSK-6288B) | Administration Route | Steady-State Concentration of this compound (Blood) | Steady-State Concentration of this compound (Pancreas) | Reference |
| C57BL/6J Mice (Acute Pancreatitis) | 28 mg/kg/h | Subcutaneous osmotic minipump | ~4.3 µM | ~8.9 µM | [5] |
| C57BL/6J Mice (Acute Pancreatitis) | 110 mg/kg/h | Subcutaneous osmotic minipump | ~13.3 µM | ~49.3 µM | [5] |
Note: In these studies, blood and pancreatic levels of this compound reached a steady state within 4 hours of minipump implantation.[5]
Experimental Protocols
Preparation of GSK-6288B for Subcutaneous Osmotic Minipump Administration (Hypothetical Protocol)
Disclaimer: The following protocol is a hypothetical representation based on standard laboratory practices for preparing a prodrug formulation for subcutaneous delivery in mice. A specific, validated protocol for GSK-6288B is not publicly available. Researchers should conduct their own formulation development and stability testing.
Materials:
-
GSK-6288B (phosphate prodrug of this compound)
-
Sterile vehicle (e.g., saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like cyclodextrin, as determined by formulation development studies)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
-
Osmotic minipumps (e.g., ALZET®)
-
Filling tubes for minipumps
Procedure:
-
Calculate the required amount of GSK-6288B: Based on the desired dose, the pumping rate, and the duration of the study, calculate the total amount of GSK-6288B needed per minipump.
-
Dissolve GSK-6288B in the vehicle: In a sterile microcentrifuge tube, add the calculated amount of GSK-6288B to the appropriate volume of the sterile vehicle.
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, use a sonicator to aid dissolution. The final solution should be clear and free of particulates.
-
Sterile filter the solution: To ensure sterility, filter the solution through a 0.22 µm sterile filter into a new sterile tube.
-
Fill the osmotic minipumps: Following the manufacturer's instructions, use a filling tube to load the sterile GSK-6288B solution into the osmotic minipumps.
-
Prime the minipumps: Before implantation, prime the pumps by incubating them in sterile saline at 37°C for the time specified by the manufacturer. This ensures that the pumping begins immediately upon implantation.
-
Surgical implantation: Surgically implant the primed osmotic minipumps subcutaneously on the back of the anesthetized mice, following institutionally approved animal care and use protocols.
Pharmacokinetic Analysis Protocol
The following is a general protocol for sample collection and analysis to determine the concentration of this compound in biological matrices.
Materials:
-
Heparinized tubes for blood collection
-
Centrifuge
-
Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)
-
Homogenizer for tissue samples
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Collection:
-
Blood: Collect blood samples at predetermined time points into heparinized tubes.[5] Centrifuge to separate plasma.
-
Tissues: At the end of the study, euthanize the animals and perfuse with saline to remove blood from the tissues. Harvest the tissues of interest (e.g., pancreas), weigh them, and homogenize them in a suitable buffer.[5]
-
-
Sample Preparation:
-
To a known volume of plasma or tissue homogenate, add a protein precipitation solution.[5]
-
Vortex vigorously and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. . Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound.
-
Analyze the prepared samples to determine the concentration of this compound.
-
Important Considerations and Limitations
-
Toxicology Data: There is no publicly available data on the toxicology or safety pharmacology of this compound. It is imperative for researchers to conduct their own toxicity studies to determine the No-Observed-Adverse-Effect Level (NOAEL) and to identify potential target organs of toxicity before proceeding with efficacy studies.
-
Pharmacokinetic Data: Comprehensive pharmacokinetic data (e.g., Cmax, Tmax, half-life, AUC) for this compound in various animal species is not available in the public domain. The provided steady-state concentrations are specific to a particular mouse model and administration method. Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and to establish appropriate dosing regimens for different experimental contexts.
-
Formulation: The use of a prodrug (GSK-6288B) in the cited studies highlights the potential solubility challenges with this compound. Researchers should invest in proper formulation development to ensure consistent and reliable delivery of the compound in their in vivo models.
-
Species Differences: The provided data is from mouse studies. Dosing considerations may vary significantly across different animal species.
Conclusion
This compound is a valuable research tool for studying CRAC channel function. The available in vivo data from mouse models of acute pancreatitis provides a starting point for dose selection. However, the lack of comprehensive public data on the pharmacokinetics and toxicology of this compound necessitates that researchers conduct thorough preliminary studies to establish safe and effective dosing regimens for their specific animal models and experimental goals. Collaboration with a pharmacokinetics and toxicology core facility is highly recommended.
References
- 1. GSK-7975-A - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK-7975A Use in HEK293 Cells for CRAC Channel Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GSK-7975A, a potent and selective inhibitor of Calcium Release-Activated Calcium (CRAC) channels, in HEK293 cells. This document outlines the mechanism of action, provides detailed experimental protocols for studying CRAC channel activity, and presents key quantitative data for experimental design.
Introduction
Calcium Release-Activated Calcium (CRAC) channels are highly calcium-selective ion channels crucial for store-operated calcium entry (SOCE) in numerous cell types, including HEK293 cells. The primary components of CRAC channels are the stromal interaction molecule (STIM1), an endoplasmic reticulum (ER) Ca2+ sensor, and Orai1, the pore-forming subunit in the plasma membrane. Depletion of ER Ca2+ stores triggers STIM1 oligomerization and translocation to ER-plasma membrane junctions, where it directly interacts with and activates Orai1 channels, leading to a sustained influx of Ca2+. This signaling pathway is integral to a variety of cellular processes, making CRAC channels an important therapeutic target. This compound is a small molecule inhibitor that effectively blocks CRAC channels.
Mechanism of Action of this compound
This compound acts as a potent blocker of CRAC channels.[1][2] Studies have shown that it inhibits both Orai1- and Orai3-mediated currents.[2][3][4] The inhibitory action of this compound occurs downstream of STIM1 oligomerization and the STIM1-Orai1 interaction.[2][3][4][5] Evidence suggests that this compound may act via an allosteric effect on the Orai pore's selectivity filter, rather than by directly competing with Ca2+ ions.[3][4][5] This is supported by the observation that its inhibitory effect is reduced in Orai1 pore mutants with altered Ca2+ selectivity.[3][4][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound in HEK293 cells expressing STIM1 and Orai proteins.
| Parameter | Value | Cell Type | Target | Experimental Condition | Reference |
| IC50 | ~4 µM | HEK293 cells | STIM1-mediated Orai1 currents | Whole-cell patch clamp | [2][3][4] |
| IC50 | ~4 µM | HEK293 cells | STIM1-mediated Orai3 currents | Whole-cell patch clamp | [2][3][4] |
| IC50 | 3.4 µM | Mouse pancreatic acinar cells | Store-operated Ca2+ entry | Calcium imaging | [6] |
| Effective Concentration | 3 µM | Human lung mast cells | Reduced Ca2+ influx and mediator release | - | [3] |
| Effective Concentration | 10 µM | HEK293 cells | Substantial inhibition of endogenous SOCE | Pre-incubation | [3] |
| Inhibition | >90% | Mouse and human pancreatic acinar cells | Toxin-induced ORAI1 activation | - | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CRAC channel signaling pathway and a typical experimental workflow for studying its inhibition by this compound.
Caption: CRAC Channel Signaling and this compound Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ca2+ release-activated Ca2+ channel blockade as a potential tool in antipancreatitis therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying Isometric Contraction of Mouse Aorta with GSK-7975A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for investigating the effects of GSK-7975A, a potent Ca2+ release-activated Ca2+ (CRAC) channel inhibitor, on the isometric contraction of isolated mouse aorta. This document outlines the necessary protocols, data presentation formats, and key signaling pathways involved, enabling researchers to effectively utilize this compound as a tool to probe vascular smooth muscle physiology and pathophysiology.
Introduction
This compound is a selective inhibitor of store-operated Ca2+ entry (SOCE) mediated by STIM1-activated ORAI channels (CRAC channels)[1][2]. In vascular smooth muscle cells, calcium (Ca2+) influx is a critical determinant of contractility. While voltage-gated Ca2+ channels play a significant role, non-selective cation channels, including members of the Transient Receptor Potential Canonical (TRPC) family, also contribute to agonist-induced vasoconstriction[3][4][5]. This compound provides a valuable pharmacological tool to dissect the contribution of CRAC channels to aortic contraction.
Studies have shown that this compound can inhibit the contractility of mouse aortic segments, with its affinity varying depending on the pathway of Ca2+ influx activation[1][2]. It has been observed to have a more pronounced effect on contractions elicited by Ca2+ influx through non-selective cation channels compared to those induced by depolarization with high extracellular potassium (K+)[1][2]. This compound does not affect phenylephrine-induced phasic contractions mediated by IP3, nor does it impact the refilling of sarcoplasmic reticulum Ca2+ stores[1][2].
Data Presentation
Table 1: Inhibitory Effects of this compound on Agonist-Induced Aortic Contraction
| Agonist | This compound Concentration (µM) | Inhibition of Maximal Contraction (%) | IC50 (µM) | Reference |
| Phenylephrine (B352888) (1 µM) | 10 | Significant attenuation | ~4 | [6] |
| High K+ (60 mM) | 10 | Lower affinity of inhibition | >10 | [1][2] |
Note: The IC50 value for phenylephrine-induced contraction is an approximation based on reported data for Orai1/3 currents and may vary depending on experimental conditions. The inhibitory effect on high K+-induced contraction is notably less potent.
Experimental Protocols
Protocol 1: Preparation of Mouse Aortic Rings for Isometric Tension Measurement
This protocol is adapted from established methodologies for studying vascular reactivity in isolated mouse aorta[7][8][9][10][11].
Materials and Reagents:
-
Male C57BL/6 mice (8-12 weeks old)
-
Krebs-Ringer Bicarbonate Buffer (composition in mM: 118.3 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (PE)
-
Potassium Chloride (KCl)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Dissection microscope
-
Fine surgical instruments (forceps, scissors)
-
Data acquisition system (e.g., PowerLab)[8]
-
Tungsten wires (40 µm diameter)
Procedure:
-
Euthanasia and Aorta Dissection: Euthanize the mouse using an approved method. Make a midline abdominal incision and extend it to the thorax to expose the thoracic aorta. Carefully dissect the thoracic aorta from the surrounding connective and adipose tissue and place it in ice-cold Krebs-Ringer buffer.
-
Aortic Ring Preparation: Under a dissection microscope, remove any remaining connective tissue. Cut the aorta into 2 mm rings[9]. Take care to not stretch or damage the vessel.
-
Mounting the Aortic Rings: Mount each aortic ring on two tungsten wires in the organ bath chambers of the isometric myograph system. One wire is connected to a force transducer, and the other is attached to a micrometer for adjusting tension[7][8].
-
Equilibration: Equilibrate the aortic rings in the organ bath containing Krebs-Ringer buffer, maintained at 37°C and continuously bubbled with carbogen gas. Allow the rings to equilibrate for at least 60 minutes, replacing the buffer every 15-20 minutes.
-
Optimal Passive Tension Determination: Gradually stretch the aortic rings to their optimal passive tension. This is typically determined by repeatedly stimulating the rings with a high K+ solution (e.g., 60 mM KCl) at increasing passive tensions until a maximal contractile response is achieved. For mouse aorta, an optimal preload is often in the range of 16-20 mN[9].
-
Viability Check: After setting the optimal passive tension, challenge the rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to ensure their viability and contractile capacity. Wash the rings and allow them to return to baseline tension.
Protocol 2: Investigating the Effect of this compound on Aortic Contraction
Procedure:
-
Baseline Recording: Record a stable baseline tension for at least 20 minutes.
-
Pre-incubation with this compound: Add this compound (or vehicle control, DMSO) to the organ bath at the desired final concentration. The final concentration of DMSO should not exceed 0.1%. Incubate the aortic rings with this compound for 20-30 minutes.
-
Agonist-Induced Contraction:
-
Phenylephrine-Induced Contraction: Generate a cumulative concentration-response curve to phenylephrine (e.g., 1 nM to 10 µM) in the presence and absence of this compound. This will assess the effect of this compound on receptor-operated Ca2+ entry.
-
High K+-Induced Contraction: Induce contraction with a high K+ solution (e.g., 60 mM KCl) in the presence and absence of this compound. This will evaluate the effect on depolarization-induced Ca2+ influx through voltage-gated Ca2+ channels.
-
-
Data Analysis: Measure the maximal contraction induced by each agonist. Express the contraction as a percentage of the maximal response to high K+ or as absolute force (mN). Calculate the IC50 of this compound for the inhibition of agonist-induced contractions.
Signaling Pathways and Experimental Workflow
Signaling Pathway of Vascular Smooth Muscle Contraction and Inhibition by this compound
Caption: Signaling pathways in vascular smooth muscle cell contraction.
Experimental Workflow for Studying this compound Effects
Caption: Experimental workflow for isometric contraction studies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an inhibitor of Ca2+ release-activated calcium channels, depresses isometric contraction of mouse aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. article.imrpress.com [article.imrpress.com]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. Increased vascular smooth muscle contractility in TRPC6-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. researchgate.net [researchgate.net]
- 9. Isometric Stretch Alters Vascular Reactivity of Mouse Aortic Segments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simple Method for Normalization of Aortic Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography [jove.com]
Troubleshooting & Optimization
GSK-7975A solubility and preparation of stock solutions
This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for handling GSK-7975A, a potent inhibitor of CRAC (Calcium Release-Activated Calcium) channels.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is highly soluble in DMSO. It is crucial to use a new, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound[1].
Q2: What is the solubility of this compound in common solvents?
The solubility of this compound in various solvents is summarized below. For aqueous solutions for in vivo use, co-solvents are required.
| Solvent/Vehicle System | Solubility | Use Case |
| DMSO | ≥ 90 mg/mL (226.53 mM) | In Vitro Stock |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.29 mM) | In Vivo Formulation |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.29 mM) | In Vivo Formulation |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.29 mM) | In Vivo Formulation |
Q3: How should I prepare a stock solution of this compound?
A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. Generally, a stock solution of 10 mM in DMSO is standard for many laboratory applications[2].
Q4: How should I store the solid compound and my stock solutions?
Proper storage is critical to maintain the stability and activity of this compound.
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| Stock Solution in Solvent | -80°C | 2 years |
| -20°C | 1 year[1] (or up to 3 months[3]) |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing[1][3].
Troubleshooting Guide
Problem: The compound won't dissolve completely or has precipitated out of solution.
-
Solution 1: Use Fresh Solvent. DMSO is hygroscopic and readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of this compound. Always use a newly opened bottle of anhydrous, high-purity DMSO for preparing your stock solution[1].
-
Solution 2: Gentle Warming and Sonication. If you observe precipitation or cloudiness, you can gently warm the solution (e.g., in a 37°C water bath) and/or use a sonicator bath to aid dissolution[1]. Be cautious with heating to avoid compound degradation.
-
Solution 3: Check Concentration. Ensure you are not attempting to prepare a solution that exceeds the maximum solubility of the compound in your chosen solvent system.
Problem: I am seeing unexpected or inconsistent results in my cell-based assays.
-
Solution 1: Verify Final Solvent Concentration. High concentrations of solvents like DMSO can have cytotoxic or off-target effects in cell cultures[4]. Ensure the final concentration of DMSO in your culture medium is consistent across all experiments and below a level that affects your specific cell type (typically ≤ 0.5%).
-
Solution 2: Prepare Fresh Working Solutions. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use. For in vitro assays, prepare working dilutions fresh from a frozen stock aliquot for each experiment to ensure consistency.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 397.31 g/mol )[5].
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Weigh the Compound: Accurately weigh out a specific mass of this compound powder. For example, to prepare 1 mL of a 10 mM solution, you would need 3.97 mg.
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder. The table below provides volumes for common stock concentrations.
-
Dissolve: Vortex or gently mix the solution until the powder is completely dissolved. If needed, use gentle warming or sonication as described in the troubleshooting section.
-
Aliquot and Store: Once fully dissolved, dispense the stock solution into single-use aliquots in sterile tubes. Store the aliquots at -20°C or -80°C as recommended[1][3].
Stock Solution Preparation Table (for M.W. = 397.31 g/mol ):
| Desired Concentration | Mass of this compound | Volume of DMSO to Add |
| 10 mM | 1 mg | 0.2517 mL |
| 5 mM | 1 mg | 0.5034 mL |
| 1 mM | 1 mg | 2.5170 mL |
Visualized Workflows and Pathways
Store-Operated Calcium Entry (SOCE) Pathway
This compound is an inhibitor of the CRAC channel, which is a key component of the Store-Operated Calcium Entry (SOCE) pathway. This pathway is initiated by the depletion of calcium from the endoplasmic reticulum (ER).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
Technical Support Center: Optimizing GSK-7975A for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the working concentration of GSK-7975A for cell-based assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally available small molecule inhibitor of Ca2+ release-activated calcium (CRAC) channels.[1] Its primary mechanism of action is the blockade of ORAI1 and ORAI3, the pore-forming subunits of the CRAC channel.[2][3] This inhibition prevents store-operated calcium entry (SOCE) into the cell, a critical process for various cellular functions, including T-cell activation and mast cell degranulation.[1] this compound is thought to act as an allosteric blocker of the Orai pore and does not appear to interfere with the interaction between STIM1 (the calcium sensor in the endoplasmic reticulum) and Orai channels.[4][5]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. However, based on published data, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for most experiments. For instance, the IC50 for Orai1 and Orai3 currents in HEK293 cells is approximately 4 µM.[3][4] In RBL mast cells, the IC50 for inhibiting thapsigargin-induced calcium entry is around 0.8 µM, with 3 µM this compound reducing the release of inflammatory mediators by up to 50%.[1][4]
Q3: How should I prepare and store this compound stock solutions?
This compound has modest aqueous solubility.[6] It is recommended to prepare a concentrated stock solution in a non-aqueous solvent like dimethyl sulfoxide (B87167) (DMSO). For long-term storage, aliquoted stock solutions should be kept at -20°C for up to one year or -80°C for up to two years.[1] When preparing working solutions, it is advisable to make fresh dilutions in your cell culture medium for each experiment to ensure stability and minimize precipitation.
Q4: What are the known off-target effects of this compound?
While this compound is a selective CRAC channel inhibitor, it has been shown to potently inhibit TRPV6 channels.[3] Researchers should consider this potential off-target effect when interpreting data, especially in cell types known to express TRPV6. Additionally, the inhibitory action of this compound can be influenced by the pore geometry of the Orai channel; for example, the Orai1 E106D pore mutant exhibits reduced sensitivity to the compound.[4]
Q5: Is this compound stable in cell culture media?
The stability of small molecules like this compound in cell culture media at 37°C can vary depending on the media composition and incubation time.[7] It is best practice to prepare fresh working solutions from a frozen DMSO stock for each experiment. If long-term incubations are necessary, it is advisable to perform a stability study under your specific experimental conditions to ensure the compound's integrity over the course of the assay.[7]
Troubleshooting Guide
Problem: I am not observing any inhibition of my target pathway.
-
Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low for your specific cell type or assay conditions.
-
Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration. We recommend testing a range from 0.1 µM to 100 µM.[4]
-
-
Possible Cause 2: Compound Instability or Precipitation. this compound may have degraded or precipitated out of solution.
-
Solution: Prepare fresh working solutions for each experiment. When diluting the DMSO stock in aqueous media, ensure thorough mixing and visually inspect for any signs of precipitation.
-
-
Possible Cause 3: Insensitive Orai Channel Splice Variant or Mutant. Your cell model may express an Orai variant with reduced sensitivity to this compound.[4]
-
Solution: If possible, confirm the expression of this compound-sensitive Orai channels (e.g., wild-type Orai1 or Orai3) in your cells.
-
Problem: I am observing high variability between my replicates.
-
Possible Cause 1: Uneven Cell Plating. Inconsistent cell numbers across wells can lead to variable results.
-
Possible Cause 2: Inconsistent Compound Concentration. Inaccurate pipetting or incomplete mixing can lead to variations in the final compound concentration.
-
Solution: Calibrate your pipettes regularly and ensure thorough mixing of the compound in the assay plate.
-
-
Possible Cause 3: Cell Health Issues. Unhealthy or stressed cells may respond inconsistently to treatment.
-
Solution: Monitor cell morphology and viability throughout the experiment. Ensure cells are in the logarithmic growth phase and not overly confluent.[9]
-
Problem: I am seeing significant cytotoxicity in my cell model.
-
Possible Cause 1: High Concentration of this compound. The concentration used may be toxic to your specific cell line.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assay to determine the non-toxic concentration range of this compound for your cells.
-
-
Possible Cause 2: High DMSO Concentration. The final concentration of the vehicle (DMSO) may be causing cellular stress or death.
-
Solution: Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments.
-
Data Presentation
Table 1: Reported IC50 Values and Effective Concentrations of this compound
| Cell Type | Assay | Parameter Measured | IC50 / Effective Concentration |
| HEK293 | Electrophysiology | Orai1 Currents | ~4.1 µM |
| HEK293 | Electrophysiology | Orai3 Currents | ~3.8 µM |
| RBL Mast Cells | Calcium Influx Assay | Thapsigargin-induced Ca2+ entry | ~0.8 µM |
| Human Lung Mast Cells | Mediator Release Assay | Histamine, LTC4, Cytokine Release | 3 µM (up to 50% inhibition) |
| Pancreatic Acinar Cells | Calcium Influx Assay | Toxin-induced Ca2+ influx | >90% inhibition at tested concentrations |
Data compiled from multiple sources.[1][3][4]
Experimental Protocols
Protocol: Determining the Optimal Working Concentration of this compound using a Fluorescent Calcium Influx Assay
This protocol provides a general framework for a dose-response experiment. It should be adapted based on the specific cell type and available equipment.
-
Cell Plating:
-
Seed your cells in a 96-well, black-walled, clear-bottom plate at a density optimized for your cell line.
-
Allow cells to adhere and grow overnight under standard culture conditions.
-
-
Fluorescent Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells gently with an appropriate assay buffer to remove excess dye.
-
-
Compound Incubation:
-
Prepare a series of dilutions of this compound in the assay buffer. A typical concentration range to test would be 0.01, 0.1, 1, 10, and 100 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Initiation of Calcium Influx:
-
To induce store-operated calcium entry, add an agent that depletes endoplasmic reticulum calcium stores, such as thapsigargin (B1683126) (e.g., 1 µM final concentration).
-
Alternatively, a specific agonist for a receptor that triggers calcium release can be used.
-
-
Data Acquisition:
-
Immediately begin measuring fluorescence intensity using a fluorescence plate reader.
-
Collect data at regular intervals (e.g., every 5-10 seconds) for a sufficient duration to capture the peak calcium response and its subsequent decay.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle-only control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound inhibits the ORAI channel, blocking calcium influx.
Caption: Workflow for optimizing this compound working concentration.
Caption: Troubleshooting guide for common this compound assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, an inhibitor of Ca2+ release-activated calcium channels, depresses isometric contraction of mouse aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. marinbio.com [marinbio.com]
Technical Support Center: GSK-7975A and Ion Channel Interactions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of GSK-7975A on various ion channels. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your investigations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing incomplete inhibition of store-operated calcium entry (SOCE) in our cell line with this compound. What could be the reason?
A1: Several factors could contribute to incomplete inhibition:
-
Orai Subunit Composition: this compound exhibits differential inhibitory effects on Orai isoforms. While it potently inhibits ORAI1 and ORAI2, it is less effective against ORAI3-containing channels.[1] Your cell line may express a significant population of ORAI3 homomers or ORAI1/3 heteromers. Consider identifying the specific Orai subunits expressed in your cells using qPCR or Western blotting.
-
Compound Concentration and Incubation Time: Ensure you are using an appropriate concentration and pre-incubation time. For endogenous CRAC channels in RBL mast cells, the IC50 is approximately 0.8 µM, while for heterologously expressed Orai1/STIM1, the IC50 is around 4 µM.[2][3] A 30-minute pre-incubation is often cited.[2]
-
Activation Method: The method of channel activation can influence inhibitor sensitivity. For instance, Orai3 currents activated by 2-APB are approximately 10-fold less sensitive to this compound compared to store-depletion activated channels.[2]
Q2: Our patch-clamp electrophysiology results show inhibition of a non-CRAC calcium channel. Is this a known off-target effect?
A2: Yes, this compound has documented off-target effects on other calcium-selective channels. Notably:
-
L-type Voltage-Gated Calcium Channels (CaV1.2): this compound has been shown to inhibit L-type calcium channels with an IC50 of approximately 8 µM.[2]
-
TRPV6 Channels: this compound is a potent inhibitor of TRPV6 channels.[3][4] At a concentration of 10 µM, it can completely block rat TRPV6 channel currents.[2]
If you suspect off-target effects, it is crucial to perform control experiments using specific blockers for the suspected channel to confirm the observation.
Q3: Does this compound interfere with the STIM1-Orai1 signaling cascade upstream of channel gating?
A3: Current evidence suggests that this compound acts directly on the Orai channel pore or has an allosteric effect on the channel's selectivity filter.[2][3] It does not appear to affect the upstream processes of STIM1 oligomerization or the direct interaction and coupling between STIM1 and Orai1.[2][3]
Q4: We are seeing variability in our results between different mouse models. Is this expected?
A4: Yes, the effects of this compound can be tissue- and model-dependent. For example, in mouse models of acute pancreatitis, the efficacy of this compound in reducing certain inflammatory markers was dose-dependent and varied between pancreatic and lung tissue.[5] This is likely due to differences in the underlying pathophysiology and the specific ion channels involved in each model.
Summary of this compound Activity on Various Ion Channels
| Channel Target | Cell Type / Expression System | Potency (IC50) | Notes |
| Primary Targets | |||
| Endogenous CRAC | RBL-2H3 mast cells | 0.8 ± 0.1 µM | Inhibition of thapsigargin-induced Ca²+ entry.[2] |
| Orai1/STIM1 | HEK293 cells | ~ 4 µM | Whole-cell patch-clamp measurements.[2][3] |
| Orai3/STIM1 | HEK293 cells | ~ 4 µM | Whole-cell patch-clamp measurements.[2][3] |
| Orai1 & Orai2 | ORAI1/2/3 triple-null cells | Substantial abrogation | [1] |
| Orai3 | ORAI1/2/3 triple-null cells | Partial inhibition | [1] |
| Off-Targets | |||
| L-type Ca²⁺ Channel (CaV1.2) | Recombinantly expressed | ~ 8 µM | Slight inhibitory effect noted in a screening panel.[2] |
| TRPV6 Channel | HEK293 cells | Complete inhibition at 10 µM | Rate of inhibition is comparable to La³⁺.[2][6] |
| Non-selective cation channels | Mouse aortic smooth muscle cells | Potent inhibition | Contributes to repolarization and relaxation of aortic smooth muscle.[7] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Measuring ICRAC
This protocol is adapted from studies characterizing this compound effects on heterologously expressed Orai/STIM1 channels in HEK293 cells.[2]
-
Cell Preparation: Plate HEK293 cells co-transfected with Orai1 and STIM1 onto glass coverslips 24-48 hours before the experiment.
-
Solutions:
-
External Solution (in mM): 120 NaCl, 10 TEA-Cl, 2.8 KCl, 2 MgCl₂, 10 CaCl₂, 5 Glucose, 10 HEPES (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 145 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, 10 BAPTA (pH 7.2 with CsOH). To achieve passive store depletion and activate ICRAC.
-
-
Recording:
-
Establish a whole-cell configuration.
-
Hold the cell at a potential of 0 mV.
-
Apply voltage ramps from -100 mV to +100 mV over 50 ms, applied every 2 seconds.
-
Allow ICRAC to fully develop (typically 5-10 minutes after achieving whole-cell configuration).
-
-
Compound Application:
-
Once a stable ICRAC is established, perfuse the external solution containing the desired concentration of this compound (e.g., 10 µM).
-
Record the current until a new steady-state inhibition is reached.
-
For washout experiments, perfuse with the control external solution.
-
Protocol 2: Fura-4 Calcium Influx Assay
This protocol measures changes in intracellular calcium concentration in response to store depletion and subsequent calcium entry.[2]
-
Cell Preparation: Plate RBL-2H3 cells on black-walled, clear-bottom 96-well plates.
-
Dye Loading:
-
Load cells with Fura-4 AM (or a similar Ca²⁺ indicator) in a physiological salt solution for 30-60 minutes at room temperature.
-
Wash the cells to remove extracellular dye.
-
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes.
-
Measurement:
-
Use a fluorescence plate reader capable of ratiometric measurement (e.g., 340/380 nm excitation, ~510 nm emission).
-
Record a baseline fluorescence ratio.
-
To deplete intracellular calcium stores, add thapsigargin (B1683126) (e.g., 1 µM) in a calcium-free buffer.
-
Once the intracellular calcium release has returned to baseline, add a buffer containing calcium (e.g., 2 mM final concentration) to initiate store-operated calcium entry.
-
-
Data Analysis: The magnitude of the increase in the Fura-4 ratio after the addition of external calcium corresponds to the level of SOCE. Compare the response in this compound-treated wells to the vehicle control.
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, an inhibitor of Ca2+ release-activated calcium channels, depresses isometric contraction of mouse aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GSK-7975A and TRPV6 Off-Target Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, characterizing, and mitigating the off-target effects of GSK-7975A on TRPV6 channels during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor primarily targeting Calcium Release-Activated Calcium (CRAC) channels, which are critical for store-operated calcium entry (SOCE) in various cell types. The pore-forming units of CRAC channels are Orai proteins (Orai1, Orai2, and Orai3).
Q2: What is the known off-target effect of this compound on TRPV6 channels?
A2: this compound has been observed to inhibit the Transient Receptor Potential Vanilloid 6 (TRPV6) channel, a highly calcium-selective ion channel predominantly expressed in epithelial tissues.[1][2] This represents a significant off-target effect that can confound experimental results where TRPV6 is present.
Q3: Why is it important to consider the off-target effects of this compound on TRPV6?
A3: TRPV6 plays a crucial role in calcium homeostasis and has been implicated in various physiological processes and diseases, including cancer.[3][4] Uncontrolled inhibition of TRPV6 by this compound can lead to misinterpretation of experimental data, attributing observed phenotypes to CRAC channel inhibition when they may be, in part or wholly, due to effects on TRPV6.
Q4: What are the initial steps to determine if this compound is affecting TRPV6 in my experimental system?
A4: The first step is to ascertain whether your cells or tissues of interest express TRPV6. This can be done using techniques like quantitative PCR (qPCR), western blotting, or immunohistochemistry. If TRPV6 is present, further functional assays are recommended to assess the impact of this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent results across different cell lines treated with this compound. | Differential expression levels of Orai isoforms and TRPV6. | 1. Profile the expression levels of Orai1, Orai2, Orai3, and TRPV6 in each cell line. 2. Correlate the potency of this compound with the expression profile to identify potential dependencies on specific channels. |
| Observed phenotype does not correlate with known functions of CRAC channels. | The phenotype may be driven by the off-target inhibition of TRPV6. | 1. Use a structurally different CRAC channel inhibitor with a potentially different off-target profile to see if the phenotype is recapitulated. 2. Employ genetic knockdown (e.g., siRNA or shRNA) or knockout (e.g., CRISPR/Cas9) of TRPV6 to assess if this mimics or occludes the effect of this compound. |
| Difficulty in distinguishing between CRAC and TRPV6 mediated calcium entry. | Both channels contribute to intracellular calcium concentration. | 1. Design electrophysiology experiments to isolate TRPV6 currents from CRAC currents based on their distinct biophysical and pharmacological properties. 2. Use specific activators or inhibitors for each channel type where possible. For instance, TRPV6 is constitutively active, while CRAC channels are activated by store depletion. |
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound on its intended CRAC channel targets and its off-target TRPV6.
| Target Channel | Cell Type | Method | IC50 / Inhibition | Reference |
| Orai1 | HEK293 | Patch-clamp | IC50: 4.1 μM | [1] |
| Orai2 | ORAI-TKO HEK293 | Patch-clamp | Significantly inhibited at 10 μM | [5] |
| Orai3 | HEK293 | Patch-clamp | IC50: 3.8 μM | [1] |
| Orai3 | ORAI-TKO HEK293 | Patch-clamp | Partially inhibited at 10 μM | [5] |
| Endogenous CRAC | RBL mast cells | Ca2+ influx | IC50: 0.8 ± 0.1 μM | [1] |
| TRPV6 (rat) | HEK293 | Patch-clamp | Complete inhibition at 10 μM | [1] |
| L-type Ca2+ channels | HEK293 | Patch-clamp | Moderate inhibition at 10 µM | [1] |
Key Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure this compound Inhibition of TRPV6 Currents
Objective: To quantify the inhibitory effect of this compound on TRPV6 channel activity.
Methodology:
-
Cell Culture: Culture HEK293 cells transiently or stably expressing human or rat TRPV6.
-
Electrophysiology Setup: Use a standard patch-clamp rig with an amplifier and data acquisition system.
-
Pipette Solution (Intracellular):
-
145 mM Cs-aspartate
-
10 mM HEPES
-
10 mM BAPTA
-
4 mM Mg-ATP
-
Adjust pH to 7.2 with CsOH.
-
-
Bath Solution (Extracellular):
-
For measuring Na+ currents through TRPV6 (in divalent-free conditions to maximize current):
-
150 mM NaCl
-
10 mM HEPES
-
1 mM EDTA
-
Adjust pH to 7.4 with NaOH.
-
-
For measuring Ca2+ currents, replace NaCl with an equimolar amount of CaCl2.
-
-
Recording Procedure:
-
Establish a whole-cell configuration.
-
Hold the cell at a holding potential of +20 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 400 ms) to elicit TRPV6 currents.[6]
-
Record baseline currents in the extracellular solution.
-
Perfuse the bath with the extracellular solution containing various concentrations of this compound (e.g., 0.1, 1, 3, 10 μM).[1]
-
Record currents at each concentration until a steady-state inhibition is reached.
-
-
Data Analysis:
-
Measure the current amplitude at a negative potential (e.g., -80 mV).
-
Normalize the current amplitude in the presence of this compound to the baseline current.
-
Plot the normalized current as a function of this compound concentration to determine the IC50 value.
-
Protocol 2: Calcium Imaging to Assess this compound-Mediated Inhibition of TRPV6-Dependent Calcium Influx
Objective: To measure the effect of this compound on intracellular calcium levels in cells expressing TRPV6.
Methodology:
-
Cell Culture: Plate cells expressing TRPV6 on glass-bottom dishes suitable for microscopy.
-
Calcium Indicator Loading:
-
Incubate cells with a calcium-sensitive dye (e.g., 2-5 μM Fura-2 AM or Fluo-4 AM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at room temperature.
-
Wash the cells with the buffer to remove excess dye.
-
-
Imaging Setup: Use an inverted fluorescence microscope equipped with a calcium imaging system (e.g., a system capable of ratiometric imaging for Fura-2).
-
Experimental Procedure:
-
Perfuse the cells with a physiological buffer containing a low concentration of extracellular calcium to establish a baseline.
-
Switch to a buffer with a higher calcium concentration to induce TRPV6-mediated calcium influx.
-
Once a stable calcium signal is observed, perfuse the cells with the high-calcium buffer containing this compound at the desired concentration.
-
Record the changes in intracellular calcium concentration over time.
-
-
Data Analysis:
-
Quantify the fluorescence intensity or ratio over time.
-
Calculate the rate and magnitude of the calcium influx before and after the application of this compound.
-
Compare the inhibition of the calcium signal at different concentrations of the compound.
-
Visualizations
Caption: Workflow for investigating and mitigating this compound off-target effects.
Caption: Simplified diagram of TRPV6 channel signaling and its inhibition by this compound.
References
- 1. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Selective Channel TRPV6: Structure, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV6 as A Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
Stability and storage of GSK-7975A solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of GSK-7975A solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: For long-term storage, the solid form of this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2] It is also recommended to protect it from light.[3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][2][4][5] Ethanol can also be used.[4] The compound is insoluble in water.[4][5]
Q3: What is the solubility of this compound in common solvents?
A3: The solubility of this compound varies slightly among suppliers but is generally high in DMSO. It is crucial to use fresh, anhydrous DMSO as its hygroscopic nature can negatively impact solubility.[2][4]
Q4: How should I store this compound stock solutions?
A4: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 2 years or at -20°C for up to 1 year.[2] Some suppliers suggest that stock solutions are stable for up to 3 months at -20°C.[3] For short-term storage of a few days to weeks, 0-4°C is acceptable.[5]
Q5: My this compound solution appears to have precipitated. What should I do?
A5: If you observe precipitation, gentle warming and/or sonication can be used to help redissolve the compound.[2] To prevent precipitation, ensure you are using a sufficiently high concentration of the appropriate solvent and consider the storage temperature.
Data Summary Tables
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Citations |
| Solid (Powder) | -20°C | 3 years | [1][2] |
| 4°C | 2 years | [1][2] | |
| In Solvent (DMSO) | -80°C | 2 years | [2] |
| -20°C | 1 year | [2] | |
| -20°C | 3 months | [3] | |
| 0-4°C | Days to weeks | [5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Citations |
| DMSO | ≥ 90 mg/mL (226.53 mM) | [1][2] |
| 79 mg/mL (198.84 mM) | [4] | |
| 50 mg/mL | ||
| Ethanol | 79 mg/mL | [4] |
| Water | Insoluble | [4][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 397.31 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.97 mg.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the solid this compound. For a 10 mM solution, you would add DMSO to reach a final volume of 1 mL.
-
Dissolution: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming can be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in appropriate vials. Store the aliquots at -20°C or -80°C as recommended in Table 1.
Protocol 2: General Workflow for Assessing Solution Stability
This is a general guide for researchers wanting to assess the stability of their specific this compound working solutions under their experimental conditions.
-
Prepare a fresh stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Dilute the stock solution to the final working concentration in your experimental buffer or cell culture medium.
-
Divide the working solution into several aliquots.
-
Store the aliquots under different conditions you wish to test (e.g., 4°C, room temperature, 37°C) and for different durations (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, analyze the concentration and purity of this compound in an aliquot from each storage condition using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Compare the results to the initial (time 0) sample to determine the percentage of degradation.
Visual Guides
Below are diagrams to illustrate key concepts and workflows related to this compound.
Caption: Mechanism of CRAC channel inhibition by this compound.
Caption: Workflow for preparing this compound stock solution.
References
Troubleshooting inconsistent results with GSK-7975A
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using GSK-7975A, a potent and orally available CRAC channel inhibitor.[1][2] This guide is intended for researchers, scientists, and drug development professionals to address potential inconsistencies in experimental results.
Troubleshooting Inconsistent Results
Problem 1: Higher than expected IC50 value or reduced potency.
Possible Causes:
-
Orai Pore Geometry: The inhibitory action of this compound is influenced by the geometry of the Orai pore.[3] Mutations in the Orai1 pore, such as E106D, can lead to a requirement for at least 10-fold higher concentrations of the inhibitor for a similar effect compared to wild-type Orai1.[3]
-
Differential ORAI Isoform Inhibition: this compound exhibits different inhibitory profiles against various ORAI isoforms. While it effectively abrogates ORAI1 and ORAI2 activity, it only causes partial inhibition of ORAI3.[4] The expression profile of ORAI isoforms in your experimental system will significantly impact the observed potency.
-
Assay-Specific Conditions: The IC50 value can vary based on the experimental setup. For instance, in RBL cells, the IC50 is reported as 800 nM, while in HEK293 cells expressing Orai1 and Orai3, the IC50 is approximately 4 µM.[5][6]
Solutions:
-
Sequence ORAI Channels: If working with cell lines, verify the sequence of the ORAI channels to check for any mutations in the pore region.
-
Characterize ORAI Isoform Expression: Determine the relative expression levels of ORAI1, ORAI2, and ORAI3 in your model system using techniques like qPCR or Western blotting.
-
Optimize Concentration: Perform a dose-response curve for your specific cell type and experimental conditions to determine the optimal concentration of this compound.
Problem 2: Variability in inhibition of store-operated Ca2+ entry (SOCE).
Possible Causes:
-
Off-Target Effects: this compound can also potently block TRPV6 channels, which may contribute to alterations in calcium influx independently of CRAC channel inhibition.[5][7]
-
Experimental Model Differences: The inhibitor does not affect acetylcholine (B1216132) or cholecystokinin-induced Ca2+ spiking in pancreatic acinar cell lines like AR42J, which have a neuronal phenotype, or in hepatocytes.[6]
-
Compound Stability and Solubility: this compound has modest aqueous solubility.[8] Improper dissolution or storage can lead to precipitation and a lower effective concentration.
Solutions:
-
Use Specific Blockers: To dissect the contribution of CRAC channels versus other potential off-targets, consider using other CRAC channel inhibitors with different mechanisms of action or specific TRPV6 blockers in parallel experiments.
-
Confirm Mechanism in Your Model: Validate that the observed Ca2+ influx in your system is indeed mediated by store-operated channels before attributing the effects solely to this compound's action on CRAC channels.
-
Proper Handling and Formulation: Ensure proper dissolution of this compound in a suitable solvent like DMSO and prepare fresh working solutions.[1][2] For in vivo studies, a phosphate (B84403) prodrug (GSK-6288B) has been used to improve delivery.[8]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of Ca2+ release-activated Ca2+ (CRAC) channels.[1] It is believed to act as an allosteric blocker of the Orai pore, downstream of STIM1 oligomerization and the interaction between STIM1 and Orai.[3][7] It does not interfere with STIM1-STIM1 oligomerization or STIM1-Orai1 coupling.[3][9]
Q2: What are the recommended storage and solubility conditions for this compound?
A2:
-
Storage: For long-term storage, it is recommended to store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Stock solutions in DMSO can be stored at -20°C and are stable for up to 3 months.[6]
-
Solubility: this compound is soluble in DMSO at concentrations of 50 mg/mL or higher.[2][6] It is important to use fresh, moisture-free DMSO as hygroscopic DMSO can negatively impact solubility.[1][2]
Q3: Does this compound affect all ORAI isoforms equally?
A3: No, this compound does not inhibit all ORAI isoforms with the same potency. It effectively inhibits ORAI1 and ORAI2, but only partially inhibits ORAI3.[4]
Q4: Are there known off-target effects for this compound?
A4: Yes, this compound has been shown to potently inhibit TRPV6 channels.[5][7] It exhibits good selectivity against a panel of more than 16 other ion channels, with only reduced effects on L-type Ca2+ (CaV1.2) channels.[6]
Q5: How does the inhibitory kinetics of this compound compare to other CRAC channel blockers?
A5: this compound exhibits a substantially slower rate of onset for inhibition compared to the typical pore blocker La3+.[3][9] The half-life for Orai1 inhibition is approximately 75-100 seconds, while for Orai3 it is faster at around 20 seconds.[6]
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 (CRAC Channels) | 800 nM | RBL cells | [6] |
| ~4 µM | HEK293 (Orai1 & Orai3) | [5][9] | |
| 3.4 µM (SOCE) | Normal pancreatic acinar cells | [6] | |
| Inhibition Kinetics (t1/2) | 75-100 s | HEK293 (Orai1) | [6] |
| ~20 s | HEK293 (Orai3) | [6] | |
| Solubility (DMSO) | ≥ 90 mg/mL | In Vitro | [1] |
| 50 mg/mL | In Vitro | [6] | |
| 79 mg/mL | In Vitro | [2] | |
| Storage (Powder) | -20°C for 3 years | N/A | [1] |
| 4°C for 2 years | N/A | [1] | |
| Storage (Stock Solution) | -20°C for 3 months | DMSO | [6] |
Experimental Protocols
Protocol 1: In Vitro Preparation of this compound Stock Solution
-
Use fresh, anhydrous DMSO to prepare a stock solution. Hygroscopic DMSO can significantly reduce the solubility of the compound.[1]
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to 3 months.[6]
Protocol 2: In Vivo Formulation of this compound
This protocol is for preparing a solution for in vivo experiments and should be prepared fresh on the day of use.[1]
-
Start with a clear stock solution of this compound in DMSO.
-
Sequentially add the following co-solvents, ensuring each is fully mixed before adding the next:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
The final concentration of DMSO in this formulation is 10%.[1]
-
This method can achieve a solubility of ≥ 2.5 mg/mL.[1]
Visualizations
Caption: Mechanism of this compound inhibiting Ca2+ influx.
Caption: A logical workflow for troubleshooting this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRAC Channel Inhibitor IV, this compound [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: GSK-7975A Patch-Clamp Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK-7975A in patch-clamp experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a slow onset of action for this compound in my patch-clamp recordings?
A1: A slow rate of onset is a known characteristic of this compound's inhibition of Orai1 and Orai3 channels.[1] Unlike typical pore blockers such as La³⁺, which act rapidly, this compound exhibits a substantially slower inhibition kinetic.[1] This is likely due to its proposed mechanism of action, which is thought to involve an allosteric effect on the selectivity filter of the Orai channel rather than a direct pore block.[1] This mechanism is downstream of STIM1 oligomerization and the STIM1-Orai1 interaction.[1] Consequently, reaching a steady-state level of inhibition with this compound takes a considerable amount of time.
Q2: Is the slow onset of this compound reversible upon washout?
A2: The inhibition of Orai currents by this compound is not readily reversible.[1] Experiments have shown almost no recovery of the current even after a washout period of several minutes.[1] This persistent effect should be considered when designing experiments, as it may not be feasible to study the reversal of inhibition within a typical recording timeframe.
Q3: What is the recommended concentration range for this compound in patch-clamp experiments?
A3: The half-maximal inhibitory concentration (IC₅₀) for this compound is approximately 4 µM for both Orai1 and Orai3 channels when heterologously expressed in HEK293 cells.[1] Therefore, a concentration range of 1-10 µM is typically used to achieve significant inhibition. It is advisable to perform a concentration-response curve in your specific experimental system to determine the optimal concentration.
Q4: Does this compound affect STIM1 function?
A4: No, this compound is not known to interfere with the initial steps of CRAC channel activation. FRET microscopy experiments have indicated that this compound does not affect STIM1-STIM1 oligomerization or the coupling between STIM1 and Orai1.[1] Its action is downstream of these events, directly targeting the Orai channel.
Troubleshooting Guide
This guide addresses common issues encountered during patch-clamp experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No discernible inhibitory effect of this compound | Insufficient incubation time: Due to its slow onset, a brief application of this compound may not be sufficient to induce a noticeable block. Incorrect drug concentration: The prepared solution of this compound may be at a lower concentration than intended due to degradation or weighing errors. Low channel expression: The current amplitude may be too small to observe a significant reduction. | Increase application time: Perfuse the cell with this compound for an extended period (several minutes) to allow for steady-state inhibition to be reached.[1] Prepare fresh drug solutions: this compound should be prepared fresh from a stock solution for each experiment. Confirm channel expression: Ensure robust expression of Orai channels in your chosen cell line. |
| Inconsistent or variable levels of inhibition | Incomplete solution exchange: The perfusion system may not be adequately delivering the drug to the cell or washing it away if testing for reversibility (though not recommended for this compound). Cell-to-cell variability: The level of channel expression and cellular health can vary between individual cells. | Optimize perfusion system: Ensure your perfusion system allows for rapid and complete solution exchange around the patched cell. Record from multiple cells: Obtain data from a sufficient number of cells to account for biological variability. |
| Loss of seal or cell death during long recordings | Prolonged recording time: The extended application time required for this compound can lead to instability of the patch-clamp seal. Poor cell health: Unhealthy cells are less tolerant to long-duration recordings. | Ensure high-quality seals: Aim for giga-ohm seals (>1 GΩ) before starting the experiment. Use healthy cells: Only use cells that appear healthy under the microscope, with smooth membranes. Optimize internal solution: Ensure the internal solution is well-filtered and contains appropriate components (e.g., ATP, GTP) to maintain cell health. |
| Slow perfusion system affecting onset measurement | Dead volume in the perfusion tubing: A large dead volume will delay the delivery of this compound to the cell, confounding the measurement of its onset kinetics. | Minimize dead volume: Use a perfusion system with minimal dead volume and position the outlet close to the cell. |
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound in patch-clamp experiments.
| Parameter | Value | Channel Type | Cell Line | Reference |
| IC₅₀ | ~4.1 µM | Orai1 | HEK293 | [1] |
| IC₅₀ | ~3.8 µM | Orai3 | HEK293 | [1] |
| Onset of Action | Substantially slower than La³⁺ | Orai1/Orai3 | HEK293 | [1] |
| Reversibility | Not readily reversible | Orai1/Orai3 | HEK293 | [1] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of CRAC Currents and Inhibition by this compound
This protocol is adapted for recording store-operated CRAC currents (ICRAC) and assessing their inhibition by this compound in a heterologous expression system (e.g., HEK293 cells co-expressing STIM1 and Orai1/3).
1. Solutions and Reagents:
-
External Solution (in mM): 130 NaCl, 4.5 KCl, 20 CaCl₂, 2 MgCl₂, 10 D-glucose, 10 HEPES. pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 135 Cs-methanesulfonate, 8 MgCl₂, 10 BAPTA, 10 HEPES. pH adjusted to 7.2 with CsOH.
-
This compound Stock Solution: 10 mM in DMSO. Store at -20°C.
-
Store Depletion Agent: Thapsigargin (1 µM) or Ionomycin (1-2 µM).
2. Cell Preparation:
-
Co-transfect HEK293 cells with plasmids encoding STIM1 and the Orai channel of interest (Orai1 or Orai3).
-
Plate the transfected cells onto glass coverslips 24-48 hours before the experiment.
-
Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
3. Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a transfected cell with the patch pipette while applying positive pressure.
-
Once a dimple is observed on the cell surface, release the positive pressure to form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution containing BAPTA for 5-10 minutes to passively deplete intracellular calcium stores and activate ICRAC.
-
Clamp the cell at a holding potential of 0 mV and apply voltage ramps (e.g., -100 to +100 mV over 100 ms) every 2-5 seconds to elicit ICRAC.
4. Application of this compound:
-
Once a stable baseline ICRAC is established, switch the perfusion to the external solution containing the desired concentration of this compound (e.g., 10 µM).
-
Continuously record the current during drug application, allowing sufficient time for the slow onset of inhibition to reach a steady state. This may take several minutes.
-
Due to the slow and irreversible nature of the block, it is recommended to apply a single concentration of this compound per cell.
5. Data Analysis:
-
Measure the inward current amplitude at a negative potential (e.g., -80 mV) from the voltage ramps.
-
Plot the current amplitude over time to visualize the onset of inhibition.
-
To determine the IC₅₀, record from multiple cells using different concentrations of this compound and fit the concentration-response data with a Hill equation.
Visualizations
STIM1-Orai Signaling Pathway
Caption: STIM1-Orai activation pathway and site of this compound action.
Experimental Workflow for Assessing this compound Inhibition
Caption: Workflow for a patch-clamp experiment with this compound.
References
Technical Support Center: GSK-7975A and Orai Isoforms
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions regarding the use of GSK-7975A to study its effects on different Orai isoforms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on Orai channels?
A1: this compound acts as a selective blocker of Calcium Release-Activated Calcium (CRAC) channels, of which Orai proteins are the pore-forming subunits.[1] It functions as an allosteric pore blocker, meaning it binds to a site on the Orai channel that is distinct from the ion conduction pathway but influences the channel's conformation to inhibit calcium entry.[2][3] Importantly, this compound does not interfere with the upstream signaling events, such as the oligomerization of the endoplasmic reticulum calcium sensor STIM1 or the coupling of STIM1 to Orai1.[1]
Q2: Is this compound selective for a specific Orai isoform?
A2: The selectivity of this compound for different Orai isoforms is a subject of ongoing research with some conflicting findings. Some studies have shown that this compound inhibits Orai1 and Orai3 currents with similar potency.[1][4] However, other research conducted in ORAI1/2/3 triple-null cells suggests that this compound largely inhibits Orai1 and Orai2, while having a lower inhibitory effect on Orai3.[3]
Q3: What are the reported IC50 values for this compound on different Orai isoforms?
A3: In studies using HEK293 cells, the IC50 values for this compound on STIM1-mediated Orai1 and Orai3 currents were estimated to be approximately 4.1 µM and 3.8 µM, respectively.[1][4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values for the same Orai isoform. | - Cell line variability (endogenous Orai expression).- Differences in STIM1 co-expression levels.- Experimental conditions (e.g., temperature, buffer composition).- Purity and stability of this compound. | - Use Orai isoform-specific knockout or triple-knockout cell lines for cleaner results.[5][6]- Ensure consistent STIM1 expression levels across experiments.- Standardize all experimental parameters.- Verify the quality of the this compound compound and prepare fresh solutions. |
| No inhibitory effect of this compound observed. | - Incorrect compound concentration.- Ineffective store depletion to activate Orai channels.- this compound applied intracellularly. | - Perform a dose-response curve to determine the optimal concentration.- Confirm store depletion using a positive control like thapsigargin.- this compound is reported to act from the extracellular side; ensure it is present in the bath solution.[2] |
| Unexpected potentiation of current with other inhibitors but not this compound. | - The other inhibitor may have a different mechanism or isoform selectivity (e.g., Synta66 potentiating Orai2).[5][6] | - Carefully review the literature for the known effects of all compounds used in your experiments on all Orai isoforms. |
Summary of this compound's Effectiveness on Orai Isoforms
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound for different Orai isoforms.
| Orai Isoform | Reported IC50 (µM) | Cell System | Notes |
| Orai1 | ~4.1 | HEK293 cells | STIM1-mediated currents.[1][4] |
| Orai2 | - | - | One study suggests significant inhibition, but quantitative IC50 data is not consistently reported.[3] |
| Orai3 | ~3.8 | HEK293 cells | STIM1-mediated currents.[1][4] Another study reports only partial inhibition in ORAI-TKO cells.[5][6] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted for measuring STIM1-mediated Orai currents in HEK293 cells expressing the desired Orai isoform.
1. Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours before the experiment.
2. Solutions:
-
External Solution (in mM): 120 NaCl, 10 TEA-Cl, 2.8 KCl, 2 MgCl2, 10 CaCl2, 5 glucose, 10 HEPES (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 Cs-glutamate, 8 MgCl2, 10 BAPTA, 10 HEPES (pH 7.2 with CsOH). This solution passively depletes ER Ca2+ stores to activate Orai channels.
3. Recording Procedure:
-
Obtain a whole-cell patch-clamp configuration.
-
Hold the cell at a potential of 0 mV.
-
Apply voltage ramps from -100 mV to +100 mV over 1 second, every 5 seconds, to elicit currents.
-
Once a stable inwardly rectifying CRAC current (ICRAC) develops (typically within 5-10 minutes), apply this compound to the external solution at the desired concentrations.
-
Record the current inhibition until a steady-state is reached. The onset of inhibition by this compound can be slow.[1]
Calcium Imaging
This protocol outlines the measurement of store-operated calcium entry (SOCE) using a fluorescent calcium indicator.
1. Cell Preparation and Dye Loading:
-
Plate cells expressing the Orai isoform of interest on glass-bottom dishes.
-
Load cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in a calcium-free buffer for 30-60 minutes at room temperature.
2. Measurement of SOCE:
-
Mount the dish on an inverted fluorescence microscope.
-
Perfuse the cells with a calcium-free solution containing a store-depleting agent (e.g., 1 µM thapsigargin) to activate STIM1 and Orai channels.
-
After store depletion, reintroduce a calcium-containing solution to initiate SOCE, which will be observed as an increase in fluorescence.
-
To test the effect of this compound, pre-incubate the cells with the inhibitor before re-adding the calcium-containing solution, or apply it during the SOCE measurement phase.
-
Monitor and record the fluorescence intensity over time to quantify changes in intracellular calcium.
Visualizations
Caption: Experimental workflow for assessing this compound's effect on Orai isoforms.
Caption: Store-Operated Calcium Entry (SOCE) pathway and this compound's mechanism.
References
- 1. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patch Clamp Protocol [labome.com]
- 5. axolbio.com [axolbio.com]
- 6. 2.5: Whole-Cell Patch Clamp Technique – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Potential for GSK-7975A to inhibit L-type calcium channels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guides for utilizing GSK-7975A in experiments, with a specific focus on its potential to inhibit L-type calcium channels.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a potent inhibitor of Calcium Release-Activated Calcium (CRAC) channels, which are composed of ORAI proteins. It specifically inhibits ORAI1 and ORAI3 isoforms.[1][2] Its mechanism is believed to be allosteric, affecting the channel's pore rather than preventing the interaction between STIM1 and ORAI1.[1][3]
Q2: Does this compound have any known off-target effects?
A2: Yes, in addition to its primary activity on CRAC channels, this compound has been shown to inhibit other calcium channels. Notably, it can inhibit L-type calcium channels and Transient Receptor Potential Vanilloid 6 (TRPV6) channels.[1][2] Therefore, it is crucial to consider these off-target effects when designing experiments and interpreting data.
Q3: What is the inhibitory potency of this compound on various calcium channels?
A3: The half-maximal inhibitory concentration (IC50) values for this compound vary depending on the ion channel. Please refer to the data summary table below for specific values.
Q4: Is the inhibition by this compound reversible?
A4: Studies have shown that the inhibition of ORAI currents by this compound is not readily reversible upon washout.[1] This slow reversibility should be taken into account during experimental design, particularly in washout experiments.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound against various calcium channels.
| Target Channel | IC50 Value (µM) | Cell Type | Reference |
| ORAI1 | ~4.1 | HEK293 | [1] |
| ORAI3 | ~3.8 | HEK293 | [1] |
| Endogenous CRAC (RBL cells) | ~0.8 | RBL-2H3 | [1] |
| L-type Calcium Channel | ~8 | Not specified | [1] |
| TRPV6 | Potent inhibition | HEK293 | [2] |
Experimental Protocols
Two common methods for assessing the inhibitory effect of this compound on L-type calcium channels are whole-cell patch-clamp electrophysiology and fluorescent calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through L-type calcium channels in the cell membrane.
Objective: To quantify the inhibitory effect of this compound on L-type calcium channel currents.
Materials:
-
Cells expressing L-type calcium channels (e.g., HEK293 cells transfected with the appropriate subunits, or primary cardiomyocytes).
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Internal (pipette) solution (example): 120 mM Cs-aspartate, 5 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 5 mM ATP-Mg, pH 7.2 with CsOH.
-
External (bath) solution (example): 135 mM NaCl, 5 mM CsCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4 with NaOH.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
L-type calcium channel agonist (e.g., Bay K8644) and antagonist (e.g., nifedipine) as controls.
Procedure:
-
Prepare cells on coverslips suitable for microscopy.
-
Pull patch pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -80 mV to inactivate most sodium and T-type calcium channels.
-
Apply a voltage ramp or step protocol to elicit L-type calcium currents (e.g., a step to 0 mV for 200 ms).
-
Record baseline currents in the control external solution.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the compound to take effect (note the slow onset of inhibition).
-
Record currents in the presence of this compound.
-
To test for reversibility, perfuse with the control external solution for an extended period.
-
Analyze the data by measuring the peak inward current before, during, and after this compound application.
Fluorescent Calcium Imaging
This method provides a functional readout of L-type calcium channel activity by measuring changes in intracellular calcium concentration ([Ca2+]i).
Objective: To assess the effect of this compound on L-type calcium channel-mediated calcium influx.
Materials:
-
Cells expressing L-type calcium channels plated in a multi-well plate or on coverslips.
-
Calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM, Fura-2 AM).
-
Fluorescence microscope or plate reader.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
Depolarizing solution (e.g., high potassium HBSS where NaCl is replaced with KCl).
-
This compound stock solution.
-
Positive and negative controls (e.g., nifedipine (B1678770) and DMSO vehicle).
Procedure:
-
Load the cells with the fluorescent calcium indicator according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Acquire a baseline fluorescence reading in a physiological buffer.
-
Pre-incubate the cells with various concentrations of this compound or control compounds for a specified time.
-
Stimulate the cells with the depolarizing solution to open L-type calcium channels.
-
Record the change in fluorescence intensity over time.
-
Analyze the data by measuring the peak fluorescence response or the area under the curve in the presence and absence of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibition observed | - this compound concentration too low.- Insufficient incubation time.- Compound degradation. | - Perform a dose-response curve to determine the optimal concentration.- Increase the pre-incubation time, as the onset of inhibition can be slow.- Prepare fresh stock solutions of this compound and store them properly (-20°C or -80°C).[4] |
| Inconsistent results between experiments | - Cell passage number and health.- Variability in compound concentration.- Inconsistent incubation times. | - Use cells within a consistent passage number range and ensure they are healthy.- Prepare fresh dilutions of this compound for each experiment.- Standardize all incubation and recording times. |
| Unexpected off-target effects | - Inhibition of other calcium channels (e.g., CRAC, TRPV6). | - Use specific blockers for other channels to isolate the effect on L-type calcium channels.- Use a secondary, unrelated L-type calcium channel blocker to confirm that the observed effect is specific. |
| Slow or incomplete washout of inhibition | - this compound has been reported to have slow reversibility. | - Extend the washout period significantly.- Be aware that complete reversal may not be achievable in some experimental paradigms. |
| Compound precipitation in aqueous solutions | - Low solubility of this compound in aqueous buffers. | - Prepare stock solutions in an appropriate solvent like DMSO.[4]- Ensure the final concentration of the solvent in the working solution is low and does not affect the cells.- Sonication may aid in dissolution.[4] |
Visualizations
Caption: Signaling pathway showing this compound's inhibitory action.
Caption: General experimental workflow for assessing this compound inhibition.
Caption: Troubleshooting logic for experiments with this compound.
References
Validation & Comparative
Validating the Inhibitory Effect of GSK-7975A on CRAC Channels: A Comparative Guide
For researchers in immunology, oncology, and other fields investigating the intricate roles of calcium signaling, the selective inhibition of Calcium Release-Activated Calcium (CRAC) channels is of paramount importance. GSK-7975A has emerged as a potent and selective inhibitor of this pathway. This guide provides an objective comparison of this compound with other commonly used CRAC channel inhibitors, supported by experimental data and detailed protocols to aid in the validation of its inhibitory effects.
Mechanism of Action: A Common Target
This compound and its counterparts, including Synta-66, BTP2 (YM-58483), and Pyr6, are allosteric inhibitors that target the Orai1 protein, the pore-forming subunit of the CRAC channel.[1] Their mechanism does not involve direct obstruction of the channel pore but rather binding to a site that alters the channel's conformation, thereby preventing calcium influx.[1] Notably, these inhibitors do not interfere with the upstream signaling events, such as the oligomerization of the endoplasmic reticulum (ER) calcium sensor, STIM1, or its subsequent coupling with Orai1.[1]
Comparative Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the efficacy of different inhibitors. The following table summarizes the reported IC50 values for this compound and its alternatives across various cell lines and experimental setups.
| Inhibitor | Cell Line | Assay Method | Target | IC50 Value | Reference(s) |
| This compound | HEK293 (overexpressing STIM1/Orai1) | Whole-cell patch clamp (ICRAC) | Orai1 | ~4.1 µM | [2][3] |
| HEK293 (overexpressing STIM1/Orai3) | Whole-cell patch clamp (ICRAC) | Orai3 | ~3.8 µM | [2][3] | |
| RBL-2H3 | Thapsigargin-induced Ca2+ entry | Endogenous CRAC | 0.8 ± 0.1 µM | [2] | |
| Synta-66 | Human Vascular Smooth Muscle Cells (VSMCs) | Thapsigargin-induced SOCE | Endogenous CRAC | 26 nM & 43 nM | [1] |
| Human Jurkat E6-1 cells | Phytohemagglutinin-stimulated IL-2 production | Endogenous CRAC | 10 nM | [1] | |
| Rat Basophilic Leukemia (RBL) cells | CRAC channel inhibition | Endogenous CRAC | 1.4 µM | [1] | |
| HEK293 (overexpressing STIM1/Orai1) | Whole-cell patch clamp (ICRAC) | Orai1 | ~4 µM | [2] | |
| BTP2 (YM-58483) | Jurkat T-cells | Thapsigargin-induced Ca2+ influx | Endogenous CRAC | 10 - 100 nM (time-dependent) | [4][5] |
| RBL-2H3 cells | Fura-2 Ca2+ imaging | Endogenous CRAC | 590 nM | ||
| Murine Th2 T cell clone (D10.G4.1) | Conalbumin-stimulated IL-4/IL-5 production | Endogenous CRAC | ~100 nM | [6] | |
| Pyr6 | RBL-2H3 cells | Thapsigargin-induced SOCE | Endogenous CRAC | 490 nM | |
| RBL-2H3 cells | Whole-cell patch clamp (ICRAC) | Endogenous CRAC | - |
Experimental Protocols
To validate the inhibitory effect of this compound and compare it with other inhibitors, the following experimental protocols are recommended:
Calcium Influx Assay (Thapsigargin-induced)
This assay measures the inhibition of store-operated calcium entry (SOCE) by monitoring changes in intracellular calcium concentration using a fluorescent indicator.
Materials:
-
Cells of interest (e.g., Jurkat T-cells, RBL-2H3 cells)
-
Fluo-4 AM or Fura-2 AM calcium indicator
-
Thapsigargin (B1683126) (SERCA pump inhibitor)
-
This compound and other inhibitors
-
HEPES-buffered saline solution (HBSS) with and without Ca2+
-
Pluronic F-127
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Wash cells with Ca2+-free HBSS. Load cells with Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%) in Ca2+-free HBSS for 45-60 minutes at 37°C in the dark.
-
Wash: Gently wash the cells twice with Ca2+-free HBSS to remove extracellular dye.
-
Inhibitor Incubation: Add Ca2+-free HBSS containing the desired concentrations of this compound or other inhibitors to the wells. Incubate for 15-30 minutes at 37°C.
-
Store Depletion: To deplete intracellular calcium stores, add thapsigargin (e.g., 1 µM) to all wells and incubate for 5-10 minutes.
-
Calcium Add-back and Measurement: Place the plate in a fluorescence microplate reader. Establish a baseline fluorescence reading for 30-60 seconds. Inject HBSS containing Ca2+ (e.g., 2 mM final concentration) into the wells to initiate SOCE. Record the fluorescence intensity kinetically for at least 3-5 minutes.
-
Data Analysis: The increase in fluorescence upon Ca2+ addition represents SOCE. Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the CRAC current (ICRAC) and its inhibition.
Materials:
-
Cells expressing CRAC channels (e.g., RBL-2H3 cells or HEK293 cells overexpressing STIM1 and Orai1)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 120 NaCl, 10 TEA-Cl, 20 CaCl₂, 10 HEPES, 5 glucose (pH 7.4)
-
Internal (pipette) solution (in mM): 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA, 10 HEPES (pH 7.2)
-
This compound and other inhibitors
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.
-
Recording: Form a gigaseal with a single cell and establish a whole-cell configuration. Clamp the cell at a holding potential of 0 mV.
-
ICRAC Activation: The high concentration of BAPTA in the pipette solution will chelate intracellular Ca2+, leading to passive store depletion and activation of ICRAC. This typically develops over 5-10 minutes.
-
Data Acquisition: Apply voltage ramps (e.g., -100 to +100 mV over 100 ms) every 2 seconds to elicit the characteristic inwardly rectifying ICRAC.
-
Inhibitor Application: Once a stable ICRAC is established, perfuse the external solution containing the desired concentration of this compound or other inhibitors.
-
Data Analysis: Measure the amplitude of the inward current at a negative potential (e.g., -80 mV) before and after inhibitor application to determine the percentage of inhibition.
Cytokine Release Assay
This assay assesses the functional consequence of CRAC channel inhibition on immune cell activation.
Materials:
-
Immune cells (e.g., primary human T-cells or mast cells)
-
Cell culture medium
-
Stimulants (e.g., anti-CD3/CD28 antibodies for T-cells, IgE/antigen for mast cells, or PMA/Ionomycin)
-
This compound and other inhibitors
-
ELISA or multiplex bead array kits for specific cytokines (e.g., IL-2, TNF-α, IFN-γ)
Procedure:
-
Cell Culture and Treatment: Culture the immune cells in a 96-well plate. Pre-incubate the cells with various concentrations of this compound or other inhibitors for 30-60 minutes.
-
Stimulation: Add the appropriate stimulus to the wells to activate the cells.
-
Incubation: Incubate the plate for the recommended time to allow for cytokine production and release (typically 24-48 hours).
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Measurement: Quantify the concentration of the desired cytokines in the supernatant using ELISA or a multiplex assay according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage of inhibition of cytokine release for each inhibitor concentration compared to the stimulated vehicle control.
Signaling Pathways and Experimental Workflows
To visualize the key molecular interactions and experimental processes, the following diagrams are provided in Graphviz DOT language.
Caption: CRAC Channel Activation and Inhibition by this compound.
Caption: Workflow for Calcium Influx Assay.
Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.
References
- 1. benchchem.com [benchchem.com]
- 2. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Potent inhibition of Ca2+ release-activated Ca2+ channels and T-lymphocyte activation by the pyrazole derivative BTP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. YM-58483, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK-7975A vs. Synta66: A Comparative Analysis of CRAC Channel Inhibitors
For researchers and drug development professionals investigating the intricate roles of store-operated calcium entry (SOCE), the selection of a potent and selective CRAC (Calcium Release-Activated Calcium) channel inhibitor is paramount. This guide provides an objective comparison of two widely used CRAC channel inhibitors, GSK-7975A and Synta66, supported by experimental data to aid in the selection of the most appropriate tool for specific research needs.
Mechanism of Action: Targeting the Orai Pore
Both this compound and Synta66 are potent inhibitors of the Orai1 calcium channel, which constitutes the pore-forming subunit of the CRAC channel.[1] They function as allosteric pore blockers, binding to a site on the Orai channel that influences its conformation and function, rather than directly obstructing the pore.[1] Their binding site is located on the extracellular side of the channel, in proximity to the transmembrane helices and extracellular loops that form the pore's selectivity filter.[1]
Crucially, neither this compound nor Synta66 interferes with the upstream signaling events of CRAC channel activation, such as the oligomerization of the endoplasmic reticulum (ER) Ca2+ sensor STIM1 or the coupling of STIM1 to Orai1.[1][2] This indicates their direct action on the Orai channel itself.[1] However, a recent study suggests a difference in their site of action; this compound appears to act exclusively from the extracellular side, while Synta66 can inhibit CRAC channel function from both the extracellular and intracellular sides of the plasma membrane.[3]
The inhibitory efficacy of both compounds is dependent on the geometry of the Orai channel's selectivity filter, as mutations in this region have been shown to reduce their inhibitory capacity.[1]
References
A Comparative Guide to the Efficacy of GSK-7975A and BTP2 in Blocking Store-Operated Calcium Entry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used inhibitors of Store-Operated Calcium Entry (SOCE), GSK-7975A and BTP2 (also known as YM-58483). The objective is to present a clear overview of their mechanisms, efficacy, and the experimental protocols used for their evaluation, thereby aiding researchers in selecting the appropriate inhibitor for their specific needs.
Mechanism of Action
Store-Operated Calcium Entry (SOCE) is a critical Ca2+ influx pathway in various cell types, activated in response to the depletion of calcium stores from the endoplasmic reticulum (ER). This process is primarily mediated by the interaction of the ER Ca2+ sensor, STIM1, and the plasma membrane Ca2+ channel, ORAI1.
This compound is recognized as a potent and selective inhibitor of the CRAC channel, which is formed by ORAI proteins.[1][2] It is understood to act as an allosteric blocker of the Orai pore, with its inhibitory action influenced by the geometry of the channel's selectivity filter.[3] Studies have indicated that this compound does not interfere with the interaction between STIM and Orai proteins, suggesting a direct effect on the channel itself.[1][3]
BTP2 (YM-58483) is also a well-known and potent blocker of SOCE and CRAC channels.[4][5] However, its mechanism is considered more indirect compared to this compound and is not a direct blockade of the channel pore.[6] While BTP2 effectively suppresses cytokine production and T-cell proliferation, its specificity has been questioned due to potential off-target effects, including the activation of TRPM4 channels.[4][6] There are also reports suggesting that at higher concentrations, BTP2 may indirectly impair the function of ryanodine (B192298) receptors (RYRs).[7][8]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and BTP2 from various studies. It is important to note that these values can vary depending on the cell type, experimental conditions, and the method of measurement.
| Inhibitor | Target/Assay | Cell Type | IC50 Value | Reference |
| This compound | ORAI1-mediated currents | HEK293 | ~4.1 µM | [1][9] |
| ORAI3-mediated currents | HEK293 | ~3.8 µM | [1][9] | |
| Thapsigargin-induced SOCE | Murine pancreatic acinar cells | ~3.4 µmol/L | [10] | |
| Thapsigargin-induced Ca2+ entry | RBL cells | 0.8 ± 0.1 µM | [11] | |
| BTP2 | Thapsigargin-induced Ca2+ influx | Jurkat T cells | 100 nM | [9] |
| IL-2 production | Jurkat cells | 330 nM (vs. 12.7 nM for Cyclosporine A) | [5] | |
| Histamine release | RBL-2H3 cells | 460 nM | [5] | |
| Leukotriene production | RBL-2H3 cells | 310 nM | [5] | |
| IL-5 production | Human peripheral blood cells | 125 nM | [5] | |
| IL-13 production | Human peripheral blood cells | 148 nM | [5] |
Experimental Protocols
A standard method to assess the inhibitory effects of this compound and BTP2 on SOCE is through intracellular calcium imaging using fluorescent indicators like Fura-2 or Fluo-4.
Objective:
To measure the inhibition of thapsigargin-induced store-operated calcium entry by this compound or BTP2.
Materials:
-
Cells of interest (e.g., Jurkat T cells, HEK293 cells, RBL cells)
-
Fluorescent Ca2+ indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Thapsigargin (B1683126) (SERCA pump inhibitor to induce ER store depletion)
-
This compound and/or BTP2
-
Calcium-free buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Calcium-containing buffer (e.g., HBSS with 2 mM CaCl2)
-
Fluorescence microscope or microplate reader equipped for calcium imaging
Procedure:
-
Cell Preparation: Plate cells on a suitable imaging dish or 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a fluorescent Ca2+ indicator (e.g., Fura-2 AM) in a suitable buffer for 30-60 minutes at 37°C. After loading, wash the cells to remove excess dye.
-
Inhibitor Incubation: Pre-incubate the cells with varying concentrations of the inhibitor (this compound or BTP2) for a specified period (e.g., 30 minutes) at 37°C.
-
Store Depletion: Perfuse the cells with a calcium-free buffer containing the inhibitor and thapsigargin (e.g., 1-2 µM). This will induce the release of Ca2+ from the ER, causing a transient increase in cytosolic Ca2+.
-
Measurement of SOCE: Once the intracellular Ca2+ levels have returned to a stable baseline, reintroduce a calcium-containing buffer (still with the inhibitor). The subsequent rise in intracellular Ca2+ is indicative of SOCE.[6]
-
Data Acquisition: Continuously record the fluorescence intensity before and after the addition of thapsigargin and extracellular Ca2+. For Fura-2, the ratio of fluorescence emission at two excitation wavelengths (e.g., 340 nm and 380 nm) is used to determine the intracellular Ca2+ concentration.[6]
Visualizing the Signaling Pathway and Experimental Workflow
SOCE Signaling Pathway and Inhibitor Targets
Caption: SOCE signaling pathway and points of inhibition for this compound and BTP2.
Experimental Workflow for SOCE Inhibition Assay
Caption: A typical experimental workflow for assessing SOCE inhibition.
Conclusion
Both this compound and BTP2 are effective inhibitors of store-operated calcium entry, but they exhibit different mechanisms of action and specificity profiles. This compound appears to be a more direct and selective blocker of the ORAI1 channel.[1] In contrast, while BTP2 is a potent SOCE inhibitor widely used in immunological studies, researchers should be aware of its potential for off-target effects.[4][6][7][8] The choice between these two inhibitors will ultimately depend on the specific requirements of the experiment, including the desired level of selectivity and the cellular context being investigated.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. biorxiv.org [biorxiv.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. The Orai1 inhibitor BTP2 has multiple effects on Ca2+ handling in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
GSK-7975A: A Comparative Analysis of its Cross-Reactivity with Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
GSK-7975A is a potent, orally available small molecule inhibitor of store-operated calcium entry (SOCE) mediated by Calcium Release-Activated Calcium (CRAC) channels. Its primary targets are the ORAI calcium channels (ORAI1, ORAI2, and ORAI3), which are crucial for calcium signaling in various cell types, including immune cells. This guide provides a comparative assessment of the cross-reactivity of this compound with other calcium channels, supported by available experimental data.
Signaling Pathway of CRAC Channel Activation
The activation of CRAC channels is a key event in cellular calcium signaling. It is initiated by the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule 1 (STIM1). Upon sensing low ER calcium levels, STIM1 translocates to the plasma membrane where it interacts with and activates the ORAI channels, leading to a sustained influx of calcium into the cell.
GSK-7975A: A Selective CRAC Channel Inhibitor That Preserves STIM1-Orai1 Coupling
A definitive guide for researchers on the use of FRET microscopy to confirm the specific mechanism of action of GSK-7975A, a potent inhibitor of Ca2+ release-activated Ca2+ (CRAC) channels, in contrast to other modulators of store-operated calcium entry.
This guide provides an objective comparison of this compound with other compounds affecting the STIM1-Orai1 signaling pathway, supported by experimental data from Förster Resonance Energy Transfer (FRET) microscopy. Detailed experimental protocols and visual representations of the underlying molecular interactions are included to assist researchers in their study design and data interpretation.
Introduction to STIM1-Orai1 Signaling and CRAC Channels
Store-operated calcium entry (SOCE) is a fundamental Ca2+ signaling process in a multitude of cell types, regulating diverse physiological functions from gene expression to immune responses. The primary molecular players in SOCE are the stromal interaction molecule 1 (STIM1), an endoplasmic reticulum (ER) Ca2+ sensor, and Orai1, the pore-forming subunit of the CRAC channel in the plasma membrane.
Upon depletion of Ca2+ from the ER, STIM1 undergoes a conformational change, leading to its oligomerization and translocation to ER-plasma membrane junctions. At these junctions, STIM1 directly interacts with and activates Orai1 channels, resulting in a sustained influx of Ca2+ into the cell. This precise coupling between STIM1 and Orai1 is a critical regulatory step in cellular Ca2+ homeostasis.
FRET Microscopy: A Tool to Visualize STIM1-Orai1 Coupling
Förster Resonance Energy Transfer (FRET) microscopy is a powerful technique to study protein-protein interactions in living cells. By tagging STIM1 and Orai1 with spectrally distinct fluorescent proteins (e.g., CFP and YFP), the proximity between these two molecules can be quantified. An increase in FRET efficiency upon store depletion provides direct evidence of STIM1-Orai1 coupling.[1][2][3][4]
This compound: Mechanism of Action
This compound is a selective inhibitor of CRAC channels.[5] Experimental evidence from FRET microscopy studies has demonstrated that this compound does not interfere with the initial steps of SOCE activation, namely STIM1 oligomerization and the subsequent coupling of STIM1 to Orai1.[5][6] Instead, this compound is believed to act downstream, potentially by inducing a conformational change in the Orai1 channel pore that prevents Ca2+ influx.
Comparative Analysis: this compound vs. Alternative Compounds
The specificity of this compound's mechanism of action becomes apparent when compared to other compounds known to modulate SOCE. The following table summarizes the key differences in their effects on STIM1-Orai1 coupling and Orai channel activity.
| Compound | Effect on STIM1-Orai1 Coupling (FRET) | Primary Mechanism of Action | Target Orai Isoforms | IC50 (Orai1) |
| This compound | No significant effect [5][6] | Allosteric pore blocker of Orai channels | Orai1, Orai2, Orai3[7][8] | ~4.1 µM[6] |
| Synta66 | No significant effect | Allosteric pore blocker of Orai channels | Orai1 (inhibits), Orai2 (potentiates), Orai3 (no effect)[7][8][9] | Not specified in results |
| BTP2 (YM-58483) | No significant effect | Pore blocker of Orai channels | Orai1, Orai2 (inhibits), Orai3 (partial inhibition)[7][8] | Not specified in results |
| 2-APB | Modulates STIM1-Orai1 interaction[2] | Biphasic modulator (low conc. potentiates, high conc. inhibits) | Orai1, Orai3 | Not specified in results |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams were generated using the DOT language.
Caption: STIM1-Orai1 signaling pathway and the point of inhibition for this compound.
Caption: Experimental workflow for FRET microscopy to assess the effect of compounds on STIM1-Orai1 coupling.
Experimental Protocols
FRET Microscopy Protocol to Measure the Effect of this compound on STIM1-Orai1 Coupling
This protocol is adapted from established methods for FRET-based analysis of STIM1-Orai1 interaction.[1][10][11]
1. Cell Culture and Transfection:
- HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Cells are seeded on glass-bottom dishes suitable for high-resolution microscopy.
- Co-transfect cells with plasmids encoding STIM1 tagged with a FRET donor (e.g., CFP) and Orai1 tagged with a FRET acceptor (e.g., YFP) using a suitable transfection reagent. A 1:1 plasmid ratio is recommended.
- Allow 24-48 hours for protein expression.
2. FRET Imaging Setup:
- Use an inverted confocal or wide-field fluorescence microscope equipped with a sensitive camera (e.g., EMCCD or sCMOS).
- The microscope should be equipped with appropriate filter sets for the chosen FRET pair (e.g., CFP excitation and emission, YFP excitation and emission, and a FRET filter set for CFP excitation and YFP emission).
- Maintain cells at 37°C and 5% CO2 during imaging using a stage-top incubator.
3. Image Acquisition:
- Identify cells co-expressing both fluorescently tagged proteins.
- Acquire a baseline image in three channels: Donor (CFP), Acceptor (YFP), and FRET (CFP excitation, YFP emission).
- To induce store depletion, perfuse the cells with a Ca2+-free solution containing a SERCA pump inhibitor (e.g., 1 µM Thapsigargin).
- Acquire time-lapse images of the three channels to monitor the increase in FRET signal, indicating STIM1-Orai1 coupling.
- Once a stable FRET plateau is reached, introduce this compound (e.g., 10 µM) or the alternative compound into the perfusion solution.
- Continue time-lapse imaging to observe any changes in the FRET signal.
4. Data Analysis:
- Correct images for background fluorescence and spectral bleed-through.
- Calculate the normalized FRET (NFRET) or FRET efficiency (E_FRET) for each time point using established algorithms.
- Plot the change in FRET over time to visualize the dynamics of STIM1-Orai1 coupling and the effect of the added compound.
- Compare the FRET plateau levels before and after the addition of this compound to determine if the compound disrupts the STIM1-Orai1 interaction.
Conclusion
FRET microscopy provides unequivocal evidence that this compound inhibits CRAC channels without disrupting the essential upstream coupling of STIM1 to Orai1. This specificity distinguishes it from other modulators of SOCE and makes it a valuable tool for dissecting the intricacies of Ca2+ signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the molecular pharmacology of CRAC channels and the broader field of cellular calcium homeostasis.
References
- 1. Assessing the Molecular Nature of the STIM1/Orai1 Coupling Interface Using FRET Approaches - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. STIM1-Orai1 interactions and Orai1 conformational changes revealed by live-cell FRET microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imaging Protein-Protein Interactions by Förster Resonance Energy Transfer (FRET) Microscopy in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. individual.utoronto.ca [individual.utoronto.ca]
- 5. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Blockage of Store-Operated Ca2+ Influx by Synta66 is Mediated by Direct Inhibition of the Ca2+ Selective Orai1 Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. STIM1–Orai1 interactions and Orai1 conformational changes revealed by live-cell FRET microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STIM1 couples to ORAI1 via an intramolecular transition into an extended conformation - PMC [pmc.ncbi.nlm.nih.gov]
GSK-7975A: An Electrophysiological Comparison with Alternative CRAC Channel Inhibitors
A detailed guide for researchers on the electrophysiological profile of GSK-7975A, a potent inhibitor of Calcium Release-Activated Calcium (CRAC) channels. This guide provides a comparative analysis with other known CRAC channel modulators, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
This compound has emerged as a valuable tool for investigating the physiological roles of CRAC channels, which are pivotal in calcium signaling across various cell types. Understanding its precise electrophysiological effects, including its impact on the current-voltage (I-V) relationship, is crucial for its application in research and drug development. This guide offers an objective comparison of this compound's performance against other alternatives, based on published experimental findings.
Comparative Analysis of Inhibitory Potency
This compound demonstrates potent inhibition of CRAC channels, primarily composed of Orai1 and Orai3 subunits. Its efficacy, as determined by the half-maximal inhibitory concentration (IC50), has been characterized in various cell systems. The following table summarizes the IC50 values of this compound and compares them with other notable CRAC channel inhibitors.
| Compound | Target Channel(s) | Reported IC50 | Cell Type | Reference |
| This compound | Orai1 | ~4.1 μM | HEK293 | [1] |
| Orai3 | ~3.8 μM | HEK293 | [1] | |
| Endogenous CRAC | ~0.8 μM | RBL | [1] | |
| Thapsigargin-induced SOCE | ~3.4 μM | Murine pancreatic acinar cells | [2] | |
| L-type CaV1.2 | ~8 μM | HEK293 | [1] | |
| TRPV6 | Potent Inhibition | - | [1][3] | |
| GSK-5503A | Orai1/Orai3 | ~4 μM | HEK293 | [1][4] |
| La³⁺ | General Pore Blocker | - | - | [1] |
| 2-APB | CRAC Channels (dual effect) | - | - | [1][3] |
| BTP2 (YM-58483) | Orai1 | ~2.8 µM | MDA-MB-231 breast cancer cells | [3] |
| Pyr6 | Orai1 | ~0.5 µM | RBL-2H3 cells | [5] |
| Synta66 | CRAC Channels | - | - | [6] |
Mechanism of Action: Downstream of STIM1-Orai1 Coupling
Electrophysiological and FRET (Förster Resonance Energy Transfer) microscopy studies have elucidated that this compound acts downstream of the initial steps of CRAC channel activation.[1][3] It does not interfere with the oligomerization of the endoplasmic reticulum Ca2+ sensor, STIM1, nor does it disrupt the subsequent coupling of STIM1 to the Orai1 channel subunits at the plasma membrane.[1] The inhibitory action of this compound is proposed to be through an allosteric effect on the selectivity filter of the Orai pore.[1][5] This is supported by findings that mutations in the Orai1 pore region, such as E106D, significantly reduce the inhibitory efficacy of this compound.[1][4]
Figure 1. Signaling pathway of this compound's inhibitory action on CRAC channels.
Experimental Protocols
The electrophysiological validation of this compound's effect on the I-V relationship is typically performed using the whole-cell patch-clamp technique. This method allows for the direct measurement of ion channel currents in response to a range of membrane voltages.
Cell Preparation:
-
HEK293 cells are commonly used for heterologous expression of STIM1 and Orai subunits.
-
Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium.
-
Transient or stable transfection is used to express the desired ion channel components.
-
Electrophysiological recordings are typically performed 24-48 hours post-transfection.
Electrophysiological Recording:
-
Solutions:
-
External Solution (in mM): 120 NaCl, 10 TEA-Cl, 20 CaCl2, 2 MgCl2, 10 HEPES (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 135 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 6 MgCl2 (pH 7.2 with CsOH). Store depletion is induced by including IP3 (e.g., 20 µM) or by passive dialysis with a Ca2+-free pipette solution containing a high concentration of a Ca2+ chelator like BAPTA (e.g., 20 mM).
-
-
Recording Setup:
-
An patch-clamp amplifier and a data acquisition system are used.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are fabricated.
-
-
Procedure:
-
A giga-seal is formed between the patch pipette and the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
The cell is held at a holding potential (e.g., 0 mV).
-
Voltage ramps (e.g., from -100 mV to +100 mV over 100 ms) or voltage steps are applied to elicit channel currents.
-
After obtaining a stable baseline CRAC current (ICRAC), this compound is applied to the external solution at various concentrations.
-
The resulting changes in the I-V relationship are recorded and analyzed.
-
Figure 2. Experimental workflow for electrophysiological validation of this compound.
Concluding Remarks
This compound is a potent and selective inhibitor of CRAC channels, acting through an allosteric blockade of the Orai pore. Its well-characterized mechanism of action and efficacy make it a superior tool for studying CRAC channel physiology compared to less specific blockers. However, researchers should remain mindful of its off-target effects on channels like TRPV6 and, to a lesser extent, L-type calcium channels, especially at higher concentrations. The provided experimental framework serves as a guide for the electrophysiological validation of this compound and other potential CRAC channel modulators.
References
- 1. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
GSK-7975A: A Comparative Analysis of Orai1 and Orai3 Inhibition
A detailed examination of the inhibitory effects of the pyrazole (B372694) compound GSK-7975A on the calcium release-activated calcium (CRAC) channel isoforms, Orai1 and Orai3, reveals a largely equivalent potency. This guide provides a comprehensive comparison of the half-maximal inhibitory concentration (IC50) values of this compound for these two crucial components of store-operated calcium entry (SOCE), supported by experimental data and detailed methodologies for researchers in pharmacology and drug discovery.
Quantitative Comparison of Inhibitory Potency
Experimental evidence derived from whole-cell patch-clamp recordings has demonstrated that this compound inhibits both Orai1 and Orai3 currents with very similar efficacy. The IC50 values, a standard measure of a compound's inhibitory potency, are nearly identical for both isoforms, indicating a lack of significant selectivity between Orai1 and Orai3 under the tested conditions.[1][2]
| Channel Isoform | IC50 of this compound | Hill Coefficient | Reference |
| Orai1 | 4.1 µM | ~1 | [1] |
| Orai3 | 3.8 µM | ~1 | [1] |
The Hill coefficient for the inhibition of both Orai1 and Orai3 currents by this compound was calculated to be approximately 1, which suggests a 1:1 molar interaction between the inhibitor and the Orai channel.[1] While these findings indicate comparable potency, another study has suggested that this compound exhibits a lower inhibitory effect on Orai3 compared to Orai1 and Orai2, highlighting the importance of considering experimental context.[3][4]
Experimental Protocols
The determination of the IC50 values for this compound on Orai1 and Orai3 currents was primarily achieved through whole-cell patch-clamp recordings in human embryonic kidney (HEK293) cells. These cells were engineered to co-express the stromal interaction molecule 1 (STIM1), the essential sensor of calcium levels in the endoplasmic reticulum, along with either Orai1 or Orai3.
Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with plasmids encoding STIM1 and either Orai1 or Orai3. This co-expression is crucial for reconstituting the functional CRAC channel machinery.
Electrophysiological Recordings: Whole-cell patch-clamp is the technique of choice for directly measuring the ion currents flowing through the Orai channels in the plasma membrane of a single cell.[5]
-
Store Depletion: To activate the Orai channels, the intracellular calcium stores within the endoplasmic reticulum are depleted. This is typically achieved by including a calcium chelator, such as BAPTA, in the internal solution of the patch pipette.[5] The passive diffusion of the chelator into the cell sequesters calcium ions, mimicking the physiological depletion that occurs upon cell stimulation. This depletion triggers the oligomerization of STIM1, which then translocates to the plasma membrane to interact with and activate the Orai channels.
-
Current Measurement: Once a stable calcium release-activated calcium current (Icrac) is established, varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) are applied to the external solution bathing the cell.[1] The resulting inhibition of the Orai current is recorded. Due to the slow rate of reaching steady-state inhibition with this compound, single concentrations are typically applied to individual cells.[1]
-
Data Analysis: The recorded currents at each concentration are used to generate concentration-response curves, from which the IC50 values are calculated.
References
- 1. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Evaluating the Selectivity Profile of GSK-7975A Against a Panel of Ion Channels
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the selectivity profile of GSK-7975A, a potent inhibitor of Ca2+ release-activated Ca2+ (CRAC) channels, against a panel of other ion channels. The information is supported by experimental data to assist researchers, scientists, and drug development professionals in evaluating its potential for specific applications.
Executive Summary
This compound is a well-characterized inhibitor of store-operated Ca2+ entry (SOCE), primarily targeting the Orai1 and Orai3 subunits of the CRAC channel. Experimental data demonstrates that this compound exhibits potent inhibitory activity against these channels with a half-maximal inhibitory concentration (IC50) in the low micromolar range. While generally selective, some off-target activity has been observed, most notably against the L-type voltage-gated calcium channel CaV1.2 and the transient receptor potential vanilloid 6 (TRPV6) channel. This guide consolidates the available data on its selectivity and provides detailed experimental protocols for independent verification.
Data Presentation: Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against various ion channels, as determined by whole-cell patch-clamp electrophysiology.
| Ion Channel Target | Reported IC50 | Cell Line | Comments |
| Orai1 (CRAC) | ~ 4.1 µM[1] | HEK293 | Potent inhibition of store-operated currents. |
| Orai3 (CRAC) | ~ 3.8 µM[1] | HEK293 | Similar potency to Orai1 inhibition. |
| CaV1.2 (L-type) | ~ 8 µM[2] | HEK293 | Moderate inhibitory effect. |
| TRPV6 | Potent Inhibition[3] | HEK293 | Noted as a significant off-target effect. |
| Other Ion Channels | > 10 µM[2] | HEK293 | Screened against a small panel, showing selectivity. |
Experimental Protocols
The evaluation of this compound's selectivity is predominantly conducted using whole-cell patch-clamp electrophysiology on mammalian cell lines heterologously expressing the ion channel of interest.
Whole-Cell Patch-Clamp Electrophysiology Protocol for Orai1/3 Current Measurement
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently co-transfected with plasmids encoding the desired Orai channel (e.g., YFP-Orai1 or YFP-Orai3) and the stromal interaction molecule 1 (CFP-STIM1) to reconstitute the CRAC channel machinery. Transfection is typically performed using a suitable transfection reagent 24-48 hours prior to the experiment.
2. Electrophysiological Recording:
-
Recordings are performed at room temperature (20-24 °C) using an patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are used for recording.
-
Internal (Pipette) Solution: Contains (in mM): 145 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, 10 BAPTA, adjusted to pH 7.2 with CsOH. This solution induces passive store depletion.
-
External (Bath) Solution: Contains (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.
-
Whole-cell configuration is established, and cells are held at a holding potential of 0 mV.
3. Data Acquisition and Analysis:
-
Store-operated currents are elicited by voltage ramps (e.g., -100 to +100 mV over 100 ms) applied every 5 seconds. The inward current at a negative potential (e.g., -74 mV) is measured to monitor CRAC channel activity.[1]
-
Once a stable baseline current is established, various concentrations of this compound are perfused into the bath solution.
-
The inhibitory effect is measured as the percentage reduction in the peak inward current compared to the baseline.
-
The IC50 value is determined by fitting the concentration-response data to a Hill equation.
Mandatory Visualization
The following diagrams illustrate the signaling pathway of store-operated calcium entry and the experimental workflow for evaluating the selectivity of this compound.
Caption: Store-Operated Calcium Entry (SOCE) Pathway and this compound Inhibition.
Caption: Experimental Workflow for Evaluating this compound Selectivity.
References
Orai Pore Mutants Validate GSK-7975A's Allosteric Action on the Channel Pore
A comparative guide for researchers, scientists, and drug development professionals on the use of Orai pore mutants to elucidate the site of action of the CRAC channel inhibitor, GSK-7975A.
This compound is a potent inhibitor of Calcium Release-Activated Calcium (CRAC) channels, which are critical for a variety of cellular functions, including immune responses and pancreatitis.[1][2] Understanding the precise mechanism of action of this compound is crucial for the development of more specific and effective therapeutic agents. This guide details how the use of Orai pore mutants has been instrumental in pinpointing the site of action of this compound, distinguishing it from other CRAC channel inhibitors.
This compound: An Allosteric Pore Blocker
This compound acts downstream of the initial signaling events that activate CRAC channels.[3][4] The activation of Orai channels, the pore-forming units of CRAC channels, is triggered by the stromal interaction molecule 1 (STIM1), which senses the depletion of calcium from the endoplasmic reticulum. Upon store depletion, STIM1 oligomerizes and translocates to the plasma membrane to interact with and open the Orai channels.[5]
Experimental evidence from Förster Resonance Energy Transfer (FRET) microscopy has shown that this compound does not interfere with STIM1 oligomerization or the subsequent coupling of STIM1 to Orai1.[3][4] This indicates that this compound's inhibitory action occurs after the channel has been engaged by STIM1, suggesting a direct effect on the Orai channel itself.
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];
} caption: "Signaling pathway of CRAC channel activation and the point of inhibition by this compound."
Validation with Orai Pore Mutants: The Critical Role of Pore Geometry
The most compelling evidence for this compound's site of action comes from studies utilizing Orai pore mutants. These experiments have demonstrated that the geometry of the Orai channel's selectivity filter is a key determinant of the inhibitor's efficacy.
A pivotal study focused on the Orai1 E106D mutant, which has a less selective calcium pore with an enhanced diameter.[3][4] This single amino acid substitution dramatically reduces the inhibitory effect of this compound.[3][4] While wild-type Orai1 is significantly blocked by 10 μM this compound, the Orai1 E106D mutant shows almost no inhibition at this concentration.[3] A substantial, though not complete, inhibitory effect is only restored at a much higher concentration of 100 μM.[3] This strongly suggests that this compound's binding or action is critically dependent on the specific conformation of the channel's pore.
Further studies on other Orai1 mutants associated with tubular aggregate myopathy (TAM), a condition caused by gain-of-function mutations in Orai1, have provided additional insights. The constitutive activity of several TAM-associated mutants, including V107M, L138F, T184M, and P245L, is effectively prevented by this compound.[6][7] However, the G98S mutant was found to be resistant to inhibition by this compound.[6][7] This differential sensitivity among mutants further underscores the importance of the pore's structural integrity for this compound's mechanism of action.
dot graph { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Differential inhibition of Orai1 mutants by this compound."
Quantitative Comparison of this compound's Effect on Orai Mutants
| Orai1 Variant | This compound Concentration | Observed Inhibition | Reference |
| Wild-Type | ~4 µM (IC50) | 50% inhibition of Orai1 and Orai3 currents | [3][4] |
| Wild-Type | 10 µM | Full inhibition of Orai1 currents | [3] |
| E106D Mutant | 10 µM | No significant inhibition | [3][4] |
| E106D Mutant | 100 µM | Substantial but not full inhibition | [3] |
| TAM Mutants (V107M, L138F, T184M, P245L) | Not specified | Prevents constitutive activity | [6][7] |
| G98S Mutant | Not specified | Resistant to inhibition | [6][7] |
Comparison with Other CRAC Channel Inhibitors
The mechanism of this compound can be contrasted with other CRAC channel inhibitors, highlighting the unique insights gained from the Orai mutant studies.
| Inhibitor | Proposed Mechanism of Action | Effect on Orai Mutants | Key Distinctions from this compound |
| This compound | Allosteric pore blocker, dependent on selectivity filter geometry.[3][4][8] | Inhibition is significantly reduced in the Orai1 E106D mutant.[3][4] | Acts downstream of STIM1-Orai1 coupling. |
| Synta-66 | Allosteric pore blocker.[8] | Shows differential effects on Orai isoforms, abrogating Orai1 function while potentiating Orai2.[9][10] | Has a more complex and isoform-specific profile compared to the broader inhibition by this compound.[10][11] |
| BTP2 (YM-58483) | Extracellular blockade of the Orai channel pore.[8] | Abrogates Orai1 and Orai2 activity while only partially inhibiting Orai3.[9][10] | Also acts on the pore but may have a different binding site and isoform selectivity profile. |
| CM_128 | ORAI1 channel inhibitor.[2] | Not explicitly detailed in the provided context. | Reported to have a higher potency than this compound in some models.[2] |
| 2-APB | Dual effect: potentiation at low concentrations, inhibition at high concentrations.[5] | Not explicitly detailed in the provided context. | Has a complex, concentration-dependent effect and is less specific than this compound.[5] |
Experimental Protocols
Whole-Cell Patch-Clamp Recordings
This technique is essential for directly measuring the ion currents through Orai channels and assessing the inhibitory effects of compounds like this compound.
-
Cell Preparation: HEK293 cells are co-transfected with plasmids encoding STIM1 and the specific Orai1 variant (wild-type or mutant).
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed. The intracellular pipette solution contains a calcium chelator (e.g., BAPTA) to passively deplete endoplasmic reticulum calcium stores and maximally activate the CRAC channels.
-
Drug Application: Once a stable CRAC current (ICRAC) is established, this compound is applied to the bath solution at various concentrations.
-
Data Analysis: The inhibition of the ICRAC is measured as the reduction in current amplitude after drug application. Dose-response curves are generated to determine the IC50 value.[3][4]
Förster Resonance Energy Transfer (FRET) Microscopy
FRET microscopy is used to study protein-protein interactions, in this case, to determine if this compound disrupts the interaction between STIM1 and Orai1.
-
Cell Preparation: Cells are co-transfected with STIM1 and Orai1 constructs tagged with fluorescent proteins (e.g., CFP and YFP).
-
Imaging: Live-cell imaging is performed to measure the FRET efficiency between the tagged proteins.
-
Store Depletion: Endoplasmic reticulum calcium stores are depleted (e.g., with thapsigargin) to induce the interaction between STIM1 and Orai1, leading to an increase in FRET.
-
Drug Application: this compound is added to the cells, and FRET is continuously measured to see if it disrupts the established STIM1-Orai1 interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of ORAI1 Prevent Cytosolic Calcium-Associated Injury of Human Pancreatic Acinar Cells and Acute Pancreatitis in 3 Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ORAI1 channel gating and selectivity is differentially altered by natural mutations in the first or third transmembrane domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Distinct pharmacological profiles of ORAI1, ORAI2, and ORAI3 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Handling of GSK-7975A: A Procedural Guide
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount, particularly when handling investigational compounds like GSK-7975A. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, a potent and orally available CRAC channel inhibitor. While a comprehensive Safety Data Sheet (SDS) is not publicly available, this document synthesizes known data to support safe laboratory practices.
Core Safety and Handling Parameters
Based on available product information, this compound is classified with "Standard Handling" toxicity. It is a combustible solid, necessitating precautions against ignition sources. Furthermore, its designation as Water Hazard Class 3 (WGK 3) indicates it is severely hazardous to water, requiring stringent disposal protocols to prevent environmental contamination.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Parameter | Value | Source |
| Toxicity | Standard Handling | Sigma-Aldrich[1] |
| Storage Class Code | 11 - Combustible Solids | Sigma-Aldrich |
| Water Hazard Class (WGK) | 3 (Severely hazardous to water) | Sigma-Aldrich |
| Storage Temperature | -20°C | Sigma-Aldrich, MedchemExpress[1][2] |
| Stock Solution Stability | Up to 3 months at -20°C | Sigma-Aldrich |
| Long-term Storage | -80°C (up to 2 years), -20°C (up to 1 year) | MedchemExpress[2] |
Experimental Protocols: A Step-by-Step Approach to Safe Handling
Adherence to a strict protocol is critical when working with this compound. The following step-by-step guidance outlines the procedural workflow for handling this compound from receipt to disposal.
Personal Protective Equipment (PPE)
Given the "Standard Handling" classification for a research chemical, the following PPE is mandatory:
-
Eye Protection : Safety glasses with side shields or chemical splash goggles.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile).
-
Body Protection : A standard laboratory coat.
-
Respiratory Protection : While not explicitly stated, a dust mask or respirator should be considered when handling the solid compound to avoid inhalation.
Handling and Preparation of Solutions
-
Work Area : All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Weighing : When weighing the compound, use an analytical balance within a fume hood or a ventilated balance enclosure.
-
Dissolution : this compound is soluble in DMSO.[3][4] Prepare stock solutions by dissolving the compound in fresh, moisture-free DMSO. For in vivo studies, further dilution into aqueous buffers may be necessary.
-
Storage of Solutions : Once reconstituted, aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 3 months. For longer-term storage, refer to the table above.
Disposal Plan
Due to its classification as severely hazardous to water (WGK 3), this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation : Collect all waste materials, including unused compound, empty vials, contaminated gloves, and pipette tips, in a designated, clearly labeled hazardous waste container.
-
Waste Disposal : Do not dispose of this compound down the drain. Follow your institution's and local regulations for the disposal of hazardous chemical waste.
Visualizing the Safety Workflow
To further clarify the procedural steps for handling this compound, the following diagrams illustrate the recommended safety and operational workflows.
Caption: Workflow for Safe Handling of this compound.
By integrating these safety and logistical protocols into your laboratory's standard operating procedures, you can effectively mitigate risks and ensure the safe and responsible handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
